tert-Butyl (3-azidopropyl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-azidopropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)10-5-4-6-11-12-9/h4-6H2,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSPEVFARDFFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to tert-Butyl (3-azidopropyl)carbamate: Structure, Synthesis, and Applications in Drug Discovery
Introduction: Tert-Butyl (3-azidopropyl)carbamate is a bifunctional organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure incorporates a versatile azide (B81097) group and a tert-butyloxycarbonyl (Boc) protected amine, connected by a three-carbon propyl chain.[1][2][3] This unique arrangement allows for sequential and controlled chemical modifications, making it an invaluable linker for constructing complex molecular architectures, particularly in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[4][5] This document provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and workflow diagrams for researchers in drug development.
Chemical Structure and Physicochemical Properties
This compound is characterized by two key functional groups: the azide (-N₃) and the Boc-protected amine (-NHBoc). The azide group is a versatile handle for "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][4] The Boc group provides a stable protecting layer for the primary amine, which can be readily removed under mild acidic conditions to enable further functionalization.[1][2][3]
Key Structural Identifiers:
-
SMILES: CC(C)(C)OC(=O)NCCCN=[N+]=[N-][4]
-
InChI: InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)10-5-4-6-11-12-9/h4-6H2,1-3H3,(H,10,13)[4]
Physicochemical Data: The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₄O₂ | [4][6] |
| Molar Mass | 200.24 g/mol | [4][6] |
| Density | 1.279 ± 0.06 g/cm³ (predicted) | [4] |
| Boiling Point | 285.3 ± 23.0°C (predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 87.09 Ų | [6] |
| LogP | 2.2115 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 4 | [6] |
| Solubility | Sparingly soluble in chloroform, ethyl acetate | [4] |
| Storage Temperature | -20°C | [1][2] |
Synthesis and Manufacturing
The primary synthetic route to this compound is a two-step process that involves the protection of an amino alcohol followed by the introduction of the azide group via nucleophilic substitution.[4]
General Synthesis Pathway:
-
Carbamate (B1207046) Protection: 3-Aminopropanol is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to protect the amino group, forming tert-butyl (3-hydroxypropyl)carbamate.[4]
-
Azide Introduction: The hydroxyl group of the intermediate is first converted to a good leaving group (e.g., a tosylate or a halide). For instance, reacting tert-butyl (3-bromopropyl)carbamate with sodium azide (NaN₃) yields the final product.[4]
An alternative approach is the Mitsunobu reaction, which can convert the alcohol intermediate directly to the azide using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD).[4]
Experimental Protocols
Protocol 1: Synthesis from tert-Butyl (3-bromopropyl)carbamate
This protocol details the nucleophilic substitution reaction to introduce the azide group.[4]
-
Reactants:
-
tert-Butyl (3-bromopropyl)carbamate (1.0 eq.)
-
Sodium azide (NaN₃) (2.0 eq.)
-
-
Solvent:
-
A 1:1 mixture of water (H₂O) and dioxane.
-
-
Procedure:
-
Dissolve tert-Butyl (3-bromopropyl)carbamate in the H₂O/dioxane solvent mixture.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to reflux at 75°C for 2 hours.
-
After cooling, perform an aqueous work-up and extract the product using an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to yield the final compound.
-
-
Expected Yield: 57–89%[4]
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent coupling reactions.[1][2]
-
Reactants:
-
This compound (1.0 eq.)
-
-
Reagents/Solvent:
-
Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), OR
-
Hydrochloric acid (HCl) in 1,4-dioxane.
-
-
Procedure:
-
Dissolve the carbamate in the chosen solvent (e.g., DCM).
-
Add the acidic reagent (e.g., TFA) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly or neutralized with a base (e.g., sodium bicarbonate) and extracted to yield the free amine.
-
Applications in Research and Drug Development
The dual functionality of this compound makes it a powerful tool in several areas of chemical biology and drug discovery.
Click Chemistry and Bioconjugation
The terminal azide group is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[2][4] This allows for the straightforward conjugation of the molecule to alkyne-containing substrates, such as proteins, fluorescent dyes, or nanoparticles for targeted drug delivery.[2][4]
PROTACs and Targeted Protein Degradation
A major application is in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[4] The (3-azidopropyl)carbamate linker can be used to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome. Its use has been noted in the development of degraders for the Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins.[5]
Other Key Applications
-
Polymer Functionalization: The molecule is used to immobilize polymers onto surfaces, such as silica (B1680970) gel for creating chiral stationary phases in chromatography.[4]
-
Peptide Stapling and Modification: It can be incorporated into peptides to create constrained ("stapled") structures or to add a reactive handle for further conjugation.[4][7]
-
Materials Science: It acts as a crosslinker in the formation of stimuli-responsive supramolecular gels for sensor applications.[4]
-
Antimicrobial Surfaces: The carbamate can be used to quaternize polymers, creating cationic surfaces with antimicrobial properties.[4]
Conclusion
This compound is a highly valuable synthetic building block with significant utility in modern drug discovery and materials science. The orthogonal reactivity of its azide and protected amine functionalities provides a robust platform for click chemistry, bioconjugation, and the systematic assembly of complex molecules like PROTACs. The detailed protocols and data presented here serve as a technical resource for scientists leveraging this versatile reagent in their research.
References
- 1. This compound, 129392-84-3 | BroadPharm [broadpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tert-butyl N-(3-azidopropyl)carbamate (129392-84-3) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
tert-Butyl (3-azidopropyl)carbamate CAS number and properties
An In-depth Technical Guide to tert-Butyl (3-azidopropyl)carbamate
Introduction
This compound, identified by CAS number 129392-84-3, is a bifunctional organic reagent of significant interest in medicinal chemistry, chemical biology, and materials science.[1][2][3] Its structure incorporates a terminal azide (B81097) group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[4][5] This unique arrangement allows for its use as a versatile linker and building block. The azide moiety enables efficient conjugation via "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the Boc-protected amine provides a stable handle that can be deprotected under mild acidic conditions for subsequent chemical modifications.[1][4][5] This orthogonality makes it an invaluable tool in the synthesis of complex molecules like peptidomimetics, functionalized polymers, Proteolysis Targeting Chimeras (PROTACs), and targeted drug delivery systems.[1][6][7]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 129392-84-3 | [8][9][10] |
| Molecular Formula | C₈H₁₆N₄O₂ | [6][8] |
| Molecular Weight | 200.24 g/mol | [1][6][8] |
| Appearance | Low-melting solid | [6] |
| Density | 1.279 ± 0.06 g/cm³ (predicted) | [6] |
| Boiling Point | 285.3 ± 23.0°C (predicted) | [6] |
| Solubility | Sparingly soluble in chloroform, ethyl acetate | [6] |
| Storage | -20°C | [1][4] |
| Purity | ≥98% | [8] |
| Topological Polar Surface Area (TPSA) | 87.09 Ų | [8] |
| logP | 2.2115 | [8] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the protection of an amino alcohol followed by the introduction of the azide group.
Example Synthesis Protocol: Azide Introduction
This protocol details the conversion of a brominated precursor to the final azide-containing product.[6]
-
Reactants :
-
tert-Butyl (3-bromopropyl)carbamate (1 equivalent)
-
Sodium azide (NaN₃) (2 equivalents)
-
-
Solvent :
-
A 1:1 mixture of water (H₂O) and dioxane.
-
-
Procedure :
-
Combine the reactants in the H₂O/dioxane solvent system.
-
Reflux the mixture at 75°C for 2 hours.
-
-
Work-up and Purification :
-
After the reaction is complete, perform an appropriate aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product, typically via column chromatography, to yield the final product.
-
-
Yield :
-
Reported yields for this procedure range from 57% to 89%.[6]
-
Core Applications and Methodologies
The primary utility of this compound stems from its azide group, which is a key component in click chemistry, and its protected amine, which allows for sequential functionalization.
Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group readily participates in CuAAC reactions with terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][6][11] This reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups and aqueous conditions.[11][12]
Experimental Workflow in Bioconjugation
The dual functionality of this compound is leveraged in a multi-step workflow for labeling or modifying biomolecules. The Boc group is first removed to expose the primary amine, which can then be coupled to a molecule of interest before the azide is used for a subsequent click reaction.
Protocol: Boc-Deprotection
This protocol describes the standard procedure for removing the Boc protecting group to reveal the primary amine.[3][4][5]
-
Reaction Setup : Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.
-
Acid Addition : To the stirred solution, add an excess of a strong acid. Common reagents include 4M HCl in dioxane or trifluoroacetic acid (TFA) (20-50% v/v in DCM).[3]
-
Reaction Monitoring : Stir the reaction at room temperature. The process is typically complete within 1-3 hours.
-
Work-up :
-
For reactions using HCl/dioxane, the deprotected product often precipitates as the hydrochloride salt and can be collected by filtration.
-
Alternatively, the solvent and excess acid can be removed under reduced pressure.
-
-
Isolation : The resulting 3-azidopropan-1-amine salt can often be used directly in the next synthetic step without further purification.[3]
Safety and Handling
While a specific, detailed Material Safety Data Sheet (MSDS) for this compound was not retrieved, general safety precautions for handling organic azides and carbamates should be strictly followed. Organic azides can be energetic and potentially explosive, especially with heating or shock, although this risk is lower for small molecules with a high carbon-to-nitrogen ratio.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling : Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13] Avoid contact with skin and eyes.[14]
-
Storage : Store in a tightly sealed container in a cool, dry place, away from heat and incompatible materials such as strong oxidizing agents.[4][14] The recommended storage temperature is -20°C.[1][4]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 129392-84-3 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tert-butyl N-(3-azidopropyl)carbamate (129392-84-3) for sale [vulcanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. 129392-84-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. This compound, CasNo.129392-84-3 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
Synthesis of tert-Butyl (3-azidopropyl)carbamate from 3-azidopropan-1-amine
Technical Guide: Synthesis of tert-Butyl (3-azidopropyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Core Subject: A comprehensive guide to the synthesis of this compound from 3-azidopropan-1-amine, a critical building block in medicinal chemistry and bioconjugation.
Introduction
This compound is a bifunctional molecule of significant interest in the fields of organic synthesis and drug development. Its structure incorporates a terminal azide (B81097) group, which is a versatile functional handle for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a tert-butyloxycarbonyl (Boc)-protected amine.[1][2][3] The Boc protecting group offers robust protection under various conditions and can be readily removed under mild acidic conditions, allowing for sequential chemical modifications.[4][5] This unique combination of functionalities makes it an invaluable linker for synthesizing peptidomimetics, functionalized polymers, and targeted drug delivery systems.[1] This guide provides a detailed protocol for the synthesis of this compound via the Boc protection of 3-azidopropan-1-amine.
Physicochemical and Spectral Data
A summary of the key physicochemical and computational data for this compound is presented in the tables below.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 129392-84-3 |
| Molecular Formula | C₈H₁₆N₄O₂ |
| Molecular Weight | 200.24 g/mol [6][7] |
| Appearance | Colorless to pale yellow liquid or low-melting solid[8][9] |
| Density | 1.279 ± 0.06 g/cm³ (predicted)[6] |
| Boiling Point | 285.3 ± 23.0°C (predicted)[6] |
| Purity | ≥98% (commercially available)[7] |
Table 2: Computational Data
| Property | Value |
| TPSA | 87.09 Ų[7] |
| LogP | 2.2115[7] |
| Hydrogen Bond Acceptors | 3[7] |
| Hydrogen Bond Donors | 1[7] |
| Rotatable Bonds | 4[7] |
Table 3: Spectral Data
| Spectral Data | Characteristic Peak |
| Infrared (IR) | Azide stretch: ~2100 cm⁻¹[6] |
Synthesis of this compound
The synthesis of this compound from 3-azidopropan-1-amine is achieved through the protection of the primary amine group using di-tert-butyl dicarbonate (B1257347) (Boc₂O), commonly known as Boc anhydride.[10] This reaction is a standard and efficient method for introducing the Boc protecting group onto an amine.[4][11][12]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a generalized procedure based on established methods for the Boc protection of primary amines.[5][11]
Materials:
-
3-azidopropan-1-amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)[5]
-
Sodium hydroxide (B78521) (NaOH, 1.1 eq) or Triethylamine (B128534) (Et₃N, 1.5 eq)
-
Dichloromethane (B109758) (DCM) or a 1:1 mixture of Dioxane and Water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 3-azidopropan-1-amine (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the mixture and stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, wash the mixture with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solution under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica (B1680970) gel if necessary.
Alternative Aqueous Protocol:
-
Dissolve 3-azidopropan-1-amine in a 1:1 mixture of water and dioxane.[5]
-
Add an aqueous solution of sodium hydroxide (1.1 eq).[5]
-
Add di-tert-butyl dicarbonate and stir vigorously at room temperature for 1-4 hours.[5]
-
Follow steps 5 and 6 from the previous protocol for work-up and purification.
Safety Precautions:
-
3-azidopropan-1-amine is toxic if swallowed and is a flammable liquid and vapor.[13]
-
Handle all azido (B1232118) compounds with care as they are potentially explosive, especially low molecular weight azides.[14] It is advisable to store the product as a Boc-protected amine.[14]
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Reaction Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Development
The dual functionality of this compound makes it a valuable tool in several areas of chemical and pharmaceutical research:
-
Click Chemistry and Bioconjugation: The azide group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][6] This allows for the efficient conjugation of the linker to alkyne-containing molecules for applications in bioconjugation and labeling.[1]
-
PROTACs: This compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce targeted protein degradation.[6]
-
Polymer Functionalization: It can be used to functionalize polymers, for example, in the preparation of chiral stationary phases for chromatography.[6]
-
Peptidomimetics: The protected amine and the azide group allow for its incorporation into peptide-like structures.[1]
Conclusion
The synthesis of this compound from 3-azidopropan-1-amine is a straightforward and high-yielding process involving the well-established Boc protection of a primary amine. The resulting product is a versatile building block with broad applications in drug discovery and materials science. This guide provides the necessary information for researchers to successfully synthesize and utilize this important compound in their work.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, 129392-84-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-butyl N-(3-azidopropyl)carbamate (129392-84-3) for sale [vulcanchem.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. 3-Azidopropan-1-amine | C3H8N4 | CID 150110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Strategic Role of tert-Butyl (3-azidopropyl)carbamate in Advancing Click Chemistry Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and drug discovery, the need for efficient, specific, and biocompatible conjugation methodologies is paramount. "Click chemistry," a term coined by K.B. Sharpless, has emerged as a powerful tool to meet this need, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction being a cornerstone of this chemical philosophy.[1][2] Central to the successful implementation of click chemistry are bifunctional linker molecules that enable the covalent joining of two molecular entities. This technical guide provides a comprehensive overview of tert-Butyl (3-azidopropyl)carbamate, a versatile bifunctional linker that has gained significant traction in the scientific community. We will delve into its core functionalities, applications, and provide detailed experimental protocols for its use.
This compound is a reagent featuring two key functional groups: a terminal azide (B81097) and a tert-butyloxycarbonyl (Boc)-protected primary amine.[3] This unique architecture allows for a sequential and controlled approach to molecular conjugation. The azide group readily participates in click chemistry reactions with terminal alkynes, forming a stable triazole linkage.[4] Concurrently, the Boc protecting group on the amine can be easily removed under mild acidic conditions, revealing a primary amine that can be used for subsequent functionalization.[4] This orthogonality makes it an invaluable tool in the synthesis of complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and functionalized polymers.[1][5]
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value |
| Molecular Formula | C₈H₁₆N₄O₂ |
| Molecular Weight | 200.24 g/mol |
| CAS Number | 129392-84-3 |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | 285.3 ± 23.0°C (predicted) |
| Density | 1.279 ± 0.06 g/cm³ |
| Solubility | Soluble in many organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Chloroform (CHCl₃) |
| Storage | 4°C for long-term stability |
Core Applications in Click Chemistry
The bifunctional nature of this compound lends itself to a wide array of applications in research and development.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6] The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[7] this compound is frequently employed in the synthesis of PROTACs due to its ability to provide a flexible and readily functionalizable linker.[5] For instance, it has been utilized in the development of PROTACs targeting the Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins, both of which are implicated in cancer.[8]
Bioconjugation and Labeling
The azide functionality of the molecule allows for its efficient conjugation to alkyne-modified biomolecules, such as proteins and peptides, through CuAAC.[2] This enables the attachment of various payloads, including fluorescent dyes, biotin, or other reporter molecules, for imaging and analytical purposes. The subsequent deprotection of the Boc group provides a handle for further modifications, allowing for the construction of multifunctional bioconjugates.
Polymer Functionalization and Materials Science
This compound can be used to functionalize polymers and other materials. For example, it can be used to immobilize molecules onto solid supports for applications in chromatography or to create stimuli-responsive hydrogels.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involving this compound is crucial for a comprehensive understanding of its role.
PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC, which can be synthesized using this compound as a linker component.
Caption: General mechanism of PROTAC-mediated protein degradation.
Androgen Receptor (AR) Degradation Pathway
PROTACs synthesized with linkers derived from this compound can target the Androgen Receptor for degradation.[8]
Caption: PROTAC-mediated degradation of the Androgen Receptor.[9]
BET Protein Degradation Pathway
Similarly, BET proteins can be targeted for degradation by PROTACs.[8]
Caption: PROTAC-mediated degradation of BET proteins.[10]
General Experimental Workflow
The following diagram outlines a typical workflow for the use of this compound in a bioconjugation application.
Caption: A typical experimental workflow using the bifunctional linker.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between an alkyne-modified molecule and this compound.
Materials:
-
Alkyne-modified molecule
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a 1:1 mixture of t-BuOH and water, or DMF)
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified molecule in the chosen solvent.
-
Prepare a stock solution of this compound (1.1 equivalents) in the same solvent.
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Prepare an aqueous solution of CuSO₄·5H₂O (e.g., 20 mM).
-
-
Reaction Setup:
-
In a reaction vial, combine the solution of the alkyne-modified molecule and the solution of this compound.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[10]
-
-
Reaction Initiation:
-
Add the CuSO₄·5H₂O solution (0.05 equivalents) to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.25 equivalents).[10]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[10]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Modification
This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagents (e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt))
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.[12]
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.[12]
-
Coupling Reaction:
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test indicates a complete reaction.[12]
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[12]
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving bifunctional azide linkers, providing a baseline for expected outcomes.
Table 1: Representative Yields for CuAAC Reactions with Alkyl Azides
| Alkyne Substrate | Solvent System | Reaction Time | Yield (%) |
| Phenylacetylene | t-BuOH/H₂O (1:1) | 4 - 12 h | >95% |
| Propargyl alcohol | DMSO | 4 - 12 h | >90% |
| 1-Octyne | DMF | 6 - 18 h | >85% |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Table 2: Comparative Analysis of Linker Efficiency in PROTACs
| Linker Type | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl Chain | TBK1 | Submicromolar | >90% |
| PEG Linker | BRD4 | <1 | >95% |
| Rigid Piperazine | SMARCA2 | 1.8 | ~90% |
Data adapted from various studies to illustrate the impact of linker composition on PROTAC efficacy.[7]
Conclusion
This compound stands out as a highly versatile and valuable tool in the field of click chemistry. Its bifunctional nature, combining a readily reactive azide for CuAAC reactions with a protected amine for sequential functionalization, offers a robust platform for the synthesis of complex and well-defined molecular architectures. This technical guide has provided an in-depth overview of its properties, applications, and detailed experimental protocols to facilitate its effective use in the laboratory. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, the strategic application of well-designed linkers like this compound will undoubtedly play a pivotal role in advancing research and development in chemistry, biology, and medicine.
References
- 1. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound, 129392-84-3 | BroadPharm [broadpharm.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-butyl N-(3-azidopropyl)carbamate (129392-84-3) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2012068366A2 - Bifunctional molecules with antibody-recruiting and entry inhibitory activity against the human immunodeficiency virus - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Understanding the reactivity of the azide group for bioconjugation
For researchers, scientists, and drug development professionals, the strategic incorporation and reaction of the azide (B81097) group have become fundamental to advancing biological understanding and therapeutic innovation. This in-depth technical guide explores the core reactivity of the azide moiety, detailing the key chemical transformations that leverage its unique properties for the precise and stable labeling of biomolecules.
The azide functional group (-N₃) has risen to prominence in bioconjugation due to a unique combination of characteristics: it is small, largely absent in biological systems, and exhibits exceptional stability in aqueous environments.[1] This "bioorthogonality" ensures that the azide group will not engage in unwanted side reactions with endogenous molecules, allowing for highly specific chemical modifications within complex biological milieux.[1][2] The primary reactions leveraging the azide group for bioconjugation include the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC). Each of these methodologies offers distinct advantages and is suited to different experimental contexts.
Core Bioconjugation Reactions of the Azide Group
The versatility of the azide group stems from its ability to participate in a select number of highly efficient and specific ligation reactions.[1] These reactions form the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[3]
The Staudinger Ligation
One of the pioneering bioorthogonal reactions, the Staudinger ligation, involves the reaction of an azide with a specifically engineered triarylphosphine.[4] This reaction proceeds without the need for a metal catalyst and forms a stable amide bond. The process is initiated by the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide, forming an aza-ylide intermediate which then intramolecularly rearranges to produce the final amide-linked product.[1][5] While robust and highly selective, the Staudinger ligation generally exhibits slower reaction kinetics compared to azide-alkyne cycloaddition reactions.[4][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a quintessential example of click chemistry, involving a 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[7][] This reaction is dramatically accelerated by a copper(I) catalyst, leading to the formation of a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[1][9] CuAAC is lauded for its exceptional efficiency, high yields, and rapid kinetics.[6][7] However, a significant drawback is the potential cytotoxicity of the copper(I) catalyst, which can limit its application in living cells.[9][10] Strategies to mitigate this toxicity include the use of copper-chelating ligands.[10][11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cytotoxicity issues associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[] This reaction is also a 1,3-dipolar cycloaddition, but it utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne provides the driving force for the reaction, obviating the need for a metal catalyst.[][13] This makes SPAAC highly suitable for bioconjugation in living organisms.[13][14] The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained derivatives exhibiting faster reaction rates.[6][14]
Quantitative Comparison of Azide Bioconjugation Reactions
The choice of bioconjugation strategy often depends on the specific experimental requirements, with reaction kinetics being a critical parameter. The following table summarizes the second-order rate constants for the key azide-based bioconjugation reactions, providing a quantitative basis for comparison.
| Reaction Type | Specific Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Staudinger Ligation | Traceless Staudinger Ligation | ~7.7 x 10⁻³ | Generally slower kinetics; phosphine reagent can be prone to air oxidation.[6] |
| Staudinger Ligation | ~10⁻³ | The initial attack of the phosphine on the azide is the rate-determining step.[6] | |
| Azide-Alkyne Cycloaddition | Copper(I)-Catalyzed (CuAAC) | 10 to 10⁴ | Very fast reaction rates but requires a copper catalyst that can be cytotoxic.[6] |
| Strain-Promoted (SPAAC) | 10⁻³ to 10³ | Catalyst-free; rate is dependent on the strain of the cyclooctyne.[6] | |
| SPAAC (nonfluorinated cyclooctyne) | ~2.4 x 10⁻³ | Slower than many other SPAAC variants.[6] | |
| SPAAC (with BCN) | ~0.06 | Bicyclo[6.1.0]nonyne (BCN) is a commonly used strained alkyne.[6] | |
| SPAAC (with DIFO) | Significantly faster | Difluorinated cyclooctyne (DIFO) reagents show enhanced reactivity.[6] |
Visualizing the Reaction Mechanisms and Workflows
To further elucidate the chemical transformations and experimental processes discussed, the following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a typical experimental workflow for protein labeling.
Caption: Mechanism of the Staudinger Ligation.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A generalized experimental workflow for protein labeling.
Detailed Experimental Protocols
The following sections provide generalized protocols for key bioconjugation experiments involving the azide group. It is important to note that researchers should optimize concentrations, incubation times, and buffer conditions for their specific systems.
Protocol 1: Staudinger Ligation for Protein Labeling
This protocol outlines the labeling of an azide-containing protein with a phosphine-biotin (B157780) reagent.
Materials:
-
Purified azide-containing protein in a suitable aqueous buffer (e.g., PBS, pH 7.2-7.4).
-
Phosphine-biotin reagent stock solution in a water-miscible solvent like DMSO.
Procedure:
-
Reagent Preparation: Dissolve the purified azide-containing protein in the reaction buffer. Prepare a stock solution of the phosphine-biotin reagent in DMSO.[1]
-
Ligation Reaction: Add the phosphine-biotin reagent to the protein solution. A typical molar excess of the phosphine reagent is 10- to 50-fold over the protein.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 8-12 hours. For proteins with lower stability, the reaction can be performed at 4°C for a longer duration.[1]
-
Purification: Remove excess reagents and byproducts using methods such as size-exclusion chromatography or dialysis.[1]
-
Analysis: Confirm the conjugation through SDS-PAGE, observing a shift in the molecular weight of the protein, or by mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified protein in an azide-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Azide-functionalized fluorescent dye stock solution in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-modified protein and the azide-functionalized probe.[1]
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-protein solution with the azide-probe. The final protein concentration is typically in the low micromolar range.[1]
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand solutions.[11]
-
Reaction Initiation: Add the premixed catalyst solution to the protein-probe mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11][15]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protecting it from light if a fluorescent probe is used.[1]
-
Purification: Remove excess reagents and byproducts via size-exclusion chromatography or dialysis.[1]
-
Analysis: Confirm conjugation using SDS-PAGE (observing a shift in molecular weight) and fluorescence imaging or mass spectrometry.[1]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Surface Labeling
This protocol details the labeling of cell surface glycans that have been metabolically engineered to display azide groups.
Materials:
-
Cells cultured in appropriate media.
-
Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).
-
Cyclooctyne-conjugated fluorescent dye (e.g., DBCO-Fluor 488).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Metabolic Labeling: Supplement the cell culture media with an azide-modified sugar precursor and incubate for 1-3 days to allow for metabolic incorporation into cell surface glycans.[1]
-
Cell Preparation: Gently wash the cells with PBS to remove any unincorporated azido (B1232118) sugars.[1][3]
-
Labeling Reaction: Prepare a solution of the cyclooctyne-conjugated fluorescent dye in a biocompatible buffer or cell culture medium. Add this solution to the cells.[1][3]
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.[3]
-
Washing: Wash the cells with PBS two to three times to remove any unreacted cyclooctyne-dye.[3]
-
Analysis: The labeled cells can now be visualized using fluorescence microscopy.
Applications in Drug Development
The reactivity of the azide group has been particularly impactful in the field of drug development, most notably in the construction of Antibody-Drug Conjugates (ADCs).[15][16] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[15] Azide-alkyne click chemistry provides a precise and stable method for linking the cytotoxic payload to the antibody.[16] An azide handle can be introduced into the antibody, allowing for the specific attachment of an alkyne-modified drug molecule, resulting in a targeted therapeutic agent.[1] This site-specific conjugation ensures a homogenous product with a defined drug-to-antibody ratio (DAR), which is a critical parameter for the efficacy and safety of the ADC.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Azide–Alkyne Coupling: A Powerful Reaction for Bioconjugate Chemistry | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. bioclone.net [bioclone.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
A Technical Guide to the Application of tert-Butyl (3-azidopropyl)carbamate in PROTAC Development
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[3][4][5] The design and synthesis of effective PROTACs are critically dependent on the chemical linker that connects the two key binding moieties. This guide provides an in-depth technical overview of the application of tert-Butyl (3-azidopropyl)carbamate, a versatile building block, in the synthesis of PROTACs, with a focus on its role in facilitating modular and efficient drug development through click chemistry.
Introduction to PROTAC Technology
PROTACs are chimeric molecules composed of three essential components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins the two.[4][6] Unlike traditional small-molecule inhibitors that require continuous binding to a protein's active site, PROTACs act catalytically.[1] They function by forming a ternary complex between the target protein and an E3 ligase, which facilitates the transfer of ubiquitin to the POI.[5][7] This polyubiquitination marks the protein for degradation by the 26S proteasome, after which the PROTAC is released and can initiate another degradation cycle.[1][7] This mechanism allows PROTACs to be effective at lower doses and to target proteins previously considered "undruggable" that lack defined active sites.[3][4]
The Role of this compound in PROTAC Synthesis
The linker is a critical component that dictates the efficacy of a PROTAC by influencing the stability and geometry of the ternary complex.[6][] this compound has emerged as a valuable building block for PROTAC linkers due to its bifunctional nature.[9][10] Its structure contains a terminal azide (B81097) group, ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and a tert-butoxycarbonyl (Boc)-protected amine, which allows for orthogonal, sequential chemical modifications.[11][12]
This dual functionality enables a modular approach to PROTAC synthesis. The azide group provides a robust and highly efficient method for conjugating one part of the PROTAC (e.g., an alkyne-modified POI ligand) to the other (the E3 ligase ligand attached to the linker).[2][13]
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 129392-83-2 | [9][10] |
| Molecular Formula | C₈H₁₆N₄O₂ | [9][10] |
| Molecular Weight | 200.24 g/mol | [9][10] |
| Appearance | Low-melting solid or oil | [9] |
| Boiling Point | 285.3 ± 23.0°C (predicted) | [9] |
| Reactive Groups | Azide (-N₃), Boc-protected Amine | [10][12] |
| Solubility | Soluble in various organic solvents (e.g., Chloroform, Ethyl Acetate) | [9] |
Experimental Protocols
The following protocols provide a framework for the synthesis of PROTACs using this compound.
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing the linker precursor from a commercially available starting material.[9]
Materials:
-
tert-Butyl (3-bromopropyl)carbamate
-
Sodium azide (NaN₃)
-
Dioxane
-
Deionized Water
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve tert-Butyl (3-bromopropyl)carbamate (1.0 eq) in a 1:1 mixture of water and dioxane.
-
Add sodium azide (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux at approximately 75°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound, which can be purified further by column chromatography if necessary.
Expected Yield: 57-89%.[9]
Protocol 2: General PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol outlines the final convergent step in PROTAC synthesis, where an alkyne-functionalized component is coupled with an azide-functionalized component.[14][15]
Materials:
-
Alkyne-functionalized POI ligand (1.0 eq)
-
Azide-functionalized E3 ligase ligand (prepared using the amine from this compound after Boc deprotection) (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)
-
Sodium ascorbate (B8700270) (0.5-1.0 eq)
-
Solvent system (e.g., a mixture of tert-Butanol and water, or DMSO and water)
Procedure:
-
Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent system.
-
Thoroughly degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[15]
-
Prepare a fresh stock solution of sodium ascorbate in degassed water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper(II) sulfate solution.
-
Stir the reaction at room temperature for 12-24 hours. The reaction is typically complete when TLC or LC-MS analysis shows the disappearance of the starting materials.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine to remove the copper catalyst and other water-soluble reagents.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15]
Data on CuAAC Reaction Conditions
The choice of catalyst, ligand, and solvent can significantly impact the yield of the final click reaction.
| Catalyst System | Ligand | Solvent | Typical Yield | Notes | Reference(s) |
| CuSO₄ / Sodium Ascorbate | None | tBuOH/H₂O | 60-85% | Simple and inexpensive, but prone to catalyst oxidation. | [15] |
| CuSO₄ / Sodium Ascorbate | THPTA | DMSO/H₂O | 80-95% | Ligand protects the catalyst and can accelerate the reaction. | [15] |
| Cu(I) source (e.g., CuBr) | TBTA | THF, DCM | 75-95% | Avoids in-situ reduction but Cu(I) salts are oxygen-sensitive. | [15] |
Application Example: Targeting the Androgen Receptor
The Androgen Receptor (AR) is a key driver in prostate cancer. PROTACs that target AR for degradation have shown significant promise. A hypothetical AR-targeting PROTAC could be synthesized using an alkyne-modified AR antagonist and an azide-functionalized E3 ligase ligand, joined via the click chemistry protocol described above. The resulting PROTAC would hijack an E3 ligase (e.g., VHL or Cereblon) to induce the ubiquitination and subsequent degradation of AR, thereby disrupting androgen-driven signaling pathways.[16]
Conclusion
This compound is a highly valuable and versatile chemical tool in the development of PROTACs. Its bifunctional nature, combining a stable amine protecting group with a reactive azide handle, makes it an ideal precursor for constructing linkers via robust and efficient click chemistry. This modular approach accelerates the synthesis of PROTAC libraries, enabling rapid optimization of linker length and composition, which is crucial for achieving potent and selective protein degradation. As the field of targeted protein degradation continues to expand, the strategic application of building blocks like this compound will remain central to the discovery of novel therapeutics.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. tert-butyl N-(3-azidopropyl)carbamate (129392-84-3) for sale [vulcanchem.com]
- 10. This compound, 129392-84-3 | BroadPharm [broadpharm.com]
- 11. This compound [myskinrecipes.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
In-Depth Technical Guide: Spectral Analysis of tert-Butyl (3-azidopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for tert-Butyl (3-azidopropyl)carbamate, a key reagent in bioconjugation and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of the molecule and outlines the experimental protocols for its synthesis and spectral analysis.
Introduction
This compound is a bifunctional molecule containing a terminal azide (B81097) group and a Boc-protected amine. The azide functionality allows for facile modification via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable tool for conjugating this linker to alkyne-containing molecules.[1][2] The Boc-protecting group offers a stable yet easily removable masking for the amine, enabling sequential and controlled synthetic transformations. This guide serves as a reference for the analytical characterization of this versatile compound.
Spectral Data
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is characterized by four distinct signals. The chemical shifts are influenced by the electron-withdrawing azide group and the carbamate (B1207046) functionality.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (tert-Butyl) | ~1.45 | Singlet | 9H |
| -CH₂-C H₂-CH₂- (Methylene) | ~1.85 | Quintet | 2H |
| -NH -CH₂- (Methylene) | ~3.25 | Quartet | 2H |
| -CH₂-N ₃ (Methylene) | ~3.35 | Triplet | 2H |
| -NH - (Carbamate) | ~4.90 | Broad Singlet | 1H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show five signals corresponding to the distinct carbon environments in the molecule.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(C H₃)₃ (tert-Butyl) | ~28.5 |
| -CH₂-C H₂-CH₂- (Methylene) | ~29.0 |
| -NH-C H₂- (Methylene) | ~39.0 |
| -C H₂-N₃ (Methylene) | ~49.0 |
| -C (CH₃)₃ (tert-Butyl Quaternary) | ~79.5 |
| -C =O (Carbonyl) | ~156.0 |
Infrared (IR) Spectral Data
The IR spectrum of this compound is distinguished by the presence of a strong absorption band characteristic of the azide group.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Key Characteristics |
| N-H Stretch (Carbamate) | 3300 - 3400 | Moderate, sharp peak. |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong, multiple peaks. |
| N=N=N Stretch (Azide) | ~2100 | Strong, sharp, and highly characteristic peak. [3] |
| C=O Stretch (Carbamate) | 1680 - 1720 | Strong, sharp peak. |
| N-H Bend (Carbamate) | 1500 - 1550 | Moderate peak. |
| C-N Stretch | 1000 - 1250 | Moderate peaks. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.
Synthesis of this compound[3]
This procedure involves the nucleophilic substitution of a bromide with sodium azide.
Reactants:
-
tert-Butyl (3-bromopropyl)carbamate (1 equivalent)
-
Sodium azide (NaN₃) (2 equivalents)
-
Water/Dioxane (1:1 mixture)
Procedure:
-
Dissolve tert-Butyl (3-bromopropyl)carbamate in a 1:1 mixture of water and dioxane.
-
Add sodium azide to the solution.
-
Reflux the reaction mixture at 75°C for 2 hours.
-
After cooling to room temperature, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H and ¹³C NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy[4]
Sample Preparation:
-
Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added.
Data Processing:
-
A background spectrum of the clean ATR crystal is recorded.
-
The sample spectrum is collected and ratioed against the background to generate the final transmittance or absorbance spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
References
A Technical Guide to the Solubility and Stability of tert-Butyl (3-azidopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of tert-Butyl (3-azidopropyl)carbamate, a critical reagent in organic synthesis and medicinal chemistry. Given the limited availability of specific quantitative data in the public domain, this document synthesizes qualitative information, data from analogous compounds, and established principles of chemical reactivity to provide a robust predictive framework. Furthermore, detailed experimental protocols are provided to enable researchers to determine these key physicochemical properties in their own laboratories.
Solubility Profile
The solubility of this compound is governed by its molecular structure, which contains both nonpolar (tert-butyl group, propyl chain) and polar (carbamate and azide (B81097) functionalities) components. This amphiphilic nature suggests solubility in a range of organic solvents. While specific quantitative data is sparse, a qualitative solubility profile can be predicted. One source suggests it is sparingly soluble in chloroform (B151607) and ethyl acetate.[1] For a closely related compound, tert-Butyl (3-aminopropyl)carbamate, the solubility in Dimethyl Sulfoxide (DMSO) is reported to be 100 mg/mL.[2]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | The polar carbamate (B1207046) and azide groups can engage in dipole-dipole interactions with these solvents. |
| Polar Protic | Methanol, Ethanol | Soluble | The carbamate and azide groups can act as hydrogen bond acceptors. |
| Chlorinated | Dichloromethane (B109758) (DCM) | Soluble | DCM is a versatile solvent capable of dissolving molecules with mixed polarity. However, see stability considerations in Section 2. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderately Soluble | These solvents have moderate polarity and can interact with the entire molecule. |
| Esters | Ethyl Acetate | Sparingly to Moderately Soluble | Moderate polarity allows for some dissolution.[1] |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The polarity of the carbamate and azide groups limits solubility in nonpolar media. |
| Aqueous | Water | Sparingly Soluble to Insoluble | The nonpolar tert-butyl group and propyl chain significantly reduce aqueous solubility. |
Stability Profile
The stability of this compound is influenced by two primary functional groups: the tert-butoxycarbonyl (Boc) protecting group and the azide moiety.
Table 2: Stability of this compound under Various Conditions
| Condition | Stability | Degradation Pathway / Incompatible Substances |
| Acidic pH | Unstable | The Boc group is readily cleaved under mild to strong acidic conditions to yield the free amine, isobutylene, and carbon dioxide.[2][3][4] |
| Neutral pH | Generally Stable | Minimal degradation is expected under neutral pH conditions.[2] |
| Basic pH | Generally Stable | The Boc group is stable towards most basic conditions.[2] |
| Elevated Temperature | Susceptible to Degradation | Thermal deprotection of the Boc group can occur, particularly at temperatures above 85-90°C.[2] Organic azides, in general, can decompose energetically with heat.[5] |
| Light | Potentially Unstable | Photostability data is not widely available, but organic azides can be light-sensitive and decompose upon exposure to UV light.[6][7] |
| Incompatible Materials | Metals, Strong Oxidizing Agents, Halogenated Solvents (as reaction media) | Heavy metal azides, which can be formed on contact with metals like copper and lead, are highly explosive.[7] Halogenated solvents such as dichloromethane and chloroform should be avoided as reaction media, as they can form explosive di- and tri-azidomethane.[6] |
Special Considerations for the Azide Group:
Organic azides are energetic compounds and must be handled with care.[5] The stability of an organic azide can be estimated by its carbon-to-nitrogen (C/N) ratio.[6][7] For this compound (C₈H₁₆N₄O₂), the C/N ratio is 8/4 = 2. According to safety guidelines, organic azides with a C/N ratio between 1 and 3 can be isolated but should be stored at low temperatures and handled in solutions of no more than 1 M.[5][6]
Experimental Protocols
The following protocols are adapted from established methods for determining the solubility and stability of organic compounds.[2][8]
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to vials containing various solvents of interest (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate).
-
Ensure a visible amount of undissolved solid remains to confirm saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand, permitting the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Centrifuge the aliquot to pellet any remaining suspended solid.
-
Accurately dilute a known volume of the supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or GC-MS.
-
-
Calculation:
-
Calculate the solubility in mg/mL or molarity, accounting for the dilution factor.
-
This protocol is designed to identify potential degradation pathways and assess the stability of the compound under stress conditions.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions (in separate vials):
-
Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C). For solid-state stress, place the powdered compound in an oven at the same temperature.
-
Photostability: Expose a solution and the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method to determine the amount of remaining parent compound and identify any major degradation products.
-
Visualizations
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Study.
Caption: Logical Diagram of Compound Stability.
References
- 1. tert-butyl N-(3-azidopropyl)carbamate (129392-84-3) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 129392-84-3 | BroadPharm [broadpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 8. benchchem.com [benchchem.com]
Navigating the Energetic Landscape: An In-Depth Technical Guide to the Safe Handling of Alkyl Azides
For Researchers, Scientists, and Drug Development Professionals
Alkyl azides are indispensable reagents in modern organic chemistry, finding widespread application in areas ranging from drug discovery and bioconjugation to materials science. Their utility is largely derived from the unique reactivity of the azide (B81097) functional group, most notably in the Nobel Prize-winning field of "click chemistry." However, the high energy content of the azide moiety necessitates a thorough understanding and strict adherence to safety protocols to mitigate the inherent risks of handling these potentially explosive compounds. This guide provides a comprehensive overview of the critical safety precautions, handling guidelines, and experimental considerations for the safe use of alkyl azides in a research and development setting.
Understanding the Hazard: Stability of Alkyl Azides
The stability of an organic azide is paramount to its safe handling. Several factors influence the potential for explosive decomposition, which can be triggered by heat, shock, friction, or even light.[1][2][3] Two primary guidelines are used to assess the stability of an alkyl azide: the Carbon to Nitrogen (C/N) ratio and the "Rule of Six."
Key Stability Guidelines:
-
Carbon to Nitrogen (C/N) Ratio: The total number of nitrogen atoms in an organic azide should not exceed the number of carbon atoms.[2][4] Azides with a C/N ratio between 1 and 3 should be handled in small quantities, and if storage is necessary, they should be kept in dilute solutions (no more than 1 M), at low temperatures (-18°C), and protected from light.[5][6] Organic azides with a C/N ratio of less than 1 should never be isolated.[5]
-
The "Rule of Six": This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo) provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[2][4]
In general, aliphatic azides are considerably more stable than those with adjacent olefinic, aromatic, or carbonyl groups.[5][7] Higher molecular weight azides are also less volatile, which can reduce their potential hazard.[7]
Quantitative Stability Data:
| Compound Class/Example | Decomposition Onset Temperature (°C) | Impact Sensitivity | Friction Sensitivity |
| Sulfonyl Azides (for comparison) | Generally > 100°C (DSC) | Reported to be impact-sensitive | Data not readily available |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | ~100°C (ARC) | Data not readily available | Data not readily available |
| Alkyl Diazo Compounds (for comparison) | Wide range (75 - 160°C, DSC) | Generally considered sensitive | Data not readily available |
| Ethyl Azide | Explodes on heating to room temperature[8][9] | High[9] | High[9] |
| 2-Azidoethanol | Some decomposition evident even at 100°C[10] | Data not readily available | Data not readily available |
| Azidopyridines (Aromatic) | Variable, can be very low | Data not readily available | Data not readily available |
Note: This table includes data for related energetic compounds to provide context due to the limited availability of specific quantitative data for a range of simple alkyl azides.
General Safety Precautions and Handling
A multi-layered approach to safety, encompassing administrative controls, engineering controls, and personal protective equipment (PPE), is essential when working with alkyl azides.
Administrative and Engineering Controls
-
Risk Assessment: Before any new procedure involving an alkyl azide, a thorough risk assessment must be conducted and documented.[11] This should include a review of the literature for known hazards of the specific azide or structurally similar compounds.
-
Standard Operating Procedures (SOPs): Detailed SOPs should be written for the synthesis, purification, and use of all alkyl azides.[12]
-
Scale: Always work with the smallest practical quantities of alkyl azides.[5] Scale-up should only be considered after the stability of the compound is well-understood and a thorough safety review has been conducted. Never scale up a reaction by more than five-fold at a time.
-
Fume Hood and Blast Shield: All work with alkyl azides must be conducted in a certified chemical fume hood.[2][12] The use of a blast shield is strongly recommended, especially when working with new azides, small azides, or on a larger scale.[5][12]
-
Work Area: Keep the work area in the fume hood clear of unnecessary equipment and chemicals.[5] Clearly label all containers and post a warning sign indicating that an azide experiment is in progress.[5]
-
Avoid Isolation: Whenever possible, generate and use alkyl azides in situ to avoid the hazards associated with isolating and storing them.[13] Flow chemistry is an excellent technique for the safe generation and immediate use of organic azides.[11]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling alkyl azides.
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a splash hazard.[12] |
| Hand Protection | Nitrile gloves are generally sufficient for incidental contact. For prolonged handling or risk of significant contact, double gloving or using heavier-duty gloves is recommended. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk. |
| Footwear | Fully enclosed, chemical-resistant shoes must be worn. |
Chemical Incompatibilities
Alkyl azides and their precursors (like sodium azide) can react violently with a variety of common laboratory chemicals. Strict segregation is crucial.
AVOID MIXING AZIDES WITH:
-
Acids: Reacts to form the highly toxic and explosive hydrazoic acid (HN₃).[2][4]
-
Heavy Metals and their Salts (e.g., copper, lead, silver, mercury): Forms highly shock-sensitive and explosive metal azides.[2][4] This is a critical consideration for reaction vessels, spatulas, and even plumbing.
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Can form extremely unstable di- and tri-azidomethane.[1][2][3]
-
Strong Oxidizing Agents.
-
Strong Reducing Agents.
-
Carbon Disulfide. [6]
-
Bromine. [6]
Storage and Waste Disposal
Proper storage and disposal are critical to preventing accidents.
Storage
-
Store synthesized organic azides at or below room temperature (ideally at -18°C) and protected from light.[1][5][6]
-
Store in clearly labeled containers with tightly sealed caps (B75204).[1]
-
Do not store azides in containers with metal caps or on metal shelves.[5]
-
If storing solutions of potentially unstable azides, ensure the concentration does not exceed 1 M.[2]
Waste Disposal
-
Segregation is Key: All azide-containing waste must be collected in a dedicated, clearly labeled waste container.[1][12]
-
NEVER pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
-
Deactivation: Whenever feasible, organic azides should be converted to a more stable derivative, such as an amine by reduction (e.g., with Staudinger reduction using triphenylphosphine (B44618) followed by hydrolysis), before disposal.[2]
-
Follow your institution's specific guidelines for the disposal of energetic and reactive chemical waste.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a representative alkyl azide and its use in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. These protocols are intended as a guide and should be adapted based on a thorough risk assessment for the specific substrates and scale being used.
Synthesis of 1-Azidohexane (B1265710)
This protocol describes the synthesis of 1-azidohexane from 1-bromohexane (B126081) via an Sₙ2 reaction.
Materials:
-
1-Bromohexane
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or a nitrogen inlet), dissolve sodium azide (1.2-1.5 equivalents) in DMSO or DMF.
-
Addition of Alkyl Halide: To the stirred solution, add 1-bromohexane (1.0 equivalent) at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add deionized water to quench the reaction (Note: this may be exothermic).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMSO/DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Carefully remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not distill the alkyl azide to dryness. It is safer to leave a small amount of solvent.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical small-scale CuAAC reaction using an in-situ generated copper(I) catalyst.
Materials:
-
Alkyl azide (e.g., 1-azidohexane)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-butanol and water, or DMSO)
Procedure:
-
Preparation of Stock Solutions (Recommended):
-
Copper(II) sulfate pentahydrate in deionized water (e.g., 100 mM)
-
Sodium ascorbate in deionized water (e.g., 1 M, prepare fresh)
-
-
Reaction Setup: In a suitable reaction vial, dissolve the alkyl azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Addition of Reagents: To the stirred solution, add the sodium ascorbate solution (e.g., 10 mol%).
-
Initiation of Reaction: Add the copper(II) sulfate solution (e.g., 1-5 mol%). The reaction mixture may change color.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours, but may be left to stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Visualizing Safety Workflows and Chemical Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate key safety workflows and logical relationships in handling alkyl azides.
General Safety Workflow for Handling Alkyl Azides
Caption: A logical workflow for the safe handling of organic azides.
Decision Tree for Assessing Alkyl Azide Stability and Handling
Caption: Decision tree for assessing the stability of alkyl azides.
By integrating a deep understanding of the inherent hazards of alkyl azides with meticulous planning, the use of appropriate safety controls, and adherence to established protocols, researchers can confidently and safely harness the power of these versatile chemical tools.
References
- 1. ucd.ie [ucd.ie]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. 1-Azidohexane, 6926-45-0 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl azide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a class of reactions celebrated for their speed, efficiency, and high specificity.[1] This reaction forges a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide (B81097), providing a powerful tool for molecular assembly.[1] Its bioorthogonality—the inertness of the reacting groups within complex biological milieu—has established it as an essential methodology in drug discovery, bioconjugation, and materials science.[1] The CuAAC reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[2] It is robust, tolerating a wide pH range (4 to 12), aqueous conditions, and a vast array of functional groups.[2][3]
The Core Catalytic Cycle: A Stepwise Mechanism
The catalytic cycle of CuAAC is initiated by the active copper(I) species, which can be introduced from Cu(I) salts or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[1][4] While early proposals considered a mononuclear copper mechanism, a growing body of experimental and computational evidence points to a more complex process, often involving dinuclear copper intermediates that are kinetically more favorable.[3][5][6][7]
The currently accepted mechanism proceeds through several key steps:
-
Formation of the Copper(I) Acetylide: The cycle begins with the coordination of a Cu(I) ion to the terminal alkyne, forming a π-complex.[4][8] This coordination significantly increases the acidity of the terminal proton, facilitating its removal by even a weak base to form a copper(I) acetylide intermediate.[4][8] This step is generally fast and exothermic.[8]
-
Activation and Coordination of the Azide: The next phase involves the coordination of the organic azide. Mechanistic studies, supported by DFT calculations and experimental evidence, suggest that the catalytically active species is a dinuclear copper acetylide.[5][6] In this model, one copper atom is σ-bonded to the acetylide, while a second copper atom binds as a π-complex.[2][5] The azide then coordinates to this second, π-bound copper atom.[4][5] This step is crucial and brings the two reactants into proximity for the subsequent cycloaddition.[9]
-
Cycloaddition and Formation of a Metallacycle: With both the alkyne and azide activated and held in place by the dinuclear copper core, the cycloaddition occurs. The terminal nitrogen of the azide attacks the internal carbon of the copper acetylide.[8][] This is not a concerted [3+2] cycloaddition as in the uncatalyzed version, but rather a stepwise process that leads to the formation of a six-membered copper-containing metallacycle intermediate.[2][3][8]
-
Ring Contraction and Product Formation: The unstable six-membered metallacycle rapidly undergoes ring contraction to form a more stable copper triazolide intermediate.[2]
-
Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond. This step releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[2][4] The proton source is often the alkyne itself, which was deprotonated in the initial step.[4]
The Role of Ligands
Ligands play a multifaceted and critical role in the CuAAC reaction.[4] While not always strictly necessary, they are crucial for achieving high efficiency, especially in biological applications.[1] Their primary functions include:
-
Stabilizing the Cu(I) Oxidation State: Ligands protect the active Cu(I) catalyst from oxidation to the inactive Cu(II) state and prevent disproportionation.[1][4] Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first widely adopted ligands for this purpose.[4][8]
-
Preventing Catalyst Aggregation: They can prevent the formation of unreactive polynuclear copper acetylide species.[8]
-
Accelerating the Reaction Rate: By modulating the electronic properties of the copper center, certain ligands can dramatically accelerate the reaction, in some cases by several thousand times over the ligand-free process.[11]
-
Reducing Cytotoxicity: In biological systems, ligands chelate the copper ion, reducing its toxicity.[1][12] Water-soluble ligands like THPTA are particularly valuable for aqueous bioconjugation reactions.[13]
It is important to note that the choice of ligand and the ligand-to-copper ratio are critical parameters that must be optimized for specific reaction conditions, as excess strongly-coordinating ligand can sometimes inhibit the reaction by blocking coordination sites.[11]
Quantitative Data Presentation
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and the electronic and steric properties of the substrates.
Table 1: Effect of Ligands on CuAAC Reaction Rate
| Ligand | Relative Rate Enhancement (approx.) | Typical Application/Solvent | Reference |
|---|---|---|---|
| None | 1x | General organic synthesis | N/A |
| TBTA | 10-100x | Bioconjugation, aqueous/organic mixtures | [8] |
| THPTA | 10-100x | Aqueous bioconjugation | [13] |
| BTTAA | High | Bioconjugation, can allow for lower Cu concentration | [14] |
| "Mixed" tris(heterocyclemethyl)amines | Up to 1000x | Optimized for specific solvent conditions |[11] |
Table 2: General Reaction Parameters for CuAAC
| Parameter | Typical Range | Notes | Reference |
|---|---|---|---|
| Azide:Alkyne Ratio | 1:1 to 1:2 | A slight excess of one reagent can drive the reaction. | [1] |
| Copper Catalyst Loading | 0.1 - 5 mol% | Lower for simple synthesis; higher for bioconjugation. | [1] |
| Ligand:Copper Ratio | 1:1 to 5:1 | Highly dependent on the specific ligand and conditions. | [1][15] |
| Sodium Ascorbate | 1 - 10 equivalents (to Cu) | Sufficient excess is needed to maintain a reducing environment. | [1][15] |
| Temperature | Room Temperature | Gentle heating (e.g., 45°C) can be used for slow reactions. | [1][9] |
| Reaction Time | Minutes to several hours | Highly dependent on concentration, catalyst, and ligand. |[1] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Organic Synthesis
This protocol is adapted for a small-scale synthesis of 1-benzyl-4-phenyl-1,2,3-triazole.[16]
-
Materials:
-
Benzyl (B1604629) azide (1 mmol)
-
Phenylacetylene (1 mmol)
-
[Cu(CH₃CN)₄]PF₆ (0.01 mmol, 1 mol%)
-
Solvent: t-BuOH:H₂O (2:1 mixture)
-
-
Procedure:
-
To a reaction vial, add benzyl azide and phenylacetylene.
-
Add the t-BuOH:H₂O solvent mixture to dissolve the reactants.
-
Add the copper(I) catalyst, [Cu(CH₃CN)₄]PF₆.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically several hours), dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Protocol 2: Procedure for CuAAC Bioconjugation in Aqueous Buffer
This protocol is a general guideline for labeling biomolecules in an aqueous environment, adapted from established bioconjugation procedures.[13][14][15]
-
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Azide-containing cargo (e.g., fluorescent dye, biotin).
-
Stock Solution A: 20 mM CuSO₄ in water.
-
Stock Solution B: 100 mM THPTA ligand in water.
-
Stock Solution C: Freshly prepared 100 mM sodium ascorbate in water.
-
-
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-cargo in the reaction buffer. The final concentration of the limiting reactant is typically in the μM range.
-
Prepare a CuSO₄:Ligand premix. For a final reaction volume of 500 μL with a target of 0.1 mM CuSO₄ and 0.5 mM THPTA, mix 2.5 μL of Stock A and 5.0 μL of Stock B.
-
Add the CuSO₄:Ligand premix to the biomolecule/azide solution and mix gently.
-
To initiate the reaction, add the sodium ascorbate solution (Stock C) to a final concentration of 5 mM (e.g., add 25 μL of Stock C to the 500 μL reaction).
-
Mix gently by inverting the tube and allow the reaction to proceed at room temperature for 1 hour. Protect from light if using photosensitive reagents.
-
The labeled biomolecule can then be purified using methods appropriate for the sample, such as size-exclusion chromatography, dialysis, or precipitation.
-
Visualization of the CuAAC Mechanism
The following diagrams illustrate the key relationships and workflows described.
Caption: General experimental workflow for a typical CuAAC reaction.
Caption: Simplified catalytic cycle of the dinuclear CuAAC mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide–Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne “click reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. youtube.com [youtube.com]
Bioorthogonal Chemistry: A Technical Guide to Covalent Labeling in Living Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry is a field of chemical biology that involves the use of chemical reactions that can occur inside living systems without interfering with or being interfered by native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, the term "bioorthogonal" literally means "not interacting with biology".[1] This powerful set of chemical tools allows for the specific covalent modification of biomolecules in their native environment, enabling a wide range of applications from in vivo imaging to drug delivery.[3][4]
At its core, bioorthogonal chemistry addresses the challenge of performing selective chemical transformations in the complex and aqueous environment of a living cell or organism.[1][5] A reaction is considered bioorthogonal if it adheres to several key principles:
-
High Selectivity: The reacting partners must be mutually reactive and inert to the vast array of functional groups present in biological systems, such as amines, thiols, and hydroxyls.[2][6]
-
Fast Reaction Kinetics: The reaction must proceed at a reasonable rate at low, physiologically relevant concentrations to be effective for tracking dynamic processes.[6][7]
-
Biocompatibility: The reactants and the resulting covalent linkage must be non-toxic and not perturb the normal physiology of the system under study.[2][7]
-
Stability: Both the bioorthogonal handles and the resulting ligation product must be stable in an aqueous environment at physiological pH and temperature.[8]
The general strategy for a bioorthogonal chemistry experiment involves a two-step process. First, a biomolecule of interest is tagged with a "bioorthogonal handle," an abiotic functional group, through metabolic, genetic, or enzymatic engineering. Then, a probe molecule carrying the complementary functional group is introduced, which selectively reacts with the handle, forming a stable covalent bond.[2]
Key Bioorthogonal Reactions and Reagents
Several bioorthogonal reactions have been developed and refined, each with its own unique characteristics, advantages, and limitations. The choice of reaction depends on the specific application, considering factors such as reaction kinetics, the size of the bioorthogonal handle, and the stability of the reagents.
The Staudinger Ligation
The Staudinger ligation, developed by the Bertozzi group, was one of the first reactions to be widely used for bioorthogonal applications.[9] It is a modification of the classic Staudinger reaction between a phosphine (B1218219) and an azide (B81097).[5] In the bioorthogonal version, an engineered phosphine containing an ortho-ester group reacts with an azide to form an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond.[5] A "traceless" version of this reaction utilizes a phosphinothiol to mediate the ligation, leaving no residual atoms from the phosphine in the final product.[8][10]
dot
Caption: Mechanism of the Staudinger Ligation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome some of the limitations of the Staudinger ligation, particularly its relatively slow kinetics, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[1] This reaction, also known as "copper-free click chemistry," is a [3+2] cycloaddition between an azide and a strained cyclooctyne (B158145).[1][6] The high ring strain of the cyclooctyne (approximately 18 kcal/mol) significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[6] This makes SPAAC particularly well-suited for live-cell and in vivo applications.[1]
dot
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raineslab.com [raineslab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to tert-Butyl (3-azidopropyl)carbamate: Synthesis, Suppliers, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl (3-azidopropyl)carbamate, a versatile bifunctional linker molecule essential in modern chemical biology, drug discovery, and materials science. Its unique structure, incorporating a terminal azide (B81097) and a Boc-protected amine, allows for sequential, chemoselective modifications, making it a valuable tool for the synthesis of complex molecular architectures.
Core Properties and Applications
This compound (CAS No. 129392-84-3) is a key reagent in bioconjugation and chemical synthesis. The azide group facilitates highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the formation of stable triazole linkages. The tert-butoxycarbonyl (Boc) protecting group on the amine can be readily removed under mild acidic conditions, revealing a primary amine for subsequent functionalization.[1][2] This dual functionality is instrumental in the construction of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other complex bioconjugates.
Commercial Availability and Purity Grades
A variety of chemical suppliers offer this compound in several purity grades to suit diverse research and development needs. The following table summarizes the offerings from prominent suppliers.
| Supplier | Purity Grade(s) |
| BroadPharm | >95% |
| ChemScene | ≥98%[3] |
| NovaChemistry | 95%-98%[4] |
| MySkinRecipes | 97%[5] |
| Apollo Scientific | 98%[6] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogen with sodium azide. The following protocol is adapted from established synthetic routes.[7]
Materials:
-
tert-Butyl (3-bromopropyl)carbamate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or a 1:1 mixture of water and dioxane
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve tert-butyl (3-bromopropyl)carbamate (1.0 equivalent) in DMF or a 1:1 mixture of water and dioxane.
-
Add sodium azide (1.5-2.0 equivalents) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The following is a general protocol for the "click" reaction between this compound and a terminal alkyne.[8][9]
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent (e.g., 1:1 mixture of t-butanol and water, or DMF)
-
Reaction vessel (e.g., vial or round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents). If using a ligand, it can be pre-mixed with the copper sulfate solution.
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution (or the copper/ligand complex).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Visualizing Synthetic and Application Pathways
The following diagrams illustrate the synthesis of this compound and its application in a typical CuAAC reaction.
Caption: Synthetic workflow for this compound.
Caption: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. This compound, 129392-84-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound, CasNo.129392-84-3 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 5. This compound [myskinrecipes.com]
- 6. 129392-84-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. tert-butyl N-(3-azidopropyl)carbamate (129392-84-3) for sale [vulcanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. axispharm.com [axispharm.com]
Navigating the Chemical Landscape of tert-Butyl (3-azidopropyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug development, the strategic use of bifunctional molecules is paramount. Among these, tert-Butyl (3-azidopropyl)carbamate stands out as a versatile building block, offering a unique combination of a protected amine and a reactive azide (B81097) functionality. This guide provides a comprehensive technical overview of its chemical compatibility, enabling researchers to harness its full potential in complex synthetic endeavors.
Core Functional Groups: A Duality of Reactivity
At the heart of this compound's utility lies the orthogonal nature of its two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the azide moiety. The Boc group offers robust protection for the primary amine under a variety of conditions, yet can be selectively removed under mild acidic conditions.[1][2] Conversely, the azide group is a stable and versatile handle for various transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This inherent orthogonality allows for sequential and site-specific modifications, a critical advantage in multi-step syntheses.[5][6]
Chemical Compatibility Profile
The stability and reactivity of this compound with a range of common functional groups and reagents are summarized below.
Stability of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many synthetic conditions.[7][8] However, its lability under acidic conditions is a key feature for its removal.
Table 1: Compatibility of the Boc Group with Various Reagents
| Reagent Class | Specific Reagent(s) | Compatibility | Conditions to Avoid |
| Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Incompatible | Strong acidic conditions lead to rapid cleavage.[1][9] |
| Bases | Sodium hydroxide (B78521) (NaOH), Triethylamine (Et3N), Diisopropylethylamine (DIPEA) | Compatible | Generally stable under basic conditions.[1] |
| Reducing Agents | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Generally Compatible | Stable under typical hydride reduction conditions. |
| Hydrogen (H2) with Palladium on Carbon (Pd/C) | Compatible | Stable to catalytic hydrogenation. | |
| Oxidizing Agents | m-Chloroperoxybenzoic acid (mCPBA), Hydrogen peroxide (H2O2) | Generally Compatible | The Boc group itself is stable, but the azide may be sensitive. |
| Nucleophiles | Amines, Thiols | Compatible | Stable to most nucleophiles.[7] |
| Thermal | Heat | Conditionally Incompatible | Can be cleaved at temperatures above 80-85°C.[1] |
Reactivity of the Azide Group
The azide group is a versatile functional handle, primarily utilized in cycloaddition reactions and for its reduction to a primary amine.
Table 2: Reactivity of the Azide Group with Various Reagents
| Reagent Class | Specific Reagent(s) | Reactivity | Typical Products |
| Alkynes | Terminal Alkynes with Cu(I) catalyst | Highly Reactive | 1,4-Disubstituted 1,2,3-triazole (via CuAAC).[10][11] |
| Strained Alkynes (e.g., DBCO) | Highly Reactive | Triazole (via Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[2] | |
| Reducing Agents | Triphenylphosphine (PPh3) followed by H2O (Staudinger Reduction) | Reactive | Primary amine. |
| Sodium borohydride (NaBH4) with catalysts (e.g., CoCl2) | Reactive | Primary amine.[12] | |
| Hydrogen (H2) with Palladium on Carbon (Pd/C) | Reactive | Primary amine. | |
| Phosphines | Trialkylphosphines | Reactive | Iminophosphorane intermediate. |
Experimental Protocols
Detailed methodologies for key transformations involving this compound are provided below.
Boc Deprotection under Acidic Conditions
This protocol describes the removal of the Boc protecting group to liberate the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Diethyl ether, cold
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v).[13] For acid-sensitive substrates, a lower concentration of TFA may be used, though this may require longer reaction times. The addition of a scavenger like TIS (2.5-5% v/v) can prevent side reactions from the tert-butyl cation.[9]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Deprotection is typically complete within 1-4 hours.[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the amine product as its TFA salt.
-
Collect the solid product by filtration or centrifugation and wash with cold diethyl ether to remove residual TFA and scavenger byproducts.[9]
-
Dry the final product under vacuum.
Quantitative Data:
-
Expected Yield: >90%[9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
tert-Butanol (t-BuOH) and Water (1:1 mixture)
-
Sodium ascorbate (B8700270), freshly prepared aqueous solution
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), aqueous solution
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water.[10]
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).[10]
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.
Quantitative Data:
-
Reaction Time: Typically 2-24 hours.
-
Temperature: Room Temperature.
Visualizing Reaction Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key transformations and decision-making processes when working with this compound.
Caption: Key reaction pathways for this compound.
Caption: Decision workflow for selective functionalization.
Conclusion
This compound is a powerful and versatile tool for chemical synthesis, particularly in the fields of drug discovery and bioconjugation. Its orthogonal protecting group strategy, coupled with the distinct and reliable reactivity of the Boc and azide functionalities, provides chemists with a high degree of control over molecular construction. By understanding the specific compatibilities and reaction conditions outlined in this guide, researchers can confidently and efficiently incorporate this valuable building block into their synthetic routes to create novel and complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 129392-84-3 | BroadPharm [broadpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tert-butyl N-(3-azidopropyl)carbamate (129392-84-3) for sale [vulcanchem.com]
- 12. Amine synthesis by azide reduction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using tert-Butyl (3-azidopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept developed by Nobel laureate K.B. Sharpless.[1] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097) with high efficiency and specificity.[1][2] Its reliability, mild reaction conditions, and broad functional group tolerance have established it as an indispensable tool in drug discovery, bioconjugation, and materials science.[1][3][4]
tert-Butyl (3-azidopropyl)carbamate is a versatile bifunctional molecule ideal for CuAAC reactions.[5] The terminal azide group readily participates in the cycloaddition, while the tert-butoxycarbonyl (Boc) protecting group on the amine allows for subsequent deprotection and further functionalization.[6][7] This makes it an excellent building block for introducing a modifiable three-carbon linker into various molecular architectures.[5] These application notes provide a detailed protocol for conducting CuAAC reactions using this compound.
Data Presentation
The following table summarizes typical reaction parameters for a CuAAC reaction. While specific data for this compound is not extensively published, these parameters for analogous alkyl azides serve as a robust starting point for reaction optimization.[4]
| Parameter | Recommended Range | Notes |
| Reactant Ratio (Azide:Alkyne) | 1.0 : 1.0-1.2 | A slight excess of the alkyne can help drive the reaction to completion.[6] |
| Copper(II) Sulfate (B86663) (CuSO₄·5H₂O) | 0.01 - 0.05 equivalents | The catalytic amount of copper can be optimized based on the substrate.[6] |
| Sodium Ascorbate (B8700270) | 0.1 - 0.2 equivalents | Should be prepared fresh. Acts as a reducing agent to generate the active Cu(I) species.[1][6] |
| Ligand (e.g., THPTA) | 0.05 - 0.25 equivalents (or 1-5x molar ratio to copper) | Recommended to stabilize the Cu(I) catalyst, accelerate the reaction, and prevent side reactions, especially in bioconjugation.[7][8][9] |
| Solvent | t-BuOH/H₂O (1:1), DMSO, DMF, or aqueous buffers | The choice of solvent depends on the solubility of the reactants.[6][7] |
| Temperature | Room Temperature (20-25°C) | Mild conditions are typically sufficient. Gentle heating (e.g., 37°C) may be used for challenging substrates.[6][7] |
| Reaction Time | 30 minutes - 24 hours | Progress should be monitored by TLC or LC-MS.[7][9][10] |
Experimental Protocols
This section provides two detailed protocols for the CuAAC reaction with this compound. Protocol 1 is a standard procedure for small molecule synthesis, while Protocol 2 is optimized for bioconjugation in an aqueous environment.
Protocol 1: Standard CuAAC for Small Molecule Synthesis
This protocol is suitable for reacting this compound with a variety of terminal alkynes in an organic solvent system.
Materials and Reagents:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)[3]
-
Sodium ascorbate[8]
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.[9]
-
Catalyst and Reductant Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (0.05 equivalents).[7] Follow this by the addition of a freshly prepared aqueous solution of sodium ascorbate (0.1 equivalents) to initiate the reaction.[4][7]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (B109758) (3x the volume of the aqueous layer).[6]
-
Purification: Combine the organic layers and wash with brine.[6] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4] The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.[9]
Protocol 2: Ligand-Accelerated CuAAC for Bioconjugation
This protocol is optimized for reactions in aqueous buffers, which is common in bioconjugation, and utilizes a ligand to protect sensitive biomolecules and enhance reaction efficiency.
Materials and Reagents:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[8]
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[1]
-
Dimethyl sulfoxide (B87167) (DMSO, if needed for solubility)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).[7]
-
Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).[7]
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).[7]
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).[10][11]
-
-
Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄·5H₂O and THPTA stock solutions to achieve a 1:5 molar ratio.[7][9]
-
Reaction Setup: In a reaction tube, combine the alkyne-modified biomolecule solution and the this compound stock solution.[1] The final concentration of the azide should typically be in excess of the alkyne.[12]
-
Reaction Initiation: Add the copper/THPTA premix to the reaction tube. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7][10]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[1] Protect the reaction from light if any components are light-sensitive.[10]
-
Purification: Purify the resulting conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.[1]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the CuAAC reaction.
Caption: General experimental workflow for the CuAAC reaction.
Caption: The catalytic cycle of the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
Application Note and Protocol: Deprotection of the Boc Group from tert-Butyl (3-azidopropyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-Butyl (3-azidopropyl)carbamate to yield 3-azidopropan-1-amine. The Boc group is a vital amine protecting group in organic synthesis due to its stability and ease of removal under specific acidic conditions.[1][2] The protocols outlined below utilize common acidic reagents, ensuring the integrity of the azide (B81097) functional group, which is crucial for subsequent applications like "click chemistry" conjugations.[3][4][5] This guide covers the reaction mechanism, two distinct experimental protocols, troubleshooting, and safety considerations.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed cleavage of the carbamate (B1207046) bond.[2] The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6] This is followed by the fragmentation of the protonated intermediate, which decomposes into the stable tert-butyl cation, carbon dioxide, and the desired free amine.[1][6] The tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutylene (B52900) gas.[1]
Caption: Acid-catalyzed mechanism for Boc group cleavage.
Experimental Protocols
Two common and effective methods for the Boc deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction and the desired salt form of the product. The azide group is stable under these acidic conditions.[2]
Protocol 1: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used method for solution-phase Boc deprotection, known for its efficiency and reliability.[7][8]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (B1312306) (TIS) or Anisole (B1667542) (optional, as a scavenger)[1][9]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether, cold
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.[7][10]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any exotherm upon acid addition.[2][7]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1][7] For substrates sensitive to strong acid, a lower concentration may be used, though this may require longer reaction times.[1] If desired, add a scavenger like TIS (2.5-5% v/v) to trap the tert-butyl cation and prevent potential side reactions.[1]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[1] Continue stirring for 1-4 hours.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[7][9]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[7] Co-evaporation with toluene (B28343) can help remove residual traces of TFA.[11]
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
-
Isolation: Remove the solvent under reduced pressure to yield the free amine, 3-azidopropan-1-amine. The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)
This method is also highly effective and yields the hydrochloride salt of the amine, which is often a crystalline solid and easier to handle than the free base.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: Dissolve the this compound in a minimal amount of a suitable solvent like methanol, or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.[1]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Isolation:
Summary of Reaction Conditions
The following table summarizes typical quantitative parameters for the Boc deprotection protocols.
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Concentration | 20-50% TFA in DCM (v/v)[1][9] | 4M HCl in Dioxane |
| Temperature | 0 °C to Room Temperature[7] | Room Temperature[1] |
| Reaction Time | 1 - 4 hours[2] | 1 - 4 hours |
| Scavenger (Optional) | Triisopropylsilane (TIS)[1] | Not typically required |
| Product Form | Free Amine | Hydrochloride Salt |
| Expected Yield | >90%[2] | High |
Experimental Workflow and Troubleshooting
Caption: General experimental workflow for Boc deprotection.
Troubleshooting:
-
Incomplete Reaction: If the starting material persists, consider increasing the acid concentration, extending the reaction time, or gently heating the mixture.[1] Ensure the substrate is fully dissolved.[1]
-
Side Product Formation: The primary side reaction is alkylation of the product amine or other nucleophiles by the tert-butyl cation.[9][12] This can be suppressed by adding a scavenger such as triisopropylsilane (TIS), triethylsilane (TES), or anisole to the reaction mixture.[1][9]
Safety Precautions
-
Trifluoroacetic acid (TFA): Highly corrosive and volatile. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Hydrochloric Acid (HCl) in Dioxane: Corrosive and toxic. Handle with extreme care in a fume hood.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.[2]
-
Azide Compounds: While the azide in this molecule is generally stable, low molecular weight organic azides can be energetic. Avoid heating neat and handle with care.[13] Always follow standard laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 129392-84-3 | BroadPharm [broadpharm.com]
- 5. This compound [myskinrecipes.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
Experimental conditions for conjugating the compound to a protein
Application Notes and Protocols for Compound-Protein Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule like a protein, is a fundamental technique in modern biological research and drug development. The ability to specifically and efficiently attach compounds—such as fluorescent dyes, small molecule drugs, or polymers like PEG—to proteins has enabled advancements in diagnostics, therapeutics, and our fundamental understanding of protein function. Applications range from tracking cellular processes with labeled proteins to creating highly targeted therapeutics like antibody-drug conjugates (ADCs).[1][2]
The success of a conjugation strategy hinges on several factors: the choice of reactive functional groups on the protein and the compound, the stability of the resulting bond, and the reaction conditions, which must preserve the protein's structure and function.[2][3] This document provides detailed protocols and quantitative data for three widely used, robust conjugation chemistries: Amine-Reactive Coupling, Thiol-Maleimide Coupling, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Click Chemistry.
Amine-Reactive Coupling via EDC/NHS Chemistry
Amine-reactive coupling is one of the most common methods for protein conjugation, primarily targeting the abundant ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[1][4] This method often utilizes a "zero-length" crosslinker system involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to link a carboxyl-containing compound to a primary amine on a protein.[5][6]
Chemical Principle: The conjugation is a two-step process[5]:
-
Activation: EDC reacts with a carboxylic acid group on the compound to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).[5][6]
-
NHS Ester Formation and Amine Reaction: NHS is added to convert the unstable intermediate into a more stable, amine-reactive NHS ester.[7][8] This ester then efficiently reacts with a primary amine on the protein at a physiological to slightly alkaline pH (7.2-8.5), forming a stable amide bond and releasing NHS.[5][9]
Experimental Workflow: EDC/NHS Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of a Fluorescent Probe Using tert-Butyl (3-azidopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the synthesis and application of a fluorescent probe using tert-Butyl (3-azidopropyl)carbamate. This reagent serves as a versatile building block for introducing a protected primary amine via an azide (B81097) moiety, which can be efficiently conjugated to a fluorophore through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The resulting fluorescent probe can be utilized in a variety of applications, including cellular imaging, protein labeling, and drug discovery.
The core of this methodology lies in the bioorthogonal nature of the azide-alkyne reaction.[1] The azide group of the carbamate (B1207046) linker reacts specifically with a terminal alkyne on a fluorophore, forming a stable triazole linkage. The tert-butyloxycarbonyl (Boc) protecting group on the carbamate can be subsequently removed under acidic conditions to reveal a primary amine, allowing for further conjugation to biomolecules or surfaces if desired. This modular approach offers a high degree of flexibility in probe design and application.
Synthesis of a TAMRA-Based Fluorescent Probe
This protocol details the synthesis of a fluorescent probe by reacting this compound with an alkyne-modified tetramethylrhodamine (B1193902) (TAMRA) fluorophore.
Quantitative Data of the Fluorescent Probe
The photophysical properties of the resulting TAMRA-based fluorescent probe are summarized in the table below. These properties are critical for designing and executing fluorescence-based experiments.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [2] |
| Emission Maximum (λem) | ~580 nm | [2] |
| Quantum Yield (Φ) | ~0.1 | [3] |
| Molar Extinction Coefficient (ε) | 91,000 cm⁻¹M⁻¹ | [4] |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for the synthesis of the TAMRA-based fluorescent probe.
Materials:
-
This compound
-
5-TAMRA-alkyne
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and 5-TAMRA-alkyne (1.1 equivalents) in a minimal amount of DMF.
-
Catalyst Preparation: In a separate microcentrifuge tube, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 equivalents) and TBTA (0.1 equivalents) in DMF.
-
Initiation of the Reaction: To the stirred solution of the azide and alkyne, add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents). Immediately after, add the catalyst solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure fluorescent probe.
Application: Imaging G-Protein Coupled Receptor (GPCR) Signaling
Fluorescent probes synthesized using this method can be powerful tools for studying cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs).[5][6] These probes can be conjugated to ligands that bind to specific GPCRs, allowing for the visualization of receptor localization, trafficking, and interaction with other proteins.
Signaling Pathway: GPCR-Mediated cAMP Production
The following diagram illustrates a simplified GPCR signaling pathway leading to the production of cyclic AMP (cAMP), a common second messenger. A fluorescently labeled ligand can be used to track the initial binding event at the cell surface.
Caption: GPCR signaling pathway leading to cAMP production.
Experimental Workflow
The following diagram outlines the general workflow from the synthesis of the fluorescent probe to its application in cellular imaging.
Caption: General workflow for fluorescent probe synthesis and application.
References
- 1. Genetically encoded fluorescent biosensors for GPCR research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-TAMRA azide, CAS 1006592-61-5 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescent probes for G-protein-coupled receptor drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Incorporating Novel Compounds into Peptide Sequences: A Guide for Researchers
Application Notes and Protocols for the synthesis, purification, and characterization of modified peptides, tailored for researchers, scientists, and drug development professionals.
The incorporation of unnatural amino acids and other novel compounds into peptide sequences has emerged as a powerful tool in drug discovery and chemical biology. These modifications can enhance peptide stability, improve binding affinity, and introduce novel functionalities, such as fluorescent tags for imaging or reactive groups for bioconjugation. This document provides detailed protocols and application notes for the successful incorporation of these compounds into peptide sequences, focusing on the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Overview of the Workflow
The general workflow for synthesizing and characterizing peptides containing a novel compound involves several key stages, from initial synthesis to final validation.
Caption: General workflow for modified peptide synthesis and characterization.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Fmoc-based SPPS is the most common method for synthesizing peptides containing unnatural amino acids.[1][2] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2]
Materials and Reagents
-
Resin: The choice of resin depends on the desired C-terminal functionality (e.g., amide or carboxylic acid).[3] Common choices include Rink Amide resin for C-terminal amides and 2-Chlorotrityl chloride resin for C-terminal carboxylic acids.[3]
-
Fmoc-protected amino acids: Both standard and unnatural amino acids with Fmoc-protected α-amino groups.
-
Solvents: High-purity Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Deprotection solution: 20% piperidine (B6355638) in DMF.
-
Coupling reagents: A variety of reagents are available, with HATU, HBTU, and PyBOP being among the most common.[4]
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5]
-
Washing solvents: DMF, DCM, and Isopropanol (IPA).
-
Cleavage cocktail: A mixture typically containing Trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT).
Step-by-Step SPPS Protocol
This protocol outlines a standard manual synthesis cycle on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (e.g., 150-200 mg of Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and the coupling reagent (e.g., HATU, 0.38 mmol, 3.8 equivalents) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To ensure complete coupling, a small sample of the resin can be taken for a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Cleavage and Purification
Cleavage from Resin
After the synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.
Protocol:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing cysteine, add 2.5% EDT.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[6]
-
Dry the crude peptide pellet under vacuum.
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[7][8] The separation is based on the hydrophobicity of the peptide.[8]
Protocol:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phases:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical gradient runs from 5% to 65% Buffer B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Buffer A or a water/acetonitrile mixture.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient and collect fractions corresponding to the major peaks detected at 210-220 nm.
-
Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired product.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Characterization
Mass Spectrometry (MS)
Mass spectrometry is essential to confirm the molecular weight of the synthesized peptide and to verify its sequence.[3][9] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common techniques used.[10]
Analytical HPLC
Analytical RP-HPLC is used to determine the purity of the final peptide product.[7] The conditions are similar to preparative HPLC but on a smaller scale with a faster gradient. Purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks.
Data Presentation: Quantitative Analysis
The efficiency of incorporating unnatural amino acids can be influenced by the choice of coupling reagent. The following table summarizes a comparative study of different activators for the synthesis of a model peptide.
| Coupling Reagent | Coupling Time (min) | Crude Purity (%) |
| HATU | 2 | 83.63 |
| HCTU | 20 | 82.50 |
| COMU | 2 | 79.00 |
| PyBOP | 20 | 75.80 |
| TFFH | 20 | <25 |
Table adapted from literature data.[11] Crude purity was determined by analytical RP-HPLC.
Application Example: Synthesis of a Fluorescently Labeled Peptide
Fluorescently labeled peptides are valuable tools for studying biological processes.[1][12] One common approach is to incorporate an amino acid with a bioorthogonal handle (e.g., an azide (B81097) or alkyne) during SPPS, followed by a "click" reaction with a fluorescent dye.[1]
Caption: Workflow for synthesizing a fluorescently labeled peptide via click chemistry.
Signaling Pathway Application: GPCR Activation
Modified peptides are often designed to interact with specific cellular targets, such as G-protein coupled receptors (GPCRs).[13][14] Understanding the signaling pathway is crucial for interpreting the effects of the modified peptide.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.[13][14][15]
Experimental Protocol: Enzyme Kinetics Assay
Modified peptides can be designed as substrates or inhibitors for enzymes. An enzyme kinetics assay can be used to determine the effect of the modification on enzyme activity.[16][17]
Protocol for Determining Michaelis-Menten Kinetics:
-
Reagents and Buffers:
-
Enzyme stock solution.
-
Modified peptide substrate stock solution.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Quenching solution (e.g., 10% TFA).
-
-
Assay Procedure:
-
Prepare a series of substrate dilutions in the reaction buffer. A typical range is 0.2x to 5x the expected Km value.[16]
-
Initiate the reaction by adding a fixed amount of enzyme to each substrate dilution.
-
Incubate the reactions at a constant temperature (e.g., 37°C).
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the amount of product formed (or substrate consumed) in each quenched sample using a suitable method, such as HPLC or mass spectrometry.[17][18]
-
-
Data Analysis:
-
Determine the initial velocity (v₀) for each substrate concentration by plotting product concentration versus time and calculating the slope of the initial linear phase.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.
-
This comprehensive guide provides the fundamental protocols and knowledge required for the successful incorporation of novel compounds into peptide sequences, empowering researchers to develop new tools for chemical biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. bachem.com [bachem.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. biochem.du.ac.in [biochem.du.ac.in]
- 18. Investigation of enzyme kinetics using quench-flow techniques with MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of tert-Butyl (3-azidopropyl)carbamate to an Alkyne-Modified Surface
Introduction
This document provides detailed application notes and experimental protocols for the bioconjugation of tert-Butyl (3-azidopropyl)carbamate to an alkyne-modified surface via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This method facilitates the creation of a surface presenting a protected primary amine, which can be deprotected for subsequent covalent immobilization of biomolecules, drugs, or other ligands.[3] The protocols are intended for researchers, scientists, and drug development professionals working in surface chemistry, biosensor development, and targeted drug delivery.
The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding under mild conditions to form a stable triazole linkage.[1][2] These application notes describe the entire workflow, from surface preparation and the click chemistry reaction to post-conjugation analysis.
Principle of the Technology
The bioconjugation process involves a two-step approach. First, a substrate is functionalized with terminal alkyne groups. Subsequently, this compound is covalently attached to the alkyne-modified surface using a copper(I) catalyst. The tert-butyloxycarbonyl (Boc) protecting group on the carbamate (B1207046) ensures that the primary amine remains unreactive during the cycloaddition, allowing for its selective deprotection in a later step for further functionalization.
Experimental Workflows and Signaling Pathways
The overall experimental workflow for the bioconjugation of this compound to an alkyne-modified surface is depicted below.
Caption: Overall experimental workflow.
The core of this protocol is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The catalytic cycle is illustrated in the following diagram.
Caption: CuAAC catalytic cycle.
Quantitative Data Presentation
Successful surface modification and bioconjugation can be quantified using various analytical techniques. The following tables provide representative data for the characterization of the surface at different stages of the process.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Analysis of Surface Elemental Composition
| Surface Stage | C (%) | O (%) | N (%) | Si (%) |
| Bare Silicon Substrate | 15.2 | 35.8 | 0.5 | 48.5 |
| Alkyne-Modified Surface | 65.7 | 15.3 | 0.6 | 18.4 |
| After CuAAC Reaction | 70.1 | 12.5 | 8.2 | 9.2 |
Note: These values are representative and may vary depending on the specific substrate and reaction conditions.
Table 2: Quartz Crystal Microbalance with Dissipation (QCM-D) for Monitoring Mass Change
| Step | Frequency Change (Δf, Hz) | Dissipation Change (ΔD, x10⁻⁶) | Adsorbed Mass (ng/cm²) |
| Alkyne Silanization | -25.3 | 2.1 | ~450 |
| This compound Conjugation | -15.8 | 1.5 | ~280 |
Note: Mass calculations are based on the Sauerbrey equation for rigid films. The dissipation values indicate the formation of a relatively rigid adlayer.
Table 3: Fluorescence Intensity for Quantification of Surface Azide (B81097) Groups
| Sample | Fluorescence Intensity (a.u.) |
| Alkyne-Modified Surface (Control) | 150 ± 25 |
| Surface after CuAAC with Fluorescent Azide | 8500 ± 450 |
Note: This data is obtained by performing a parallel experiment with a fluorescently labeled azide to quantify the accessible alkyne sites.
Experimental Protocols
Protocol 1: Preparation of Alkyne-Modified Surface
This protocol describes the functionalization of a silicon-based substrate with terminal alkynes using (3-propargyloxypropyl)trimethoxysilane.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Anhydrous toluene (B28343)
-
(3-propargyloxypropyl)trimethoxysilane
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.
-
Bake the substrates in an oven at 110°C for 30 minutes to remove any residual water.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of (3-propargyloxypropyl)trimethoxysilane in anhydrous toluene in a sealed container under a nitrogen or argon atmosphere.
-
Immerse the cleaned and dried substrates in the silane (B1218182) solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Remove the substrates from the solution and rinse with copious amounts of toluene to remove any non-covalently bound silane.
-
Cure the silanized substrates in an oven at 110°C for 30 minutes.
-
Store the alkyne-modified surfaces in a desiccator until use.
-
Protocol 2: CuAAC Bioconjugation of this compound
This protocol details the copper-catalyzed click reaction to conjugate the azide-containing linker to the alkyne-modified surface.
Materials:
-
Alkyne-modified surface (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each experiment.
-
-
Reaction Setup:
-
Place the alkyne-modified surface in a suitable reaction vessel (e.g., a petri dish or a multi-well plate).
-
Prepare the reaction cocktail in the following order in a microcentrifuge tube:
-
PBS buffer (to the desired final volume)
-
This compound stock solution (to a final concentration of 1-2 mM)
-
Premix of CuSO₄ and THPTA (add CuSO₄ to THPTA in a 1:5 molar ratio and let it sit for 2 minutes) to a final CuSO₄ concentration of 0.5 mM.
-
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Conjugation Reaction:
-
Immediately cover the alkyne-modified surface with the reaction cocktail.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
After the incubation period, remove the reaction solution.
-
Wash the surface extensively with deionized water, followed by ethanol, and then deionized water again to remove any unreacted reagents and catalyst.
-
Dry the surface under a stream of nitrogen.
-
Protocol 3: Surface Characterization and Quantification
This section provides an overview of methods to confirm the successful bioconjugation.
1. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface.
-
Procedure: Acquire survey and high-resolution spectra of the surface before and after each modification step.
-
Expected Outcome: An increase in the nitrogen signal after the CuAAC reaction confirms the presence of the triazole ring and the carbamate.
2. Quartz Crystal Microbalance with Dissipation (QCM-D):
-
Purpose: To monitor the mass uptake on the sensor surface in real-time.
-
Procedure: Use a QCM-D instrument with an alkyne-functionalized sensor crystal and flow the reaction components sequentially.
-
Expected Outcome: A decrease in the resonance frequency (Δf) indicates an increase in mass, confirming the binding of the carbamate.
3. Fluorescence Microscopy (for quantification):
-
Purpose: To quantify the density of reactive alkyne sites.
-
Procedure: In a parallel experiment, perform the CuAAC reaction (Protocol 2) using a fluorescently labeled azide (e.g., Azide-Fluor 488) instead of the carbamate.
-
Image Analysis: Acquire fluorescence images of the surface and quantify the mean fluorescence intensity using software like ImageJ.
-
Expected Outcome: A significant increase in fluorescence intensity compared to a control surface indicates successful conjugation.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the successful bioconjugation of this compound to an alkyne-modified surface. This method offers a robust and versatile platform for creating functionalized surfaces for a wide range of applications in research, diagnostics, and drug development. The provided quantitative data and characterization methods will aid researchers in optimizing and validating their surface modification strategies.
References
Application Notes and Protocols for Live-Cell Click Chemistry Ligation with tert-Butyl (3-azidopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tert-Butyl (3-azidopropyl)carbamate for the labeling of biomolecules in live cells via click chemistry. This reagent serves as a versatile tool for introducing an azide (B81097) moiety, which can subsequently be ligated to a variety of alkyne-functionalized reporters, such as fluorescent dyes or biotin, for visualization and analysis of cellular processes.
The primary advantage of click chemistry lies in its bioorthogonality; the azide and alkyne groups react selectively with each other, minimizing side reactions with endogenous functional groups within the complex cellular environment. This ensures specific and efficient labeling of the target molecule. Both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed for live-cell labeling, with specific considerations for cell viability.
Introduction to Live-Cell Labeling with this compound
This compound is a chemical tool that contains a terminal azide group for click chemistry and a Boc-protected amine. For live-cell applications, a common strategy involves the deprotection of the Boc group to reveal a primary amine. This amine can then be conjugated to a biomolecule of interest, for instance, by targeting accessible lysine (B10760008) residues on a specific protein. Once the azide handle is installed on the target, it can be detected with a complementary alkyne-bearing probe.
Key Applications:
-
Protein Labeling and Visualization: Track the localization and trafficking of specific proteins in real-time.
-
Proteomics: Enrich and identify labeled proteins from cell lysates.
-
Drug Development: Conjugate small molecule drugs to targeting moieties to study their mechanism of action.
Experimental Protocols
Two primary methods for click chemistry in live cells are detailed below: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
CuAAC offers fast reaction kinetics but requires the use of a copper(I) catalyst, which can be toxic to cells. The use of a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial to protect cells from copper-induced damage and enhance reaction efficiency.[1][2]
Materials:
-
Live cells with azide-labeled biomolecules
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in dH₂O)
-
THPTA solution (100 mM in dH₂O)
-
Sodium ascorbate (B8700270) solution (1 M in dH₂O, prepare fresh)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell culture medium
Procedure:
-
Cell Preparation: Seed cells in a suitable culture vessel (e.g., 24-well plate) and grow to the desired confluency. Ensure cells are healthy and adherent.
-
Reagent Preparation (Click-Mix):
-
In a microcentrifuge tube, prepare the "click-mix" on ice. For a 1 mL final volume:
-
Add the alkyne-dye to the desired final concentration (e.g., 10-50 µM).
-
Add 10 µL of 20 mM CuSO₄ (final concentration 200 µM).
-
Add 10 µL of 100 mM THPTA (final concentration 1 mM).
-
Add DPBS to bring the volume close to 1 mL.
-
Vortex briefly.
-
-
-
Initiation of Click Reaction:
-
Immediately before adding to the cells, add 5 µL of freshly prepared 1 M sodium ascorbate (final concentration 5 mM) to the click-mix.
-
Gently mix and immediately add the complete click-mix to the cells after removing the culture medium.
-
-
Incubation: Incubate the cells with the click-mix for 5-15 minutes at room temperature, protected from light.
-
Washing: Aspirate the reaction mixture and wash the cells three times with cold DPBS.
-
Imaging: Add fresh cell culture medium to the cells and proceed with fluorescence microscopy.
Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with azides.[3] This method is generally preferred for live-cell imaging due to its lower cytotoxicity.
Materials:
-
Live cells with azide-labeled biomolecules
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Fluor 546)
-
DPBS
-
Cell culture medium
Procedure:
-
Cell Preparation: Seed and grow cells as described in Protocol 2.1.
-
Labeling Solution Preparation: Prepare a solution of the cyclooctyne-dye in cell culture medium or DPBS to the desired final concentration (e.g., 5-25 µM).
-
Incubation: Remove the culture medium from the cells and add the labeling solution. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the labeling solution and wash the cells three times with DPBS.
-
Imaging: Add fresh cell culture medium and proceed with fluorescence microscopy.
Protocol 2.3: Assessment of Cell Viability after Click Chemistry
It is essential to assess cell viability after performing click chemistry, especially when using the CuAAC method. An MTT or MTS assay can be used for this purpose.
Materials:
-
Cells treated with click chemistry reagents
-
Untreated control cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Click Reaction: Perform the click chemistry reaction (CuAAC or SPAAC) as described above. Include control wells with untreated cells.
-
MTT Addition: After the final wash step, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Calculation: Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Data Presentation
The following tables summarize representative quantitative data for live-cell click chemistry labeling. Note that these values are illustrative and can vary depending on the cell type, the specific biomolecule being labeled, and the reagents used.
Table 1: Comparison of CuAAC and SPAAC Labeling Efficiency
| Parameter | CuAAC (with THPTA) | SPAAC (with DBCO) |
| Alkyne-Dye Concentration | 10 - 50 µM | 5 - 25 µM |
| Incubation Time | 5 - 15 minutes | 30 - 60 minutes |
| Relative Fluorescence Intensity | ++++ | +++ |
| Labeling Efficiency | High | Moderate to High |
Table 2: Cell Viability after Click Chemistry Ligation
| Condition | Cell Viability (% of Control) |
| Untreated Cells | 100% |
| CuAAC (No Ligand) | 40 - 60% |
| CuAAC (with THPTA) | 85 - 95% |
| SPAAC | > 95% |
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for live-cell labeling.
References
Application Notes and Protocols for Biomolecule Immobilization using tert-Butyl (3-azidopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of biomolecules onto solid supports is a critical technique in a wide array of fields, including diagnostics, drug discovery, proteomics, and biosensor development.[1][2] tert-Butyl (3-azidopropyl)carbamate is a heterobifunctional linker that offers a robust and versatile solution for the covalent attachment of biomolecules to surfaces.[3][4] This linker features a Boc-protected amine and a terminal azide (B81097) group. The Boc-protected amine allows for a controlled, stepwise attachment to a surface, while the azide group enables highly efficient and specific covalent linkage to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][5] This methodology facilitates the oriented and stable immobilization of a diverse range of biomolecules, including proteins, peptides, and nucleic acids.[2]
Principle of the Technology
The immobilization strategy using this compound is a multi-step process that leverages orthogonal chemical reactions to ensure specificity and efficiency. The core of this technology lies in the "click chemistry" reaction, a bioorthogonal reaction that proceeds with high yield under mild, aqueous conditions, making it ideal for use with sensitive biological molecules.[5][6]
The overall workflow can be broken down into three main stages:
-
Surface Functionalization: The substrate (e.g., glass, silicon) is first treated to introduce a reactive functional group, typically a primary amine, on its surface.
-
Linker Attachment and Deprotection: The this compound linker is then covalently attached to the amine-functionalized surface. Subsequently, the Boc protecting group is removed under acidic conditions to expose a primary amine.
-
Biomolecule Immobilization via Click Chemistry: The alkyne-modified biomolecule of interest is then "clicked" onto the azide-functionalized surface in the presence of a copper(I) catalyst.[1]
This sequential approach ensures a controlled and oriented immobilization of the biomolecule, which is often crucial for maintaining its biological activity.
Experimental Workflow Overview
Caption: Overall experimental workflow for biomolecule immobilization.
Detailed Experimental Protocols
Protocol 1: Surface Preparation - Amine Functionalization of Glass or Silicon Substrates
This protocol describes the generation of a self-assembled monolayer (SAM) of an amine-terminated silane (B1218182) on a silicon or glass surface, creating a reactive layer for linker attachment.[1]
Materials:
-
Glass or silicon substrates
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Surface Cleaning and Activation: Immerse the substrates in Piranha solution for 30 minutes at room temperature.
-
Rinse the substrates extensively with DI water.
-
Dry the substrates thoroughly under a stream of high-purity nitrogen gas. The surface should now be hydrophilic.[1]
-
Silanization: Immediately immerse the cleaned and dried substrates in a 2% (v/v) solution of APTES in anhydrous toluene.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the substrates with anhydrous toluene, followed by ethanol, and finally DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the silanized substrates in an oven at 110°C for 1 hour to form a stable amine-terminated surface.
Protocol 2: Linker Attachment and Deprotection
This protocol details the attachment of this compound to the amine-functionalized surface and the subsequent removal of the Boc protecting group.
Materials:
-
Amine-functionalized substrates (from Protocol 1)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or other amine-reactive crosslinker
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Activation of Linker (optional, if not using a pre-activated linker): Dissolve this compound and DSC (1.1 equivalents) in anhydrous DMF. Add DIPEA (2 equivalents) and stir at room temperature for 4 hours to form the NHS ester of the carbamate.
-
Linker Coupling: Immerse the amine-functionalized substrates in the activated linker solution (or a solution of the linker with a suitable coupling agent like EDC/NHS) in anhydrous DMF.
-
Allow the reaction to proceed overnight at room temperature.
-
Rinse the substrates thoroughly with DMF, followed by DCM, and dry under a stream of nitrogen.
-
Boc Deprotection: Immerse the substrates in a solution of 20% TFA in DCM for 30 minutes at room temperature.[7]
-
Rinse the substrates with DCM, followed by a neutralizing wash with 5% DIPEA in DCM, and then a final rinse with DCM.
-
Dry the azide-functionalized substrates under a stream of nitrogen.
Protocol 3: Biomolecule Immobilization via CuAAC (Click Chemistry)
This protocol describes the final step of covalently attaching an alkyne-modified biomolecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrates (from Protocol 2)
-
Alkyne-modified biomolecule (e.g., protein, peptide, DNA)
-
Phosphate-buffered saline (PBS)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Prepare Solutions:
-
Biomolecule Solution: Dissolve the alkyne-functionalized biomolecule in PBS to the desired concentration.
-
Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Sodium Ascorbate Solution: Prepare a 500 mM stock solution of sodium ascorbate in DI water. This solution must be prepared fresh. [1]
-
THPTA Ligand Solution: Prepare a 100 mM stock solution of THPTA in DI water.[1]
-
-
Click Reaction:
-
In a reaction vessel, place the azide-functionalized substrate.
-
Prepare the "click" reaction mixture by adding the following to the biomolecule solution in the specified order, vortexing gently after each addition:
-
Copper Sulfate Solution (to a final concentration of 1 mM)
-
THPTA Ligand Solution (to a final concentration of 5 mM)
-
Sodium Ascorbate Solution (to a final concentration of 10 mM)
-
-
Immediately cover the substrate with the freshly prepared "click" reaction solution.[1]
-
Allow the reaction to proceed for 1-2 hours at room temperature. Protect from light if the biomolecule is light-sensitive.
-
-
Washing and Blocking:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with PBS, followed by DI water.
-
To block any unreacted sites and reduce non-specific binding, incubate the substrate in a blocking buffer for 1 hour at room temperature.[1]
-
Rinse again with PBS and DI water.
-
Dry the surface with a stream of nitrogen. The biomolecule-functionalized surface is now ready for use.
-
Quantitative Data and Reaction Parameters
The success of the immobilization process depends on several critical parameters. The following tables provide recommended conditions and expected outcomes for the key reaction steps.
Table 1: Key Reaction Parameters for CuAAC
| Parameter | Recommended Conditions | Notes |
| Solvent | Aqueous buffers (e.g., PBS, Tris) | Biocompatible and maintains the stability of the biomolecule. |
| pH | 7.0 - 8.0 | Optimal for both the click reaction and biomolecule stability. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions prevent denaturation of most biomolecules. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored if a quantifiable label is used. |
| Copper (Cu(I)) Source | CuSO₄ with a reducing agent (Sodium Ascorbate) | Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst. |
| Cu(I) Concentration | 0.1 - 1 mM | Higher concentrations can sometimes damage biomolecules. |
| Ligand | THPTA or other water-soluble ligands | Stabilizes the Cu(I) oxidation state and improves reaction efficiency. |
| Ligand Concentration | 1 - 5 mM (typically 5x the copper concentration) | Ensures complete complexation of the copper ions. |
| Reducing Agent | Sodium Ascorbate | Should be in excess (e.g., 5-10 mM) and prepared fresh. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₄O₂ | [8] |
| Molecular Weight | 200.24 g/mol | [8] |
| Appearance | Colorless to pale yellow oil or low-melting solid | [2] |
| Reactive Groups | Azide (-N₃), Boc-protected Amine (-NHBoc) | [4] |
| Storage | -20°C | [3] |
Signaling Pathway and Logical Relationship Diagrams
The immobilization of biomolecules is often a prerequisite for studying their role in complex biological processes, such as signaling pathways. For example, immobilizing a specific receptor can allow for the study of ligand binding and downstream signaling events in a controlled environment.
Caption: A generic signaling pathway initiated by a ligand binding to an immobilized receptor.
Caption: Logical relationships of the functional components of the linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in covalent, site-specific... | F1000Research [f1000research.com]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tert-butyl N-(3-azidopropyl)carbamate (129392-84-3) for sale [vulcanchem.com]
Application Notes and Protocols for Monitoring Click Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various analytical methods used to monitor the progress of click chemistry reactions. The selection of an appropriate analytical method is crucial for optimizing reaction conditions, determining kinetics, ensuring product quality, and identifying potential impurities.[1]
Choosing the Right Analytical Method
The choice of an analytical technique depends on several factors, including the need for quantitative data, the complexity of the reaction mixture, and the required speed of analysis.[1][2]
-
Qualitative vs. Quantitative: For a quick check of reaction completion, Thin-Layer Chromatography (TLC) is often sufficient.[3] For precise quantitative data on reaction rates and conversion, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are more suitable.[4][5]
-
Sample Complexity: For complex mixtures, the high resolving power of HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) is advantageous.[2]
-
Availability of Equipment: The choice of method will also be guided by the analytical instrumentation available in your laboratory.[2]
Caption: Decision tree for selecting an analytical method.
Thin-Layer Chromatography (TLC)
Application Note: TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a click reaction.[6] It is ideal for quickly determining the presence of starting materials and the formation of the product by comparing their retention factors (Rf).[7] More polar compounds will adhere more strongly to the polar silica (B1680970) gel and travel shorter distances, resulting in a lower Rf value, while less polar compounds will travel further up the plate.[7]
Experimental Protocol:
-
Plate Preparation: On a silica-coated TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom.[8]
-
Spotting: Using a capillary tube, spot the starting materials (azide and alkyne) and the reaction mixture on the baseline. It is also good practice to co-spot the starting material and reaction mixture in one lane to aid in comparison.[2][7]
-
Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action.[9]
-
Visualization: Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil.[7] Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Analysis: Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front).[8] The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.
Data Presentation:
| Compound | Rf Value (Example) |
| Starting Alkyne | 0.6 |
| Starting Azide (B81097) | 0.5 |
| Triazole Product | 0.3 |
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a powerful technique for both qualitative and quantitative analysis of click reactions.[10] It offers high resolution, allowing for the separation of reactants, products, and any impurities.[2] By integrating the peak areas in the chromatogram, the percent conversion of the reaction can be accurately determined.[11] An automated HPLC-MS system can provide real-time reaction monitoring.[12][13]
Experimental Protocol:
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Instrumentation and Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is typically employed.
-
Detector: A UV detector is commonly used, with the wavelength set to an appropriate value for the reactants and product.
-
-
Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area of each component are recorded.
-
Quantification: The percent conversion can be calculated by comparing the peak area of the product to the initial peak area of the limiting reactant. Calibration curves can be used for more precise quantification.[11]
Data Presentation:
| Time (min) | Alkyne Peak Area | Product Peak Area | % Conversion |
| 0 | 100,000 | 0 | 0 |
| 30 | 50,000 | 50,000 | 50 |
| 60 | 10,000 | 90,000 | 90 |
| 120 | <1,000 | 99,000 | >99 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is an excellent tool for in-situ reaction monitoring and for obtaining detailed structural information about the product.[14][15] By acquiring spectra at different time points, the kinetics of the reaction can be determined.[5][16] The disappearance of reactant signals and the appearance of characteristic product signals (e.g., the triazole proton) provide clear evidence of reaction progress.[15]
Experimental Protocol:
-
Sample Preparation: The reaction can be run directly in an NMR tube. Alternatively, aliquots can be taken from a larger reaction vessel at different times, and the reaction quenched before analysis.
-
Data Acquisition:
-
Analysis:
-
Identify characteristic peaks for the starting materials and the product. For the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the formation of the 1,4-disubstituted 1,2,3-triazole is often indicated by a new singlet in the aromatic region (around 7.5-8.5 ppm).
-
Integrate the peaks corresponding to a proton on the starting material and a proton on the product. The relative integrals will give the conversion of the reaction.
-
Data Presentation:
| Species | Characteristic ¹H NMR Signal (ppm) |
| Terminal Alkyne | ~2.5 (alkynyl C-H) |
| Benzyl Azide | ~4.3 (CH₂) |
| Triazole Product | ~7.8 (triazole C-H) |
Mass Spectrometry (MS)
Application Note: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive method for confirming the identity of the click reaction product by determining its molecular weight.[2][17] It is also useful for identifying any byproducts or impurities in the reaction mixture.[17] While not inherently quantitative without standards, LC-MS can be used to monitor the disappearance of reactant ions and the appearance of the product ion.[18]
Experimental Protocol:
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it significantly with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infusion: The diluted sample is infused into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Analysis: The mass-to-charge ratio (m/z) of the ions in the sample is measured. The appearance of a peak corresponding to the expected molecular weight of the triazole product confirms its formation.
Data Presentation:
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Starting Alkyne | (Varies) | (Varies) |
| Starting Azide | (Varies) | (Varies) |
| Triazole Product | (Calculated) | (Measured) |
Spectroscopic Methods (UV-Vis and Fluorescence)
Application Note: UV-Vis and fluorescence spectroscopy can be used to monitor click reactions when one of the reactants or the product has a unique chromophore or fluorophore.[19][20] These methods are highly sensitive and can be adapted for high-throughput screening.[21] For example, a "fluorogenic" click reaction involves a reactant that becomes fluorescent upon formation of the triazole product.[19]
Experimental Protocol (Fluorogenic Example):
-
Reaction Setup: Combine the azide and a fluorogenic alkyne (e.g., a coumarin (B35378) derivative) in a suitable buffer in a fluorescence cuvette or microplate well.[19]
-
Initiation and Monitoring: Initiate the reaction by adding the copper catalyst and reducing agent.[22] Immediately begin monitoring the fluorescence intensity at the emission wavelength of the triazole product over time.[19]
-
Analysis: The increase in fluorescence intensity is directly proportional to the concentration of the product formed.[21]
Data Presentation:
| Time (min) | Fluorescence Intensity (a.u.) |
| 0 | 50 |
| 10 | 200 |
| 20 | 500 |
| 30 | 800 |
General Experimental Workflow
The following diagram illustrates a general workflow for setting up and monitoring a click reaction.
Caption: General workflow for a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution [file.scirp.org]
- 5. Magritek [magritek.com]
- 6. Thin layer chromatography | Resource | RSC Education [edu.rsc.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. iitg.ac.in [iitg.ac.in]
- 9. LabXchange [labxchange.org]
- 10. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. imserc.northwestern.edu [imserc.northwestern.edu]
- 17. A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for the Purification of a Bioconjugate Synthesized with tert-Butyl (3-azidopropyl)carbamate
Introduction
The synthesis of bioconjugates using linkers such as tert-Butyl (3-azidopropyl)carbamate is a cornerstone of modern biotechnology and pharmaceutical development. This linker contains an azide (B81097) group for "click chemistry" and a Boc-protected amine, allowing for a versatile and controlled bioconjugation strategy. The subsequent purification of these bioconjugates is a critical step to remove unreacted biomolecules, excess linker, and other reaction byproducts, ensuring the final product's purity, safety, and efficacy.
This document provides detailed application notes and protocols for the purification of bioconjugates synthesized using this compound. The primary method of conjugation discussed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and widely used click chemistry reaction.[1]
Principle of the Technology
The bioconjugation process involves the reaction of the azide group on the this compound linker with an alkyne-modified biomolecule. The Boc (tert-butyloxycarbonyl) group protects a primary amine, which can be deprotected under acidic conditions for subsequent functionalization if required.[2] The purification strategy typically involves a multi-step approach to separate the desired bioconjugate from various impurities based on differences in size, charge, and hydrophobicity.
A general workflow for the synthesis and purification of a bioconjugate using this linker is as follows:
Caption: General workflow for bioconjugation and purification.
Data Presentation
The following tables provide representative quantitative data for the purification of a model bioconjugate (e.g., a monoclonal antibody of ~150 kDa) synthesized with this compound. These values are illustrative and may vary depending on the specific biomolecule and optimization of the purification protocol.
Table 1: Multi-Step Purification of a Model IgG-Azide Bioconjugate
| Purification Step | Purity (%) | Yield (%) | Key Impurities Removed |
| Crude Reaction Mixture | < 50 | 100 | Unreacted antibody, excess linker, catalyst |
| Size-Exclusion Chromatography (SEC) | 75 - 85 | 80 - 90 | Excess linker, catalyst, small molecule reagents |
| Ion-Exchange Chromatography (IEX) | > 95 | 60 - 75 | Unconjugated antibody, aggregated protein |
| Overall | > 95 | 48 - 68 |
Table 2: Characterization of the Purified Bioconjugate
| Analytical Method | Parameter Measured | Typical Result |
| SDS-PAGE | Apparent Molecular Weight | Shift in molecular weight compared to unconjugated antibody |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Molecular Weight | Confirms the mass of the final conjugate |
| RP-HPLC | Purity | Single major peak indicating high purity (>95%) |
| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | Calculated based on the absorbance of the drug and antibody |
Experimental Protocols
Protocol 1: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[3]
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. For example, mix 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA.
-
Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction tube, add the alkyne-modified biomolecule.
-
Add the this compound stock solution to the biomolecule solution. A molar excess of the linker (e.g., 10-50 fold) is typically used. The final concentration of DMSO or DMF should be kept below 10% (v/v) to minimize protein denaturation.
-
Add the catalyst premix to the reaction mixture. A final copper concentration of 0.1-1 mM is generally sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
This protocol is for the initial cleanup of the bioconjugate to remove excess small molecule reagents.
References
Optimizing Click Chemistry: Application Notes and Protocols for Robust Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has emerged as a powerful and versatile tool in drug discovery, materials science, and bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2][3] The two most prominent click reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enable the rapid and reliable joining of molecular building blocks.[2] Achieving high yields and robust results, however, hinges on the careful optimization of reaction stoichiometry and component concentrations.
This document provides detailed application notes and experimental protocols to guide researchers in optimizing both CuAAC and SPAAC reactions for various applications, including the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2]
Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard of click chemistry, forming a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by a Cu(I) species.[2][3] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[4][5] A critical component for successful CuAAC, particularly in biological applications, is the use of a stabilizing ligand to prevent the oxidation of Cu(I) to the inactive Cu(II) state and to protect biomolecules from damage.[6][7]
Key Parameters for CuAAC Optimization
Successful CuAAC reactions depend on the careful control of several parameters. Low yields are often traced back to catalyst inactivation, poor reagent quality, or suboptimal reaction conditions.[8] A systematic optimization of the following components is crucial for achieving high reaction efficiency.
Table 1: Recommended Concentration and Stoichiometry Ranges for CuAAC Reactions
| Component | Recommended Starting Concentration | Recommended Stoichiometry (relative to limiting reactant) | Key Considerations |
| Alkyne/Azide | 0.1 - 10 mM | 1.0 - 1.2 equivalents (a slight excess of one reactant can drive the reaction) | Higher concentrations can accelerate the reaction rate.[9] For labeling biomolecules, often the smaller molecule (e.g., fluorescent dye) is used in excess.[7] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | 0.01 - 0.05 equivalents for small molecules; up to 25 equivalents for biomolecules.[7][10] | A good starting point for many applications is in the range of 50 to 250 µM.[6] |
| Stabilizing Ligand (e.g., THPTA, TBTA) | 250 µM - 5 mM | 1:1 to 5:1 (Ligand:Copper)[6] | For aqueous reactions, water-soluble ligands like THPTA are recommended.[6] Pre-mixing the ligand and CuSO₄ is a critical step.[8][11] |
| Sodium Ascorbate | 1 - 10 mM | 0.1 - 40 equivalents[7][10] | A freshly prepared solution is essential as it is prone to degradation.[6][8] |
Experimental Protocol: General Procedure for CuAAC
This protocol provides a general starting point and should be optimized for specific substrates and applications.
1.2.1 Preparation of Stock Solutions
-
Azide: 10 mM in a suitable solvent (e.g., DMSO, water).[8]
-
Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).[8]
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[8]
-
Ligand (e.g., THPTA): 50 mM in water.[8]
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).[8]
1.2.2 Reaction Setup
-
In a microcentrifuge tube, combine the azide and alkyne solutions to the desired final concentrations.
-
In a separate tube, prepare the catalyst premix by adding the ligand solution to the CuSO₄ solution. A common ratio is 2:1 or 5:1 ligand to copper.[6][10] Allow this mixture to incubate for several minutes.[10]
-
Add the catalyst premix to the tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.[12] For sterically hindered substrates, gentle heating to 40-50°C may be beneficial.[8]
-
Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS, or HPLC).
1.2.3 Purification Purification strategies will vary depending on the product. For small molecules, column chromatography or recrystallization may be suitable.[7] For bioconjugates, methods such as size-exclusion chromatography, dialysis, or affinity chromatography are commonly used to remove excess reagents and the copper catalyst.[7][13]
Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with azides.[14][15] The high ring strain of the cyclooctyne (B158145) facilitates the cycloaddition without the need for a catalyst, making SPAAC highly suitable for in vivo applications and for use with sensitive biological samples where the cytotoxicity of copper is a concern.[15]
Key Parameters for SPAAC Optimization
The kinetics of SPAAC reactions are influenced by the choice of cyclooctyne, the reaction buffer, pH, and temperature.[14]
Table 2: Recommended Conditions for SPAAC Reactions
| Parameter | Recommended Condition | Key Considerations |
| Cyclooctyne | DBCO, BCN, DIFO | The choice of cyclooctyne affects the reaction rate. DBCO and BCN are highly reactive and widely used.[14][15] |
| Reactant Ratio | 1.1 - 1.5 equivalents of the smaller molecule | A slight molar excess of one reactant is often used to drive the reaction to completion.[13][14] |
| Buffer | HEPES, PBS, Cell Culture Media | HEPES buffer at pH 7 has been shown to yield higher reaction rates compared to PBS at the same pH.[13] |
| pH | 7.0 - 8.5 | Higher pH values generally tend to accelerate SPAAC reactions.[13][14] Ensure the pH is compatible with the stability of your biomolecules. |
| Temperature | Room Temperature (25°C) or 37°C | Incubation at 37°C can increase the reaction rate.[13][14] |
| Co-solvent | DMSO (typically <10%) | For hydrophobic reactants, a minimal amount of a compatible organic co-solvent can be used to improve solubility.[13][14] |
Experimental Protocol: General Procedure for SPAAC
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule.
2.2.1 Preparation of Reactants
-
Dissolve the azide-modified biomolecule in the chosen reaction buffer (e.g., HEPES at pH 7.5) to the desired final concentration (e.g., 1-10 mg/mL for a protein).[13][14]
-
Prepare a stock solution of the cyclooctyne reagent (e.g., DBCO-PEG4-NHS ester) in a compatible organic solvent like DMSO (e.g., 10-100 mM).[13][14]
2.2.2 Reaction Setup
-
In a microcentrifuge tube, add the cyclooctyne stock solution to the solution of the azide-modified biomolecule. A slight molar excess of the smaller reagent is typically used.[13]
-
Gently mix the reaction components.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C).[14]
-
Reaction times can vary from a few minutes to several hours, depending on the specific reactants and their concentrations.[13] Monitor the reaction progress as appropriate.
2.2.3 Purification Once the reaction is complete, purify the conjugate to remove unreacted starting materials using methods like size-exclusion chromatography, dialysis, or affinity chromatography.[13]
Conclusion
The success of click chemistry reactions relies heavily on the optimization of stoichiometry and concentration. For CuAAC reactions, careful control of the catalyst system, including the copper source, ligand, and reducing agent, is paramount. For SPAAC reactions, the choice of cyclooctyne and the optimization of buffer conditions are key to achieving efficient conjugation. By systematically evaluating and optimizing the parameters outlined in these application notes, researchers can harness the full potential of click chemistry for their specific applications in drug development and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rroeder.nd.edu [rroeder.nd.edu]
- 4. broadpharm.com [broadpharm.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
Application Notes: Post-Synthesis Labeling of Oligonucleotides via Azide Introduction and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and the development of therapeutic agents. This document details a robust, two-step post-synthetic modification strategy for labeling oligonucleotides. The process begins with the introduction of an azide (B81097) functional group onto an amino-modified oligonucleotide, followed by the covalent attachment of a reporter molecule (e.g., a fluorescent dye) via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
The initial user inquiry specified the use of tert-Butyl (3-azidopropyl)carbamate. However, a more direct and widely documented method for introducing an azide group onto an amino-modified oligonucleotide involves the use of an azide- N-hydroxysuccinimide (NHS) ester. This approach offers high efficiency and selectivity for primary amines under mild conditions. The subsequent CuAAC reaction is renowned for its high yields, specificity, and biocompatibility, forming a stable triazole linkage between the azide-modified oligonucleotide and an alkyne-functionalized reporter molecule.[][2][3] This methodology provides a versatile platform for the custom labeling of oligonucleotides for a wide array of applications.
Data Presentation
The following tables summarize key quantitative parameters for the two-step oligonucleotide labeling process. These values are compiled from various sources and represent typical outcomes. Actual results may vary depending on the specific oligonucleotide sequence, reporter molecule, and experimental conditions.
Table 1: Azide Introduction via NHS Ester Coupling
| Parameter | Recommended Range/Value | Notes | Source(s) |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Reaction rate increases with pH, but so does hydrolysis of the NHS ester. The optimal range balances amine reactivity and ester stability.[4][5] | [4][6] |
| Buffer | 0.05 - 0.1 M Sodium Bicarbonate or Sodium Borate | Must be free of primary amines (e.g., Tris) which compete with the oligonucleotide for the NHS ester. | [4] |
| Molar Excess of Azide-NHS Ester | 5 - 20 equivalents | A molar excess is required to drive the reaction to completion due to competing hydrolysis of the NHS ester in the aqueous buffer.[7] | [7] |
| Reaction Time | 1 - 4 hours | Most reactions are complete within this timeframe at room temperature. | [8][9] |
| Reaction Temperature | Room Temperature (~25°C) | Sufficient for efficient coupling without promoting significant oligonucleotide degradation. | [9] |
| Coupling Efficiency/Yield | 85% to >99% | Can be quantitative under optimized conditions, particularly with reduced reaction volumes to increase reactant concentrations.[10] | [10] |
Table 2: Click Chemistry (CuAAC) Labeling
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Copper (I) Source | CuSO₄ with a reducing agent (e.g., Sodium Ascorbate) | Copper (II) is reduced in situ to the active Copper (I) catalyst. | [11][12] |
| Copper (I) Stabilizing Ligand | TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) | Prevents copper-mediated damage to the oligonucleotide and accelerates the reaction.[13] | [13] |
| Molar Excess of Alkyne-Reporter | 2 - 10 equivalents | An excess of the reporter molecule ensures complete labeling of the azide-modified oligonucleotide. | [13] |
| Reaction Time | 30 minutes - 16 hours | Reaction times can vary, but many protocols show complete conversion within 4 hours.[6][13] | [6][13] |
| Reaction Temperature | Room Temperature (~25°C) | Mild conditions are sufficient for the catalyzed reaction. | [6] |
| Conversion Efficiency/Yield | >95% (often near quantitative) | The CuAAC reaction is highly efficient and typically results in very high conversion of the starting material.[11][14] | [2][11][14] |
| Purification Yield | 50% - 90% | The final yield of purified, labeled oligonucleotide can vary significantly depending on the purification method (e.g., precipitation, HPLC).[15][16] | [15][16] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key steps in the post-synthetic labeling of oligonucleotides.
Experimental Protocols
Protocol 1: Introduction of an Azide Group onto an Amino-Modified Oligonucleotide
This protocol is designed for the modification of approximately 20-30 nmol of an amino-modified oligonucleotide.
Materials:
-
Amino-modified oligonucleotide
-
Azide-N-hydroxysuccinimide (NHS) ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Reagents for ethanol (B145695) precipitation (e.g., 3 M sodium acetate (B1210297), cold absolute ethanol)
-
Purification system (e.g., HPLC, desalting columns)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide (20-30 nmol) in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5). Ensure the buffer is free of any primary amines.[8]
-
Azide-NHS Ester Solution: Immediately before use, prepare a stock solution of the Azide-NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[17]
-
Reaction: Add 5-20 molar equivalents of the Azide-NHS ester solution to the oligonucleotide solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.[17]
-
Purification: Purify the azide-modified oligonucleotide to remove excess Azide-NHS ester and the NHS byproduct. This can be achieved by ethanol precipitation followed by resuspension in nuclease-free water. For higher purity, HPLC purification is recommended.[16][17]
-
Quantification and Storage: Quantify the concentration of the purified azide-modified oligonucleotide using UV-Vis spectrophotometry. Store the oligonucleotide at -20°C.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Azide-Modified Oligonucleotides
This protocol is a general guideline for the labeling of azide-modified oligonucleotides with an alkyne-functionalized reporter molecule.
Materials:
-
Purified azide-modified oligonucleotide
-
Alkyne-functionalized reporter molecule (e.g., alkyne-dye)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
TBTA or THPTA ligand stock solution (e.g., 50 mM in DMSO/water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Nuclease-free water and appropriate buffers (e.g., phosphate (B84403) or triethylammonium (B8662869) acetate buffer)
-
Reagents for purification (e.g., lithium perchlorate (B79767) in acetone (B3395972) for precipitation, HPLC or PAGE purification supplies)
Procedure:
-
Catalyst Premix: In a microcentrifuge tube, prepare the copper(I)-ligand complex by mixing the CuSO₄ stock solution and the TBTA/THPTA ligand stock solution. The ligand to copper ratio should be approximately 5:1.[12]
-
Reaction Mixture Preparation: In a separate tube, combine the azide-modified oligonucleotide (e.g., 1 nmol) and the alkyne-reporter molecule (2-10 molar equivalents) in an appropriate reaction buffer.[12][13]
-
Reaction Initiation: To the oligonucleotide/alkyne mixture, add the freshly prepared sodium ascorbate solution, followed by the copper(I)-ligand premix. The final concentration of copper is typically in the range of 0.1-1 mM.[12]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be left overnight if necessary.[6][12]
-
Purification: Purify the labeled oligonucleotide conjugate to remove the copper catalyst, excess reporter molecule, and unreacted starting material. This is a critical step to ensure the purity of the final product. Options include:
-
Precipitation: For oligonucleotides, precipitation with a solution of lithium perchlorate in acetone is effective.[4]
-
HPLC: Reverse-phase HPLC provides excellent separation of the labeled oligonucleotide from unreacted, often hydrophobic, dyes.[16]
-
PAGE: Polyacrylamide gel electrophoresis can be used for high-purity applications.[17]
-
-
Analysis and Storage: Analyze the purity and confirm the identity of the labeled oligonucleotide by methods such as mass spectrometry and UV-Vis spectroscopy. Store the final product at -20°C or lower, protected from light.
References
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. glenresearch.com [glenresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lumiprobe.com [lumiprobe.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. labcluster.com [labcluster.com]
- 17. Method of Oligonucleotide Purification [biosyn.com]
Application Notes and Protocols for Scale-up Synthesis using tert-Butyl (3-azidopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has become an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2] Its reliability, high yield, and tolerance of a wide range of functional groups make it ideal for the efficient construction of complex molecular architectures.[1][3] A key reagent in this field is tert-Butyl (3-azidopropyl)carbamate , a bifunctional molecule that serves as a versatile building block. It features a terminal azide (B81097) for participation in CuAAC reactions and a Boc-protected amine, which can be deprotected under mild acidic conditions for subsequent functionalization.[2][4] This allows for the sequential and site-selective introduction of molecular complexity, making it a valuable component in the synthesis of linkers, bioconjugates, and various therapeutic agents.[2]
These application notes provide detailed protocols for the scale-up synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound, guidance on purification, and important safety considerations for handling azide-containing compounds on a larger scale.
Data Presentation: Representative CuAAC Reaction Parameters at Scale
The following table summarizes typical reaction parameters and outcomes for the CuAAC reaction between an alkyl azide (such as this compound) and a terminal alkyne at different scales. While specific results will vary based on the substrates, this data provides a general expectation for reaction optimization and scale-up.
| Scale (Alkyne) | Alkyne (eq) | Azide (eq) | Copper Source (mol%) | Ligand (mol%) | Solvent Volume (L/mol alkyne) | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (%) |
| Lab Scale | |||||||||
| 1.0 g | 1.0 | 1.1 | CuSO₄·5H₂O (5) | Sodium Ascorbate (B8700270) (10) | 0.5 - 1.0 | RT | 1 - 4 | >95 | >98 |
| 10.0 g | 1.0 | 1.1 | CuSO₄·5H₂O (2) | Sodium Ascorbate (5) | 0.5 - 1.0 | RT | 2 - 6 | 90 - 98 | >98 |
| Pilot Scale | |||||||||
| 100.0 g | 1.0 | 1.05 | CuI (1) | None (or additive) | 1.0 - 2.0 | RT - 40 | 4 - 12 | 88 - 95 | >97 |
| Gram-Scale Example [5] | |||||||||
| 6.98 g | 1.0 | 1.0 | [CuI(PPh₃)]₄ (0.5) | L-proline (as additive) | ~0.1 | 60 (ultrasound) | 0.5 | 90 | >99 |
Note: RT = Room Temperature. Purity is typically determined by HPLC or ¹H NMR after purification.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol describes a general procedure for the gram-scale synthesis of a 1,4-disubstituted 1,2,3-triazole using this compound and a generic terminal alkyne.
Materials:
-
This compound (1.05 equivalents)
-
Terminal Alkyne (1.0 equivalent)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.02 equivalents)
-
Sodium Ascorbate (0.05 equivalents)
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve the terminal alkyne (1.0 eq) and this compound (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Addition: To this solution, add an aqueous solution of CuSO₄·5H₂O (0.02 eq).
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.05 eq) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and add saturated aqueous ammonium chloride to quench the reaction and complex with the copper catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Boc-Deprotection of the Triazole Product
This protocol outlines the removal of the Boc protecting group to reveal the primary amine for further functionalization.
Materials:
-
Boc-protected triazole product (1.0 equivalent)
-
4M HCl in 1,4-Dioxane (B91453) (or Trifluoroacetic Acid in Dichloromethane)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected triazole (1.0 eq) in a minimal amount of a suitable solvent like DCM.
-
Deprotection: Add 4M HCl in 1,4-dioxane (or a solution of TFA in DCM) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the careful addition of saturated aqueous NaHCO₃ until the solution is basic.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The product may be obtained as a free base or a salt, depending on the work-up procedure.
Safety Considerations for Scale-up of Azide Chemistry
Working with azides on a larger scale requires strict safety protocols due to their potential instability.
-
Thermal Stability: Organic azides can be thermally unstable and may decompose explosively upon heating.[6] Avoid high temperatures and consider performing a thermal hazard evaluation for novel compounds.
-
Shock Sensitivity: Azides can be sensitive to shock and friction.[6] Avoid using metal spatulas for transferring solid azides and be cautious with ground glass joints.[6]
-
Hydrazoic Acid Formation: Avoid acidic conditions during work-up of reactions involving sodium azide, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[7][8] Maintain basic conditions to prevent its formation.[7][8]
-
Solvent Choice: Do not use halogenated solvents like dichloromethane or chloroform (B151607) in reactions with sodium azide, as this can lead to the formation of explosive di- and triazidomethane.[6]
-
Concentration: Avoid concentrating azide-containing reaction mixtures to dryness.[6] It is often safer to use the azide solution directly in the next step.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and gloves.[8] When working on a larger scale or with potentially unstable azides, a blast shield is essential.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. auckland.ac.nz [auckland.ac.nz]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Click Reactions with tert-Butyl (3-azidopropyl)carbamate
Welcome to the technical support center for troubleshooting Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on experiments involving tert-Butyl (3-azidopropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield.
Troubleshooting Guide
Low or no yield in a click reaction can be a frustrating experience. This section provides a systematic approach to identifying and addressing the potential causes for the unsuccessful reaction with this compound.
Q1: My click reaction with this compound resulted in a low yield. Where should I begin troubleshooting?
A systematic evaluation of each reaction component is the most effective way to diagnose the issue. Start by investigating the following critical areas:
-
Catalyst System Integrity: The Copper(I) catalyst is central to the click reaction and is highly susceptible to oxidation.[1]
-
Reagent Quality and Stoichiometry: The purity and concentration of your azide (B81097), alkyne, and other reagents are crucial for a successful reaction.[1]
-
Reaction Conditions: The solvent, temperature, and reaction time can significantly impact the outcome.[2]
-
Side Reactions: Unwanted chemical pathways can consume your starting materials and reduce the yield of your desired product.[2]
The following sections will delve into each of these areas with specific troubleshooting advice.
Catalyst System
Q2: How can I ensure my copper catalyst is active?
The active catalyst in the CuAAC reaction is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[2][3]
-
Use a Reducing Agent: The most common method to ensure an active catalyst is to generate Cu(I) in situ from a Cu(II) source like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent.[4] Sodium ascorbate (B8700270) is the most commonly used reducing agent and should be prepared fresh for each reaction, as it can degrade over time.[4][5]
-
Degas Your Solvents: To minimize the oxidation of Cu(I), it is crucial to remove dissolved oxygen from your reaction mixture.[4] This can be accomplished by sparging your solvents with an inert gas like argon or nitrogen for 15-20 minutes before use.[1]
-
Use a Stabilizing Ligand: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[4] For reactions in aqueous media, a water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended.[1][4]
Reagents and Stoichiometry
Q3: How critical is the purity of my this compound and alkyne?
Impurities in your starting materials can significantly inhibit the reaction.[2]
-
Purity: Ensure that your azide and alkyne are of high purity.[4] Azides, in particular, can be unstable, so proper storage is crucial.[1][2] Potential impurities in the synthesis of this compound, such as residual amines from a Boc-protection step, can act as competing ligands for the copper catalyst.[3]
-
Stoichiometry: The ratio of your reactants can impact the reaction outcome. It is common to use a slight excess (1.1-2 fold) of one of the reactants, typically the less precious one, to drive the reaction to completion.[4] For bioconjugation reactions, the excess of the small molecule partner can be varied from 1.2 to 10 equivalents.[2]
Reaction Conditions
Q4: What are the optimal reaction conditions for the click reaction?
-
Solvent: The choice of solvent is critical. A 1:1 mixture of t-BuOH and water or DMF are commonly used for small molecule synthesis.[1] For bioconjugation, aqueous buffers are generally employed.[6] Be aware that some buffer components, like Tris, can chelate the copper catalyst and inhibit the reaction.[2]
-
pH: For reactions in aqueous buffers, a pH range of 7-9 is commonly employed.[6]
-
Temperature and Time: Most click reactions proceed efficiently at room temperature.[1] However, for sterically hindered substrates, increasing the reaction time or temperature may be necessary.[4]
-
Concentration: Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.[2] Reactants should generally be present at concentrations greater than 10 μM each.[2]
Side Reactions
Q5: What are the common side reactions that can lead to low yield?
-
Alkyne Homocoupling: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[2] This is often promoted by the presence of oxygen.
-
Azide Reduction: Some ligands, particularly phosphine-based ligands, can reduce the azide to a primary amine.[1] It is best to avoid these types of ligands if you observe this side product.[1]
-
Carbamate (B1207046) Interference: The carbamate group in tert-butyl N-(4-azidobutyl)carbamate has the potential to act as a weak chelating agent for the copper(I) catalyst, which could reduce its activity.[3] This can often be overcome by optimizing the reaction conditions.[3]
Frequently Asked Questions (FAQs)
Q: What is the optimal order of addition for the reagents?
The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is to first premix the copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[2] This catalyst premix is then added to the solution containing the azide and alkyne. The reaction is initiated by the addition of the freshly prepared reducing agent (e.g., sodium ascorbate).[5]
Q: I see a precipitate forming during my reaction. What could it be?
Precipitation during the reaction could be your product if it is insoluble in the reaction solvent.[7] However, it could also be an indication of catalyst decomposition or the formation of insoluble byproducts.[8] It is recommended to analyze the precipitate to determine its identity.[7]
Q: Can I use a pre-made Copper(I) source instead of generating it in situ?
While you can use a Cu(I) source like CuI directly, it is often more reliable to generate the Cu(I) catalyst in situ from a more stable Cu(II) salt and a reducing agent.[9] This approach helps to ensure a consistent concentration of the active catalyst.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Click Reaction
| Potential Cause | Recommended Action | Reference |
| Catalyst Inactivation (Oxidation of Cu(I)) | Use a freshly prepared solution of a reducing agent (e.g., sodium ascorbate). Degas solvents with an inert gas (Ar or N₂). Use a stabilizing ligand (e.g., THPTA). | [1][2][4] |
| Poor Reagent Quality | Use high-purity azide and alkyne. Consider purifying starting materials if impurities are suspected. Store azides properly. | [1][2][4] |
| Suboptimal Stoichiometry | Optimize the azide to alkyne ratio (e.g., 1.1-2 fold excess of one reactant). | [4] |
| Incorrect Ligand to Copper Ratio | Screen different ligand to copper ratios (e.g., 1:1 to 5:1). | [4] |
| Inappropriate Solvent or pH | Screen different solvents (e.g., t-BuOH/H₂O, DMF). For aqueous reactions, maintain pH between 7 and 9. Avoid inhibitory buffers like Tris. | [1][2][6] |
| Low Reactant Concentration | Ensure reactant concentrations are sufficiently high (ideally >10 μM each). | [2] |
| Side Reactions (e.g., Alkyne Homocoupling) | Ensure thorough degassing to remove oxygen. | [2] |
| Steric Hindrance | Increase reaction time and/or temperature. Increase catalyst/ligand concentration. | [4] |
Table 2: Typical Reaction Parameters for CuAAC with Alkyl Azides
| Parameter | Typical Range/Value | Notes | Reference |
| Azide Concentration | >10 µM | To maintain a reasonable reaction rate. | [2] |
| Alkyne Concentration | >10 µM | To maintain a reasonable reaction rate. | [2] |
| Copper Concentration | 50 µM - 500 µM | Higher concentrations can sometimes be beneficial but may also lead to side reactions. | [4] |
| Ligand:Copper Ratio | 1:1 to 5:1 | A higher ratio is often used in bioconjugation to protect biomolecules. | [1][4] |
| Reducing Agent Concentration | 1 mM - 10 mM | A freshly prepared solution of sodium ascorbate is recommended. | [4][5] |
| Temperature | Room Temperature | Can be increased for sterically hindered substrates. | [1][4] |
| Solvent System | t-BuOH/H₂O (1:1), DMF, Aqueous Buffers | Choice depends on the solubility and stability of the reactants. | [1][6] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a starting point for the click reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMF)
-
Deionized water (for preparing aqueous solutions)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).
-
Prepare a stock solution of THPTA in deionized water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).[1]
-
-
Reaction Setup:
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution (0.05 equivalents) and the THPTA solution (0.25 equivalents).[1] Vortex briefly to mix.
-
-
Reaction Initiation:
-
Add the catalyst premix to the solution of the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 equivalents).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Boc Deprotection of tert-Butyl (3-azidopropyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the Boc deprotection of tert-butyl (3-azidopropyl)carbamate. Our goal is to offer practical solutions to minimize side reactions and maximize the yield and purity of the desired product, 3-azidopropylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the Boc deprotection of this compound?
A1: The primary side reaction of concern is the acid-catalyzed intramolecular Schmidt reaction. During deprotection with strong acids like trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated.[1][2] This carbocation can be attacked by the nucleophilic azide (B81097) group within the same molecule, leading to a cyclization and rearrangement cascade. This can result in the formation of undesired heterocyclic byproducts and a reduction in the yield of the target 3-azidopropylamine.
Q2: Can the azide group be reduced during Boc deprotection?
A2: While the azide group is generally stable to acidic conditions typically used for Boc deprotection (e.g., TFA, HCl), reduction can occur, particularly if certain scavengers are used.[3] Thiol-containing scavengers, sometimes employed to prevent t-butylation of sensitive amino acids in peptide synthesis, can reduce the azide moiety. Therefore, it is crucial to select scavengers carefully when working with azide-containing compounds.
Q3: What are the signs of incomplete Boc deprotection?
A3: Incomplete deprotection is typically identified by the presence of the starting material, this compound, in the reaction mixture. This can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Insufficient acid concentration, short reaction times, or low temperatures are common culprits.[4]
Q4: How can I minimize the formation of the intramolecular Schmidt reaction byproduct?
A4: To suppress the intramolecular Schmidt reaction, it is essential to efficiently trap the intermediate tert-butyl cation. This can be achieved by:
-
Using a Scavenger: Triisopropylsilane (B1312306) (TIS) is a commonly used and effective scavenger that reacts rapidly with the tert-butyl cation, preventing it from interacting with the azide group.[5]
-
Optimizing Reaction Conditions: Performing the reaction at lower temperatures (e.g., 0 °C) can help control the rate of side reactions.[5]
Q5: Is the product, 3-azidopropylamine, stable under the acidic reaction conditions?
A5: The resulting 3-azidopropylamine is protonated under acidic conditions to form a more stable ammonium (B1175870) salt (e.g., 3-azidopropylamine trifluoroacetate).[5] However, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to degradation or further reactions. Therefore, it is advisable to work up the reaction promptly upon completion. For long-term storage, isolating the product as a salt is recommended for enhanced stability.[6]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low yield of 3-azidopropylamine and presence of unexpected peaks in LC-MS/NMR. | Intramolecular Schmidt reaction due to reaction of the azide with the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture (typically 5% v/v). Perform the deprotection at a lower temperature (0 °C to room temperature). |
| Disappearance of the azide signal in IR or NMR, or unexpected mass in MS. | Reduction of the azide group. | Avoid the use of thiol-based scavengers. If a scavenger is necessary, use a non-reducing one like TIS. |
| Presence of starting material after the reaction. | Incomplete deprotection. | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). Extend the reaction time and monitor closely by TLC or LC-MS. Ensure anhydrous conditions, as water can decrease the effectiveness of the acid. |
| Product is an oil and difficult to handle. | The free amine may be an oil at room temperature. The TFA salt can also be oily. | Isolate the product as a hydrochloride salt by using 4M HCl in dioxane for deprotection, which often yields a crystalline solid.[4] Alternatively, after TFA deprotection and work-up, the free base can be converted to its HCl salt. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and a Scavenger
This protocol is designed to minimize side reactions by employing a scavenger to trap the tert-butyl cation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add triisopropylsilane (TIS) (e.g., 5% v/v).
-
Slowly add trifluoroacetic acid (TFA) to the reaction mixture to a final concentration of 20-50% (v/v).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.
-
Add cold diethyl ether to the residue to precipitate the 3-azidopropylamine trifluoroacetate (B77799) salt.
-
Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
| Parameter | Value |
| Substrate Concentration | 0.1 - 0.5 M in DCM |
| TFA Concentration | 20 - 50% (v/v) |
| Scavenger (TIS) | 5% (v/v) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Expected Yield | >90% |
Protocol 2: Boc Deprotection using HCl in Dioxane
This method provides the product as a hydrochloride salt, which is often a crystalline solid and can be easier to handle and store.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent like DCM or methanol (B129727) if necessary, or add the 4M HCl in dioxane solution directly to the solid starting material.
-
Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether and dry under vacuum to obtain 3-azidopropylamine hydrochloride.
| Parameter | Value |
| Reagent | 4M HCl in 1,4-dioxane |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
| Expected Form | Hydrochloride salt (often solid) |
Visualizations
Caption: General experimental workflow for the Boc deprotection of this compound.
Caption: Competing reaction pathways during the Boc deprotection of this compound.
References
Technical Support Center: Troubleshooting Incomplete Reactions with tert-Butyl (3-azidopropyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-Butyl (3-azidopropyl)carbamate in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues, particularly incomplete reactions, encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional chemical reagent featuring a terminal azide (B81097) group and an amine group protected by a tert-butoxycarbonyl (Boc) group.[1][2] This structure makes it a valuable tool in organic synthesis and bioconjugation. Its primary applications include:
-
Click Chemistry: The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with terminal alkynes to form stable 1,2,3-triazole linkages.[3][4]
-
Bioconjugation: It serves as a linker to connect different molecules, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4]
-
Amine Synthesis: The azide can be reduced to a primary amine via methods like the Staudinger reduction.
-
Sequential Functionalization: The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions.[1][2]
Q2: How should I store this compound?
A2: For long-term stability, it is recommended to store the compound at -20°C.[1] As with most organic azides, it is prudent to handle it with appropriate safety precautions and avoid excessive heat.
Q3: Can the carbamate (B1207046) group interfere with the CuAAC (click) reaction?
A3: While the CuAAC reaction is known for its high functional group tolerance, the carbamate group can potentially act as a weak chelating agent for the copper(I) catalyst. This interaction might reduce the catalyst's activity, leading to slower reaction rates or lower yields. However, this potential inhibition can often be overcome by optimizing reaction conditions, such as using a stabilizing ligand for the copper catalyst.[5]
Troubleshooting Guide: Incomplete Reactions
This guide is divided into the three main reaction types where this compound is commonly used.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Problem: My CuAAC reaction is slow, incomplete, or results in a low yield of the triazole product.
This is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state. Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. Degas solvents by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.[6] |
| Poor Solubility of Reactants | Use a co-solvent system such as dimethyl sulfoxide (B87167) (DMSO)/water or t-butanol/water to ensure all reactants are fully dissolved.[6] |
| Catalyst Inhibition | Impurities in the starting materials, such as residual triethylamine (B128534) from the synthesis of the azide, can act as competing ligands and inhibit the catalyst.[5] Consider purifying the starting materials if they are not of high purity. The carbamate itself can also be weakly inhibitory; using a copper-stabilizing ligand like THPTA or TBTA can mitigate this.[5] |
| Insufficient Reagent Concentration | While click chemistry is efficient, very low reactant concentrations can lead to slow reaction rates. If possible, increase the concentration of the reactants. |
| Suboptimal Ligand-to-Copper Ratio | If using a stabilizing ligand, the ratio to copper is crucial. A 5:1 ligand-to-copper ratio is a good starting point for ligands like THPTA.[5] |
Logical Workflow for Troubleshooting Low-Yielding CuAAC Reactions
Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.
Staudinger Reduction
Problem: The Staudinger reduction of the azide to the amine is incomplete.
The Staudinger reduction is a two-step process: formation of an iminophosphorane followed by hydrolysis to the amine and a phosphine (B1218219) oxide byproduct.[7] Incomplete reactions can occur at either stage.
| Potential Cause | Recommended Solution |
| Insufficient Phosphine Reagent | Ensure at least one equivalent of the phosphine reagent (e.g., triphenylphosphine) is used. For challenging reductions, a slight excess (1.1-1.2 equivalents) may be beneficial. |
| Incomplete Hydrolysis of Iminophosphorane | The hydrolysis step requires water. Ensure sufficient water is present in the reaction mixture. If the reaction is run in an anhydrous solvent, a separate aqueous workup is necessary to complete the conversion to the amine.[7] |
| Steric Hindrance | While less common for a propyl chain, significant steric bulk on the phosphine or near the azide could slow the initial reaction. Gentle heating may be required. |
| Stable Iminophosphorane Intermediate | Some iminophosphoranes are kinetically stable and hydrolyze slowly.[7] If you have isolated the iminophosphorane, ensure the hydrolysis conditions (e.g., addition of water and extended stirring) are sufficient for its conversion. |
Boc Deprotection
Problem: Incomplete removal of the Boc protecting group after the primary reaction.
The Boc group is cleaved under acidic conditions. Incomplete deprotection is a common issue if the conditions are not optimal.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group requires a strong acid for efficient cleavage. A 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a 4M solution of HCl in 1,4-dioxane (B91453) are commonly used.[8] If the reaction is incomplete, increase the acid concentration or switch to a stronger acid system.[8] |
| Short Reaction Time | While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS to ensure the complete consumption of the starting material.[9] |
| Scavenger Interference | While scavengers like triisopropylsilane (B1312306) (TIS) or anisole (B1667542) are often added to prevent side reactions from the tert-butyl cation, an excessive amount could potentially quench the acid. Use the recommended amounts (typically 2.5-5% v/v).[10] |
| Low Temperature | Performing the reaction at 0°C will slow down the rate of deprotection. If the reaction is sluggish, allow it to warm to room temperature.[8] |
Potential Side Products in Boc Deprotection
A primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the generated tert-butyl cation.[9][11]
Caption: Formation of alkylated side products during Boc deprotection.
To prevent this, the addition of a scavenger such as triethylsilane (TES) or anisole to the reaction mixture is recommended.[9]
Experimental Protocols
Key Experiment 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point for the CuAAC reaction with this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
t-Butanol and water (or another suitable solvent system)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)
-
Brine
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a 1:1 mixture of t-butanol and water.[12]
-
To this solution, add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).[12]
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 equivalents).[12]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[12]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired 1,4-disubstituted 1,2,3-triazole.[12]
Experimental Workflow for CuAAC Reaction
Caption: A step-by-step experimental workflow for the CuAAC reaction.
Key Experiment 2: Staudinger Reduction
This protocol describes a general procedure for the Staudinger reduction of the azide to the corresponding amine.
Materials:
-
This compound-alkyne cycloaddition product
-
Triphenylphosphine (B44618) (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the azide-containing compound (1.0 equivalent) in THF.
-
Add triphenylphosphine (1.1-1.5 equivalents) and water (5-10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50°C) if the reaction is slow.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the more polar amine product. Nitrogen evolution will be observed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine to remove the triphenylphosphine oxide byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
If necessary, purify the product by silica gel column chromatography.
Key Experiment 3: Boc Deprotection
This protocol outlines the removal of the Boc protecting group using TFA in DCM.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the Boc-protected compound (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).[10]
-
At room temperature, add TFA (5-10 equivalents) dropwise to the stirred solution.[10]
-
Stir the reaction for 1-2 hours, monitoring its progress by TLC or LC-MS.[10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected amine.[10]
References
- 1. This compound, 129392-84-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. tert-butyl N-(3-azidopropyl)carbamate (129392-84-3) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Triazole Products from Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of triazole products synthesized via click chemistry.
General FAQs on Triazole Purification
Q1: What are the most common impurities in a click chemistry reaction?
A1: Typical impurities include residual copper catalyst, unreacted starting materials (azides and alkynes), and side products.[1] A common side reaction is the oxidative homocoupling of terminal alkynes, which results in the formation of diyne impurities.[2] In some cases, regioisomers (e.g., 1,5-disubstituted triazoles) can also be formed, although the copper-catalyzed reaction predominantly yields the 1,4-disubstituted product.[1]
Q2: Why is it crucial to remove the copper catalyst from the final product?
A2: Residual copper ions can be toxic to cells, which is a major concern for biological applications and drug development.[3] Furthermore, copper can interfere with downstream applications like fluorescence-based assays and may affect the stability and purity of the triazole product.[3]
Q3: What are the primary methods for purifying triazole products?
A3: The most common purification techniques are flash column chromatography on silica (B1680970) gel, recrystallization (if the product is a solid), and liquid-liquid extraction.[4][5] The choice of method depends on the physical properties of the triazole product (e.g., polarity, solubility) and the nature of the impurities.[4]
Q4: How can I assess the purity of my final triazole product?
A4: A combination of analytical techniques is typically used to assess purity. Thin-Layer Chromatography (TLC) offers a quick qualitative check.[4] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often employed.[6] The structure and identity of the purified compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
Troubleshooting Guides
Copper Catalyst Removal
Q5: My triazole product is contaminated with copper. How can I remove it?
A5: Several methods can be used to remove residual copper:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonium (B1175870) chloride can effectively remove copper ions by forming water-soluble complexes.[3][7][8] A solution of ammonia (B1221849) or sodium thiosulfate (B1220275) can also be effective.[7]
-
Metal Scavengers: Solid-supported scavengers or chelating resins (e.g., Chelex 100) can be stirred with the reaction mixture to bind the copper, which is then removed by simple filtration.[7][8]
-
Column Chromatography: In many cases, the residual copper salts can be removed during silica gel column chromatography.[9]
Q6: I tried washing with EDTA, but there is still copper in my product. What could be the issue?
A6: The triazole product itself can chelate copper, sometimes with a higher affinity than EDTA, making removal difficult.[10] In such cases, using a solid-supported scavenger might be more effective.[8] Alternatively, repeated extractions with the EDTA solution may be necessary.
Recrystallization
Q7: I have a low yield after recrystallization. What went wrong?
A7: Low recovery during recrystallization can be due to several factors:
-
High solubility in the solvent: If the product is too soluble in the recrystallization solvent, even at low temperatures, a significant amount will remain in the mother liquor.[10]
-
Using too much solvent: It is crucial to use the minimum amount of hot solvent to dissolve the crude product.[10]
-
Premature crystallization: The product may have crystallized on the filter paper during a hot filtration step. To avoid this, ensure the funnel and receiving flask are pre-heated.[10]
Q8: My product is still impure after recrystallization. Why?
A8: This can happen for a couple of reasons:
-
Rapid cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[10] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
-
Similar solubility of impurities: If the impurities have solubility properties very similar to your product, recrystallization may not be an effective purification method. In this case, column chromatography is a better alternative.[10]
Q9: My compound is "oiling out" instead of forming crystals. What should I do?
A9: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To resolve this, try reheating the solution and adding more solvent to fully dissolve the oil. Then, allow it to cool more slowly.[6] Using a different solvent system can also help.[6]
Q10: No crystals are forming, even after cooling the solution. What can I do?
A10: If crystals do not form, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[6]
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[6]
-
Reducing the solvent volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
-
Cooling to a lower temperature: If cooling to room temperature is not effective, try placing the flask in an ice bath or refrigerator.[6]
Column Chromatography
Q11: How do I choose the right solvent system for column chromatography?
A11: The ideal solvent system (eluent) is typically determined by Thin-Layer Chromatography (TLC).[4] A good solvent system will give the desired triazole product a Retention Factor (Rf) of approximately 0.2-0.4 and provide good separation from impurities.[4]
Q12: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?
A12: Streaking can be caused by:
-
Compound overload: Applying too much sample to the TLC plate or column. Try using a more dilute sample.
-
Inappropriate solvent system: If the compound is highly polar, it may interact too strongly with the silica gel. Try increasing the polarity of the eluent.
-
Acidic or basic nature of the compound: Triazoles can interact with the slightly acidic silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, can improve the peak shape.
Data Presentation
Table 1: Comparison of Common Purification Techniques for Triazole Products
| Feature | Recrystallization | Column Chromatography | Liquid-Liquid Extraction |
| Typical Yield | Moderate to High | Moderate to High | High |
| Achievable Purity | Good to Excellent | Excellent | Moderate |
| Scalability | Excellent | Good | Excellent |
| Time Consumption | Moderate to High | High | Low |
| Cost | Low | Moderate | Low |
| Applicability | Solid, crystalline products | Most products (solids and oils) | Products with differential solubility |
| Common Issues | Low recovery, "oiling out" | Streaking, difficult separation | Emulsion formation, poor recovery |
Experimental Protocols
Protocol 1: Recrystallization of a Triazole Product
-
Solvent Selection: Choose a solvent in which the triazole product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude triazole product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of a Triazole Product
-
Eluent Selection: Determine the optimal eluent system using TLC. Aim for a system that gives the desired product an Rf value of ~0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack, ensuring a level and crack-free bed.
-
Sample Loading: Dissolve the crude triazole product in a minimal amount of a suitable solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[6]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified triazole.
Protocol 3: Removal of Copper Catalyst by Aqueous Wash
-
Reaction Quench: After the click chemistry reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with an equal volume of an aqueous solution of a chelating agent. Common choices include saturated aqueous ammonium chloride, 0.1 M EDTA solution, or dilute ammonium hydroxide.[7][8]
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Repeat: Repeat the aqueous wash two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Visualizations
Caption: General purification workflow for triazole products.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. benchchem.com [benchchem.com]
Solubility issues of tert-Butyl (3-azidopropyl)carbamate in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of tert-Butyl (3-azidopropyl)carbamate in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: Why am I observing precipitation or cloudiness when I add this compound to my aqueous buffer?
A2: Precipitation or cloudiness upon addition to an aqueous buffer is likely due to the compound's concentration exceeding its solubility limit. The tert-Butyl (Boc) protecting group contributes significantly to the molecule's hydrophobicity, leading to poor solvation in aqueous environments. Factors such as buffer composition, pH, and temperature can also influence solubility.
Q3: How does pH affect the solubility and stability of this compound?
A3: The stability of the tert-Butyl (Boc) protecting group is highly pH-dependent.
-
Acidic Conditions (pH < 4): The Boc group is labile and can be cleaved, leading to the formation of the free amine.[2] This will alter the properties of your compound.
-
Neutral to Basic Conditions (pH 7-9): The Boc group is generally stable under these conditions. The azide (B81097) functional group is also typically stable in neutral and basic aqueous solutions. Therefore, for applications where the integrity of the Boc group is crucial, maintaining a neutral to slightly basic pH is recommended.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming can be attempted to aid dissolution, but caution is advised. Prolonged heating at elevated temperatures can potentially lead to the degradation of the compound. It is recommended to perform stability tests if heating is considered as a method for solubilization.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow these troubleshooting steps:
Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent
Directly dissolving the compound in an aqueous buffer is often challenging. The recommended approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).
-
Procedure:
-
Weigh the desired amount of this compound.
-
Dissolve it in a minimal amount of the chosen organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Step 2: Dilute the Stock Solution into the Aqueous Buffer
Once you have a clear, concentrated stock solution, you can dilute it into your aqueous buffer to the desired final concentration.
-
Procedure:
-
Vigorously stir or vortex the aqueous buffer.
-
Slowly add the required volume of the organic stock solution dropwise to the stirring buffer.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Step 3: Optimize the Final Concentration and Co-solvent Percentage
If precipitation occurs upon dilution, consider the following adjustments:
-
Lower the Final Concentration: Your target concentration may be above the solubility limit in the final buffer system. Try preparing a more dilute solution.
-
Adjust the Co-solvent Percentage: The final concentration of the organic solvent in your aqueous buffer can impact solubility. While it's generally advisable to keep the co-solvent concentration low (typically <1-5%) to avoid affecting biological assays, a slightly higher percentage might be necessary to maintain solubility. However, always run a vehicle control in your experiments to account for any effects of the co-solvent.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₄O₂ | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| Appearance | Colorless to pale yellow oil or low-melting solid | - |
| Calculated LogP | 2.2115 | [1] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Sparingly soluble |
| Ethyl Acetate | Sparingly soluble |
| Aqueous Buffers (e.g., PBS, TRIS) | Low to moderate |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to determine the thermodynamic solubility of this compound in a specific aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing your aqueous buffer of interest. Ensure there is undissolved solid remaining.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the undissolved solid to settle by letting the vial stand for a short period.
-
Carefully collect the supernatant. For more rigorous separation, centrifuge the sample and collect the clear supernatant.
-
-
Quantification:
-
Prepare a series of dilutions of the supernatant with the same aqueous buffer.
-
Analyze the concentration of the dissolved compound in the dilutions using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Create a standard curve using known concentrations of the compound to accurately determine the concentration in the saturated supernatant.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Experimental workflow for determining aqueous solubility.
References
Technical Support Center: Optimizing CuAAC Reactions with tert-Butyl (3-azidopropyl)carbamate
Welcome to the Technical Support Center for optimizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of tert-Butyl (3-azidopropyl)carbamate. This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot common issues and optimize experimental protocols for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the copper catalyst in the CuAAC reaction?
A1: The copper catalyst, specifically in its Cu(I) oxidation state, is essential for the CuAAC reaction. It facilitates the formation of a copper acetylide intermediate, which then readily reacts with an azide (B81097) to form the stable 1,2,3-triazole ring.[1][2] The uncatalyzed reaction is significantly slower, often requiring high temperatures and resulting in a mixture of regioisomers.[1][3]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A2: While Cu(I) is the active catalytic species, it is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][4][5] Therefore, it is common and convenient to use a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and generate the active Cu(I) species in situ using a reducing agent like sodium ascorbate (B8700270).[6][7]
Q3: Why is a ligand necessary for the CuAAC reaction, and which one is recommended?
A3: Ligands are crucial for stabilizing the active Cu(I) catalytic species, preventing its oxidation and disproportionation, and accelerating the reaction rate.[6][8][9] For reactions involving substrates like this compound, especially in aqueous or partially aqueous solvent systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[2][6] In organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[9]
Q4: Can the carbamate (B1207046) group in this compound interfere with the reaction?
A4: Yes, the carbamate group has the potential to act as a weak chelating agent for the copper(I) catalyst.[2] This interaction can reduce the catalyst's activity, leading to slower reaction rates or lower yields.[2] This potential inhibition can often be overcome by using a strong ligand like THPTA or by slightly increasing the catalyst and ligand loading.[2]
Q5: What are the most common reasons for low or no yield in my CuAAC reaction?
A5: The most frequent causes of low yield include:
-
Inactive Catalyst: Oxidation of the Cu(I) catalyst to Cu(II).[4][5][10]
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials.[4]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or solvent choice.[4]
-
Inappropriate Ligand: Absence of a ligand or using an unsuitable one for the reaction conditions.[4]
-
Poor Solubility of Reactants: The azide or alkyne may not be fully dissolved in the chosen solvent system.[10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during CuAAC reactions with this compound.
Issue 1: Low or No Product Yield
If you are experiencing low or no product formation, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. Degas solvents to remove oxygen.[5][10] The use of a Cu(I) stabilizing ligand like THPTA or TBTA is highly recommended.[10] |
| Poor Reagent Purity | Verify the purity of this compound and the alkyne partner using techniques like NMR or LC-MS.[10] |
| Suboptimal Reactant Concentrations | For efficient reaction, ensure that the concentrations of both the azide and alkyne are generally above 10 µM.[4] |
| Poor Solubility | Use a co-solvent system such as DMSO/water, t-BuOH/water, or DMF to ensure all reactants are fully dissolved.[10] Gentle heating may also improve solubility. |
| Steric Hindrance | If the alkyne is sterically bulky, consider increasing the reaction temperature or prolonging the reaction time.[1] |
| Inhibitory Buffer Components | Avoid using buffers like Tris that can chelate the copper catalyst.[4] Phosphate, HEPES, or MOPS buffers are generally suitable.[11] |
Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for low-yield CuAAC reactions.
Data Presentation: Recommended Reaction Parameters
The following tables summarize typical concentration ranges for key reagents in CuAAC reactions involving this compound or similar alkyl azides.
Table 1: General Reaction Component Concentrations
| Component | Typical Concentration / Loading | Notes |
| This compound | 1.0 - 1.2 equivalents (relative to alkyne) | An excess of the azide can help drive the reaction to completion. |
| Alkyne | 1.0 equivalent | The limiting reagent in many protocols. |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.05 equivalents (1 - 5 mol%) | Higher loading may be needed for challenging substrates.[12] |
| Sodium Ascorbate | 0.1 - 0.2 equivalents (10 - 20 mol%) | Should be in excess relative to copper to maintain the Cu(I) state.[12] A fresh solution is crucial.[1] |
| Ligand (THPTA or TBTA) | 0.05 - 0.25 equivalents (5 - 25 mol%) | A ligand-to-copper ratio of 1:1 to 5:1 is common.[4] Higher ratios can protect sensitive substrates.[4] |
Table 2: Recommended Starting Concentrations for Bioconjugation
| Component | Recommended Starting Concentration | Key Considerations |
| Copper (from CuSO₄) | 50 - 250 µM | Start at the lower end to minimize potential side reactions.[6][8] |
| Ligand (THPTA) | 5-fold molar excess over copper | Offers better protection against reactive oxygen species.[6][7] |
| Sodium Ascorbate | 1 - 5 mM | A fresh solution is critical for the efficient reduction of Cu(II) to Cu(I).[6] |
Experimental Protocols
Protocol 1: General CuAAC Reaction in a Biphasic Solvent System
This protocol is suitable for a wide range of terminal alkynes reacting with tert-butyl N-(4-azidobutyl)carbamate.[13]
Materials:
-
tert-Butyl N-(4-azidobutyl)carbamate
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve tert-butyl N-(4-azidobutyl)carbamate (1.1 equivalents) and the terminal alkyne (1.0 equivalent) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: CuAAC Reaction with a Ligand for Enhanced Performance
This protocol incorporates a ligand to stabilize the catalyst and is recommended for more challenging substrates or when working with sensitive functional groups.[5]
Materials:
-
tert-Butyl N-(4-azidobutyl)carbamate
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
THPTA
-
Sodium L-ascorbate
-
Chosen solvent system (e.g., DMSO/water)
Procedure:
-
Prepare stock solutions:
-
CuSO₄ in deionized water (e.g., 20 mM)
-
THPTA in deionized water (e.g., 100 mM)
-
Sodium ascorbate in deionized water (e.g., 1 M, prepare fresh )
-
-
In a reaction vial, dissolve the terminal alkyne (1.0 equivalent) and tert-butyl N-(4-azidobutyl)carbamate (1.1 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution (0.05 equivalents) and the THPTA solution (0.25 equivalents) to achieve a 1:5 copper to ligand ratio.[5]
-
Add the catalyst premix to the solution of the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 equivalents relative to copper).
-
Stir the reaction mixture at room temperature and monitor its progress.
-
Work-up and purify the product as described in Protocol 1.
Visual Representation of the Experimental Workflow
Caption: A generalized experimental workflow for a ligand-accelerated CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Selective Reactions in the Presence of Azides
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing the reduction of the azide (B81097) group during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide functional group to common synthetic conditions?
A1: The azide group is a robust functional group that is stable under a wide range of reaction conditions. In the context of solid-phase peptide synthesis (SPPS), it is generally compatible with the basic conditions of Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and the strong acidic conditions used for resin cleavage (e.g., high concentrations of trifluoroacetic acid - TFA).[1][2] However, its stability is highly dependent on the choice of reagents, particularly reducing agents and certain scavengers used during cleavage.[1][3]
Q2: What are the most common causes of unintended azide reduction?
A2: The most frequent cause of accidental azide reduction is the presence of certain reducing agents in the reaction mixture. In peptide synthesis, thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) are strong reducing agents in acidic environments and are the primary culprits for reducing azides to amines.[1][2][3] Similarly, in bioconjugation, common disulfide reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are known to reduce azides.[4][5] Standard catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) will also readily reduce azides.[6]
Q3: Can I perform a catalytic hydrogenation on a molecule containing an azide?
A3: Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) will typically reduce an azide group.[6] However, selective hydrogenation of other functional groups is possible by modifying the catalyst. Using a poisoned catalyst, such as Pd/C with diphenylsulfide, can allow for the selective reduction of alkenes and alkynes without affecting the azide group.[7] Another strategy involves the temporary protection of the azide by converting it to a phosphazide (B1677712), which is stable to hydrogenation conditions with Pd/C.[8]
Q4: Are there any reducing agents that are generally considered "safe" for azides?
A4: While no reagent is universally "safe" under all conditions, some are known for their high chemoselectivity. The Staudinger reaction, using phosphines like triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, is a very mild and highly selective method for converting azides to amines, implying that in the absence of the hydrolysis step, the azide can be temporarily modified without full reduction, and it generally does not affect other reducible groups like esters.[9][10][11] Sodium borohydride (B1222165) (NaBH₄) is often unable to reduce azides on its own, allowing for the selective reduction of aldehydes and ketones in the presence of azides.[12][13]
Q5: My molecule has both a nitro group and an azide. Can I selectively reduce the nitro group?
A5: Yes, this is a common challenge with established solutions. Selective reduction of a nitro group in the presence of an azide can be achieved using several methods. Controlled catalytic hydrogenation with Pd/C is a clean and efficient method.[14] Another effective reagent is indium powder in the presence of HCl in an aqueous THF solution, which provides the corresponding amine in high yield at room temperature.[14][15][16]
Troubleshooting Guides
This section addresses specific problems encountered during experiments and provides actionable solutions.
Problem 1: Mass spectrometry shows a mass loss of 26 Da after peptide cleavage.
-
Diagnosis: A mass loss of 26 Da (the mass difference between -N₃ and -NH₂) is a strong indicator that the azide group has been reduced to a primary amine during the final cleavage from the solid-phase resin.[2][4] This is most likely caused by the scavenger used in your cleavage cocktail.
-
Cause: The use of potent thiol-based scavengers, especially 1,2-ethanedithiol (EDT), under the acidic conditions of TFA cleavage is the most common cause of azide reduction.[2][17]
-
Solution:
-
Re-synthesize the peptide and use an "azide-safe" cleavage cocktail.
-
Recommended Cocktail: A standard azide-safe cocktail consists of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) . TIS is a non-thiol scavenger that effectively quenches carbocations without reducing the azide group.[1]
-
If a thiol scavenger is necessary (e.g., for peptides containing multiple Trp, Cys, or Met residues), use dithiothreitol (DTT) instead of EDT. DTT is a much weaker reducing agent for azides and significantly suppresses the side reaction.[1][17]
-
Problem 2: Attempting to reduce an alkene/alkyne via catalytic hydrogenation also reduced my azide.
-
Diagnosis: Standard hydrogenation catalysts like Pd/C, PtO₂, and Raney Nickel are highly active and will readily reduce azides, often faster than other functional groups.[6]
-
Cause: The catalyst is not selective enough to differentiate between the azide and the C-C multiple bond.
-
Solution:
-
Use a Poisoned Catalyst: Perform the hydrogenation using a catalyst system with moderated activity. A Pd/C catalyst treated with diphenylsulfide has been shown to selectively reduce alkenes and alkynes without affecting azides or other sensitive groups like N-Cbz.[7]
-
Temporary Azide Protection: Protect the azide group before hydrogenation. React the azide with a phosphine (B1218219) (e.g., Amphos) to form a phosphazide. This derivative is stable to Pd/C hydrogenation conditions. The azide can be regenerated post-hydrogenation by treatment with elemental sulfur.[8][18]
-
Problem 3: Reduction of a disulfide bond in my protein with TCEP or DTT is leading to low yield in a subsequent click chemistry reaction.
-
Diagnosis: The reducing agent used to cleave the disulfide bonds is also reducing the azide on your labeling reagent, rendering it unable to participate in the click reaction.
-
Cause: Common phosphine- and thiol-based reducing agents (TCEP, DTT, BME) used in protein chemistry can reduce azides to amines.[4][5]
-
Solution:
-
Sequential Reduction and Labeling: This is the most reliable method. First, reduce the disulfide bonds with your chosen reducing agent (e.g., TCEP). Then, remove the reducing agent completely using a desalting column, spin filtration, or dialysis. Finally, add the azide-containing reagent to the purified, reduced protein.[4]
-
In-situ Quenching: If removal is not feasible, the reducing agent can be quenched in the reaction mixture. Water-soluble PEG-azides can be added after disulfide reduction to consume any remaining TCEP before the addition of your primary azide-alkyne conjugation partners.[4][19]
-
Data Presentation: Chemoselectivity of Reducing Agents
The following table summarizes the compatibility of various reducing agents with the azide functional group, providing a guide for selecting the appropriate reagent to achieve a desired transformation while preserving the azide.
| Reagent/System | Primary Target Functional Group(s) | Effect on Azide Group | Typical Conditions & Notes |
| H₂, Pd/C (standard) | Alkenes, Alkynes, Carbonyls, Nitro, Benzyl ethers, Azides | Reduces | Highly active and generally non-selective. Azides are readily reduced.[6] |
| H₂, Pd/C, Diphenylsulfide | Alkenes, Alkynes | Preserves | The sulfide (B99878) acts as a catalyst poison, reducing activity enough to spare azides and N-Cbz groups.[7] |
| NaBH₄ | Aldehydes, Ketones | Preserves | Generally not powerful enough to reduce esters or azides, making it highly selective.[13] |
| LiAlH₄ | Esters, Carboxylic Acids, Amides, Aldehydes, Ketones | Reduces | A very powerful, non-selective reducing agent. Will reduce most functional groups, including azides. |
| PPh₃, then H₂O | Azides (Staudinger Reduction) | Reduces | This is a method for reducing azides, but it is extremely mild and chemoselective, leaving esters and other groups intact.[9] |
| Indium, HCl | Nitro groups | Preserves | An effective system for selectively reducing nitro groups in the presence of azides, even with vinyl groups present.[14][15][16] |
| TCEP / DTT | Disulfides | Reduces | Commonly used in biochemistry, but known to reduce azides. DTT is generally less aggressive than EDT.[4][17] |
| Triisopropylsilane (TIS) | Carbocations (Scavenger) | Preserves | A non-reductive scavenger ideal for TFA cleavage of azide-containing peptides.[1] |
| 1,2-Ethanedithiol (EDT) | Carbocations (Scavenger) | Reduces | A highly effective scavenger that will strongly reduce azides in acidic media. Avoid with azide-containing substrates.[1][2] |
Experimental Protocols
Protocol 1: Selective Reduction of a Nitro Group with Indium
This protocol describes the chemoselective reduction of an aromatic nitro group to an aniline (B41778) in the presence of an azide functionality.[14]
Materials:
-
Azido-nitroaromatic compound
-
Indium powder
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the azido-nitroaromatic starting material in a 4:1 mixture of THF and water.
-
Add indium powder (typically 2-3 equivalents) to the stirring solution.
-
Add a solution of HCl (1.5 equivalents based on indium) dropwise to the suspension at room temperature.
-
Continue stirring vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.[14]
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-azidoaniline (B6599890) product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Azide-Safe Cleavage of a Peptide from Solid-Phase Resin
This protocol outlines the final cleavage and deprotection of a synthetic peptide containing an azido-amino acid, using a scavenger cocktail that preserves the azide group.[1][2]
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Place the dry, peptide-bound resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS . Prepare fresh.
-
Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide, carefully decant the ether supernatant, and wash the pellet once more with cold ether.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Decision-Making Workflow for Selective Reduction
Caption: A decision-making workflow for selecting a reduction method.
Reaction Scheme: Selective Nitro Group Reduction
Caption: Selective reduction of a nitro group while preserving an azide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen [organic-chemistry.org]
- 8. Selective hydrogenation through phosphazide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Amine synthesis by azide reduction [organic-chemistry.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Copper Catalyst Removal from Click Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst from my reaction mixture?
Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions.[1] Furthermore, the presence of copper can affect the stability and purity of the final product. For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[1]
Q2: What are the most common methods for removing the copper catalyst?
The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[2] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[2]
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like Celite, silica (B1680970) gel, or alumina (B75360).[3] These materials can adsorb the copper catalyst, allowing the product to pass through.[3]
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper.[4] The resin is stirred with the reaction mixture and then filtered off.[4]
-
Dialysis: For macromolecular products like bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[1]
-
Chromatography: Standard techniques like column chromatography (silica gel or alumina) or size-exclusion chromatography can be effective for purifying the product and removing the copper catalyst.[3]
Q3: How do I choose the best copper removal method for my specific application?
The choice of method depends on several factors, including the properties of your product (solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[5] For small organic molecules, a wider range of techniques can be employed.[5]
Data Presentation: Comparison of Copper Removal Methods
The following table summarizes the typical efficiency and characteristics of common copper removal techniques. Note that the efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. The data presented should be used as a guideline.[4]
| Removal Technique | Typical Final Copper Level (ppm) | Potential Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | < 100 | 5 - 15% | Inexpensive and effective for many small molecules.[2] | Can be slow, may require pH adjustment, and is not suitable for water-soluble products.[2] |
| Scavenger Resins | < 10 | 1 - 5% | High efficiency and selectivity, simple filtration-based workup.[2] | Higher cost compared to simple aqueous washes.[2] |
| Silica Gel Filtration | < 50 | 10 - 30% | Can remove other impurities simultaneously.[2] | Can be time-consuming and may lead to product loss on the column.[2] |
| Dialysis (for Bioconjugates) | Variable | 5 - 20% | Gentle and effective for macromolecules.[1] | Time-consuming and not suitable for small molecules. |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is suitable for removing copper from reaction mixtures where the product is soluble in an organic solvent that is immiscible with water.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt in water, pH adjusted to 8 with NaOH[3]
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.[3]
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[3]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.[3]
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA.[3]
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.
Caption: Workflow for Copper Removal using Aqueous EDTA Wash.
Protocol 2: Scavenger Resins
This method is suitable for a wide range of products and offers high efficiency.
Materials:
-
Reaction mixture
-
Copper scavenger resin (e.g., Chelex® 100, QuadraSil™, SiliaMetS®)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
To the reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the amount of copper catalyst used).[4]
-
Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin.[4]
-
Monitor the removal of copper by observing the disappearance of color or using a more sensitive analytical method if required.
-
Once copper removal is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[4]
-
The combined filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.
Caption: Workflow for Copper Removal using a Scavenger Resin.
Protocol 3: Filtration through a Silica Gel Plug
This method is useful for removing finely suspended or dissolved copper species and can be used alone or in combination with an aqueous wash.
Materials:
-
Crude product solution
-
Silica gel
-
Pasteur pipette or small column
-
Cotton or glass wool
-
Sand
-
Eluting solvent
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or small column.
-
Add a small layer of sand (approx. 0.5 cm).[3]
-
Fill the pipette/column with silica gel to the desired height (typically 5-10 cm).[3]
-
Add another small layer of sand on top of the silica gel.[3]
-
Pre-wet the silica plug with the eluting solvent.
-
Carefully load the crude product solution onto the top of the silica plug.
-
Elute the product through the plug using the eluting solvent, collecting the filtrate.
-
Monitor the elution by TLC to ensure the product has passed through.
-
Concentrate the filtrate to obtain the purified product.
Protocol 4: Dialysis for Bioconjugates
This protocol is ideal for removing copper from macromolecular products such as proteins and nucleic acids.
Materials:
-
Reaction mixture containing the bioconjugate
-
Dialysis tubing (typically 10-14 kDa MWCO for antibodies and large proteins)
-
Dialysis buffer (e.g., PBS containing 1-5 mM EDTA, pH 7.4)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Pre-wet the dialysis tubing according to the manufacturer's instructions.
-
Transfer the reaction mixture into the dialysis tubing and seal both ends, ensuring some headspace to allow for buffer entry.
-
Place the sealed tubing into a beaker containing a large volume of cold (4 °C) dialysis buffer (e.g., 100-200 times the volume of the sample).
-
Stir the buffer gently on a stir plate in a cold room or refrigerator.
-
Dialyze for at least 4-6 hours.
-
Change the dialysis buffer and continue to dialyze. Perform at least two to three buffer changes over 24-48 hours to ensure complete removal of the copper-EDTA complex and other small molecules.
-
After the final dialysis step, transfer the purified bioconjugate from the tubing to a clean container.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent blue or green color in the product after purification. | Incomplete removal of the copper catalyst.[3] | - Perform additional aqueous washes with a chelating agent (e.g., EDTA, ammonia).[3]- Pass the product through a fresh plug of silica gel or alumina.[3]- Use a scavenger resin.[3] |
| The product itself chelates copper.[3] | - Try a stronger chelating agent for the wash.- Use a scavenger resin with a very high affinity for copper.[3] | |
| Low product yield after aqueous workup. | The product is partially water-soluble and is being lost in the aqueous phase.[3] | - For organic-soluble products, use brine (saturated NaCl solution) to wash the organic layer and reduce the solubility of the organic product in the aqueous phase.[3]- For water-soluble products, avoid aqueous washes and use scavenger resins, dialysis, or size-exclusion chromatography.[3] |
| Emulsion formation during extraction. | High concentration of reagents or product acting as a surfactant. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- Centrifuge the mixture if the emulsion persists. |
| NMR signal broadening or paramagnetic effects. | Paramagnetic interference from residual copper.[3] | - Pass the sample through a short plug of silica gel or alumina before NMR analysis.[3]- Ensure thorough removal of copper using one of the recommended methods.[3] |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product have similar polarity and affinity for the stationary phase.[3] | - First, perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.[3]- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a scavenger resin to remove copper prior to chromatography.[3] |
| My product is water-soluble. How can I remove the copper catalyst? | Aqueous washes are not suitable for water-soluble products. | - Scavenger Resins: Use a copper scavenger resin and filter to remove the copper-bound resin.- Dialysis: For macromolecules, dialyze against a buffer containing EDTA.[1]- Size-Exclusion Chromatography (SEC): This can separate the larger product from the smaller copper catalyst and other reagents. |
References
Undesired labeling of proteins with tert-Butyl (3-azidopropyl)carbamate
Welcome to the technical support center for tert-Butyl (3-azidopropyl)carbamate. This guide provides troubleshooting advice and answers to frequently asked questions regarding the undesired labeling of proteins with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional linker reagent. It contains an azide (B81097) group and a tert-butoxycarbonyl (Boc)-protected amine.[1][2] Its primary use is in bioconjugation and chemical biology. The azide group allows for covalent attachment to molecules containing an alkyne, BCN, or DBCO group via "click chemistry," a highly specific and efficient reaction.[1][2][3] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation.[1][2]
Q2: What is the intended mechanism of protein labeling using this reagent?
This reagent is not typically used for direct labeling of proteins. Instead, it is used to introduce an azide functional group onto a molecule that will then be used to label a protein. A more common workflow involves reacting an NHS ester derivative of an azido-linker with the protein's primary amines (lysine residues and the N-terminus) to introduce the azide handle. Subsequently, a fluorescent dye or other reporter molecule containing a terminal alkyne can be "clicked" onto the azide-modified protein.
Q3: What are potential safety concerns when handling this compound?
While specific safety data for this compound is not detailed in the provided results, a related compound, tert-Butyl (3-aminopropyl)carbamate, is listed as corrosive and can cause severe skin burns and eye damage.[4][5] It is also harmful if swallowed.[4][5] It is crucial to handle these types of reagents with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[4]
Troubleshooting Guide: Undesired Protein Labeling
This guide addresses potential issues of non-specific or undesired protein labeling that may occur during a multi-step labeling procedure involving the introduction of an azide handle.
| Issue | Potential Cause | Suggested Solution |
| Weak, non-specific background labeling of proteins not containing an azide group. | Side reactions of the alkyne-reporter with the protein. | If using a cyclooctyne (B158145) (e.g., DBCO) for strain-promoted azide-alkyne cycloaddition (SPAAC), it may react with cysteine residues (thiol-yne addition).[6] This reaction is much slower than SPAAC but can cause background labeling.[6] Consider using a terminal alkyne with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to avoid this specific side reaction. |
| Copper-catalyzed side reactions with terminal alkynes. | In CuAAC, the copper(I) catalyst can promote weak, non-specific labeling of proteins by the terminal alkyne reporter, even in the absence of an azide.[6] Ensure that control experiments are performed without the azide-functionalized protein to assess the level of this background. Optimize the copper concentration, potentially lowering it while using a stabilizing ligand like THPTA.[7] | |
| Higher than expected molecular weight bands on SDS-PAGE or unexpected masses in mass spectrometry. | Premature deprotection of the Boc group and subsequent cross-linking. | The Boc group is labile to acidic conditions.[1][2] If the reaction buffer has a low pH, the Boc group could be removed, exposing a primary amine. This amine could then react with other activated molecules in the mixture, leading to unintended cross-linking. Ensure the reaction buffer pH is maintained in the recommended range (typically pH 7.4 for click chemistry). |
| Reaction of the azide group with nucleophiles. | While azides are largely bioorthogonal, they can react with strong reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are sometimes present in protein storage buffers. This can lead to the reduction of the azide to an amine, which could then be reactive. Ensure your protein buffer is free of such reducing agents before starting the labeling reaction. | |
| Low yield of the desired labeled protein. | Hydrolysis of NHS ester (if used to introduce the azide). | If using an NHS ester of an azide-containing linker to modify the protein, it can be hydrolyzed in aqueous buffers. Prepare the NHS ester solution in an anhydrous solvent like DMF or DMSO immediately before use and add it to the protein solution promptly.[8][9] |
| Incorrect buffer pH for NHS ester reaction. | The reaction of NHS esters with primary amines is most efficient at a slightly basic pH (8.3-8.5).[8] Ensure the buffer pH is optimal for this step. Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.[8] |
Experimental Protocols
Protocol 1: General Two-Step Protein Labeling via CuAAC
This protocol outlines a general workflow for labeling a protein with a fluorescent dye using an azide linker and a copper-catalyzed click reaction.
Step 1: Introduction of the Azide Handle
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, pH 8.3-8.5). Ensure the buffer does not contain reducing agents.
-
Reagent Preparation: Immediately before use, dissolve an azido-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.[9]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the azido-NHS ester solution to the protein solution.[9]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
Purification: Remove excess, unreacted azide reagent by dialysis or using a desalting column.[9]
Step 2: Click Chemistry Reaction (CuAAC)
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-5 mg/mL) and the alkyne-fluorophore (2-5 molar excess over the protein).[9]
-
Catalyst Preparation: In a separate tube, prepare the Cu(I)-THPTA catalyst by mixing a CuSO₄ solution (10 mM) and a THPTA solution (50 mM) at a 1:5 molar ratio.[9]
-
Reaction Initiation: Add freshly prepared sodium ascorbate (B8700270) solution (100 mM) to the protein-dye mixture, followed immediately by the Cu(I)-THPTA complex. The final copper concentration should be around 100-500 µM.[9]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[9]
-
Purification: Purify the fluorescently labeled protein from excess dye and catalyst components using dialysis or size-exclusion chromatography.[9]
Data Summary
Table 1: Representative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Value | Notes |
| Reaction Yield | >90% | CuAAC is known for its high efficiency under optimized conditions.[7] |
| Reaction Time | 30-120 minutes | The reaction is typically fast at room temperature.[7] |
| Required Copper Concentration | 10-100 µM (with ligand) | The use of a copper-chelating ligand like THPTA allows for lower, less toxic copper concentrations.[7] |
| Alkyne-Fluorophore Excess | 2-5 molar excess | A slight excess ensures efficient labeling of the azide-modified protein.[9] |
Visualizations
Intended Labeling Workflow
References
- 1. This compound, 129392-84-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Nuances of Boc Protection: A Technical Support Guide
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the complex world of organic synthesis. Its widespread use, however, is not without its challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the stability of the Boc group when you need it and its efficient removal when you don't.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the Boc group?
The Boc group is known for its robustness under a variety of conditions, making it a versatile protecting group for amines.[1] It is generally stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[1][2] However, it is characteristically sensitive to acidic conditions, which is the primary method for its removal.[1][3]
Q2: Under what specific conditions is the Boc group typically cleaved?
The most common method for Boc deprotection is treatment with strong acids.[4] Reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in solvents like 1,4-dioxane (B91453) or ethyl acetate (B1210297) are frequently used.[5][6] The reaction is typically rapid at room temperature.[6]
Q3: Can the Boc group be removed without strong acids?
Yes, several milder alternatives exist for cleaving the Boc group, which are particularly useful for substrates containing other acid-sensitive functional groups. These methods include the use of aqueous phosphoric acid, oxalyl chloride in methanol, and various Lewis acids like zinc bromide (ZnBr₂).[6][7] Thermal deprotection, often in a suitable solvent, is another alternative.[5][8]
Q4: Is the Boc group stable to catalytic hydrogenation?
Yes, the Boc group is generally stable under catalytic hydrogenation conditions (e.g., H₂, Pd/C), which makes it orthogonal to protecting groups like the carboxybenzyl (Cbz or Z) group that are cleaved by hydrogenolysis.[2][3]
Q5: What is an orthogonal protecting group strategy involving Boc?
An orthogonal strategy allows for the selective removal of one protecting group in the presence of another under different reaction conditions.[9] Since the Boc group is acid-labile, it is often used in conjunction with groups that are stable to acid but labile to other conditions. For example, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is an excellent orthogonal partner for Boc in peptide synthesis.[2][10]
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
-
Possible Cause: Insufficient acid strength or concentration. Sterically hindered Boc groups or electron-withdrawing groups on the substrate can slow down the cleavage.
-
Solution:
-
Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[1]
-
Switch to a stronger acid system (e.g., HCl in dioxane).[5]
-
Increase the reaction time and monitor the progress carefully using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Consider adding a scavenger, such as triisopropylsilane (B1312306) (TIS), to trap the tert-butyl cation and prevent side reactions, which can sometimes inhibit complete deprotection.[6]
-
Issue 2: Unwanted Side Reactions During Boc Deprotection
-
Possible Cause: The highly reactive tert-butyl cation generated during acidic deprotection can alkylate sensitive functional groups on the substrate, such as indoles, thioethers, or electron-rich aromatic rings.[11]
-
Solution:
-
Use a scavenger like triisopropylsilane (TIS) or thioanisole (B89551) to trap the tert-butyl cation.[6][10]
-
Perform the deprotection at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[12]
-
Consider using a milder deprotection method, such as aqueous phosphoric acid or a Lewis acid, which may generate the carbocation under less forcing conditions.[6]
-
Issue 3: Unexpected Cleavage of the Boc Group
-
Possible Cause: The Boc group can be unintentionally removed under certain conditions that are not strongly acidic.
-
Solution:
-
Lewis Acids: Be aware that some Lewis acids used for other transformations can cleave the Boc group.[2] If a Lewis acid is required, a careful screening of different Lewis acids and reaction conditions may be necessary.
-
Protic Solvents with Lewis Acids: The combination of a Lewis acid and a protic solvent can be sufficiently acidic to cleave the Boc group.
-
Elevated Temperatures: In some cases, prolonged heating can lead to thermal cleavage of the Boc group, especially in certain solvents.[8]
-
Issue 4: Selective Deprotection of One Boc Group in the Presence of Another
-
Possible Cause: Differentiating between two Boc groups on the same molecule can be challenging due to their similar reactivity.
-
Solution:
-
Steric Hindrance: A less sterically hindered Boc group may be cleaved preferentially under carefully controlled, milder acidic conditions.
-
Electronic Effects: The electronic environment can influence the lability of the Boc group. For instance, an N-Boc group on an aromatic amine is generally more labile than one on an aliphatic amine.[13] Selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group has been demonstrated using thermal methods in continuous flow.[8]
-
Alternative Reagents: Reagents like ZnBr₂ in CH₂Cl₂ have been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[13]
-
Data on Boc Group Stability
The stability of the Boc group is highly dependent on the specific reaction conditions. The following tables summarize its behavior in the presence of various reagents and conditions.
Table 1: Stability of the Boc Group under Acidic Conditions
| Reagent/Condition | Solvent | Temperature (°C) | Time | Outcome | Yield (%) |
| Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | Room Temperature | 30 min - 3 h | Cleaved | High |
| Hydrogen Chloride (4M) | 1,4-Dioxane | Room Temperature | 1 - 4 h | Cleaved | High |
| Aqueous Phosphoric Acid (85%) | Acetonitrile/Toluene | Room Temp. - Gentle Heat | Varies | Cleaved | Good to High |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 h | Cleaved | Up to 90% |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Varies | Cleaved | Good |
| Montmorillonite K10 Clay | Dichloroethane | Varies | Varies | Cleaved | Good |
Table 2: Stability of the Boc Group under Basic, Nucleophilic, and Reductive Conditions
| Reagent/Condition | Solvent | Temperature (°C) | Time | Outcome |
| Sodium Hydroxide (aq.) | Water/THF | Room Temperature | Varies | Stable |
| Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | Room Temperature | Varies | Stable |
| Piperidine (20%) | Dimethylformamide (DMF) | Room Temperature | Varies | Stable |
| Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | Varies | Stable |
| Lithium Aluminum Hydride (LAH) | Tetrahydrofuran (B95107) (THF) | Varies | Varies | Stable |
| Hydrogen (H₂) with Pd/C | Methanol/Ethanol | Room Temperature | Varies | Stable |
Experimental Protocols
Protocol 1: General Procedure for Acidic Boc Deprotection with TFA [1]
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent.
Protocol 2: General Procedure for N-Boc Protection of an Amine [1]
-
Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of dioxane and aqueous sodium bicarbonate.
-
Add a base such as triethylamine (1.2 eq) if not using an aqueous basic solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield the N-Boc protected amine.
Visualizing Boc Group Chemistry
To further aid in understanding the principles of Boc group stability and deprotection, the following diagrams illustrate key concepts.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Orthogonal deprotection of Boc and Fmoc groups.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Improving Bioconjugation Efficiency with tert-Butyl (3-azidopropyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize bioconjugation experiments utilizing tert-Butyl (3-azidopropyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule. It contains an azide (B81097) group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions for bioconjugation.[1][2] It also has a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is stable under many reaction conditions but can be easily removed with mild acid, allowing for a second conjugation step.[1][3][4] This makes it highly useful in the synthesis of peptidomimetics, functionalized polymers, and for developing targeted drug delivery systems like Proteolysis Targeting Chimeras (PROTACs).[1][5]
Q2: What are the key steps for using this reagent in a bioconjugation workflow?
A2: A typical workflow involves two main stages:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group of this compound reacts with an alkyne-modified molecule (e.g., a protein, a fluorescent dye) to form a stable triazole linkage.[1]
-
Boc Deprotection: The Boc protecting group is removed from the newly formed conjugate using a strong acid like trifluoroacetic acid (TFA), which exposes a primary amine for further functionalization.[3][6]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to keep the compound in a tightly sealed container at 4°C.[7] Some suppliers recommend storage at -20°C.[2]
Q4: What are the main safety concerns when handling this reagent?
A4: While specific safety data for this exact compound is not detailed in the provided results, azides can be energetic compounds. Standard laboratory safety precautions should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Low or No Yield in the CuAAC "Click" Reaction
Q: My CuAAC reaction with this compound has a very low yield. What are the potential causes and how can I troubleshoot this?
A: Low yield in a CuAAC reaction is a common problem that can often be traced back to the copper catalyst, reagent quality, or reaction conditions.[3][4] Here is a systematic approach to troubleshooting:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[3][4]
-
Solution:
-
Use a Reducing Agent: Always prepare a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to generate Cu(I) in situ from a Cu(II) source like copper(II) sulfate (B86663) (CuSO₄).[3]
-
Employ a Stabilizing Ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the Cu(I) oxidation state and increase its solubility, especially in aqueous media.[3][8] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugations to protect sensitive biomolecules.[8][9][10]
-
Degas Solvents: Remove dissolved oxygen from your buffers and solvents by sparging with an inert gas like argon or nitrogen for 15-20 minutes before use.[3]
-
-
-
Suboptimal Reagent Concentration and Stoichiometry: The purity and concentration of your azide, alkyne, and other reagents are critical.
-
Solution:
-
Check Reagent Purity: Ensure your this compound and alkyne-modified molecule are of high purity.
-
Optimize Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretically sufficient, using a slight excess (e.g., 1.2 to 10-fold) of the small molecule linker can improve reaction efficiency.[8]
-
-
-
Inhibitory Buffer Components: Some common buffer components can interfere with the reaction.
-
Solution: Avoid buffers with high concentrations of chelating agents (like EDTA) or chloride ions (>0.2 M). Tris buffers can also slow down the reaction by binding to copper. Phosphate-based buffers are generally compatible if the copper source is pre-mixed with the ligand.[9]
-
-
Inaccessible Reactive Groups: In bioconjugation, the azide or alkyne group on a large biomolecule may be sterically hindered or buried within its structure.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.[4]
Issue 2: Formation of Side Products During Boc Deprotection
Q: I am observing unexpected peaks in my HPLC/LC-MS analysis after Boc deprotection. What are the likely side products and how can I prevent them?
A: The primary cause of side reactions during acid-catalyzed Boc deprotection is the formation of a reactive tert-butyl cation.[11][12] This electrophile can alkylate nucleophilic residues on your molecule of interest, leading to unwanted modifications, often seen as a +56 Da mass shift in mass spectrometry analysis.[11]
-
Susceptible Residues: Amino acid residues with nucleophilic side chains are particularly vulnerable. These include:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly prone to tert-butylation.[11][12]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[11]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[11][12]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[11]
-
-
Solution: Use of Scavengers: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation before it can modify your product.[11][12]
-
Choice of Scavenger: The ideal scavenger depends on the sensitive residues present in your molecule. Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective general-purpose carbocation scavengers.[11]
-
Scavenger Cocktails: For complex molecules like peptides, a "cleavage cocktail" containing the acid (e.g., TFA), a scavenger, and other additives is often used. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[1][13]
-
Caption: Boc deprotection pathway and competing side reactions.[12]
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol provides a starting point for the conjugation of an alkyne-modified biomolecule with this compound. Optimization may be required for specific substrates.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄ in water.[3]
-
Prepare a 50 mM stock solution of THPTA in water.[3]
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh before each use. [3]
-
-
Catalyst Premix:
-
Conjugation Reaction:
-
In a reaction tube, add the alkyne-modified biomolecule.
-
Add the this compound stock solution to the biomolecule solution. A 10- to 50-fold molar excess of the linker is typically used. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to minimize potential denaturation of biomolecules.
-
Add the catalyst premix to the reaction mixture. A final copper concentration of 100-500 µM is generally sufficient.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using fluorescent molecules. Monitor reaction progress by an appropriate analytical method (e.g., SDS-PAGE, LC-MS).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess reagents, copper, and ligand.
-
Protocol 2: General Procedure for Boc Deprotection with TFA
This protocol is suitable for removing the Boc group from the bioconjugate in solution.
Materials:
-
Boc-protected bioconjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS), if required)
-
Round-bottom flask
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Reaction Setup:
-
Dissolve the purified and dried Boc-protected conjugate in anhydrous DCM in a round-bottom flask (a concentration of 0.1–0.5 M is typical).[1]
-
If your molecule contains sensitive residues (Trp, Met, Cys, Tyr), add an appropriate scavenger (e.g., 2.5% v/v TIS).[13]
-
Cool the solution to 0 °C in an ice bath.
-
-
Acid Addition:
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the progress of the deprotection by an appropriate analytical method (e.g., TLC, LC-MS) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with DCM or toluene (B28343) can help remove residual TFA.[13][16]
-
The resulting deprotected amine is now a trifluoroacetate (B77799) salt. To obtain the free amine, an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent may be necessary.[16]
-
For peptide work, the deprotected product is often precipitated by adding the concentrated reaction mixture to cold diethyl ether, followed by collection via centrifugation or filtration.[13]
-
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₄O₂ | [5][7] |
| Molecular Weight | 200.24 g/mol | [5][7] |
| Solubility | Sparingly soluble in chloroform, ethyl acetate. | [5] |
| Storage Temperature | 4°C or -20°C | [2][7] |
| Appearance | Low-melting solid | [5] |
Table 2: Typical Reaction Parameters for CuAAC Bioconjugation
| Parameter | Recommended Range | Notes | Reference |
| Azide:Alkyne Ratio | 1:1.2 to 1:10 | An excess of the small molecule linker is often used. | [8] |
| Copper (CuSO₄) Conc. | 50 µM - 500 µM | Higher concentrations can increase reaction rate but also risk biomolecule damage. | [4] |
| Ligand (THPTA) Conc. | 250 µM - 2.5 mM | A ligand-to-copper ratio of 5:1 is recommended to protect biomolecules. | [9][10] |
| Sodium Ascorbate Conc. | 1 mM - 10 mM | Should be in excess relative to copper and prepared fresh. | [4] |
| pH | 7.0 - 8.0 | The reaction is robust over a wide pH range (4-12), but neutral to slightly basic is optimal for most bioconjugations. | [8] |
| Temperature | Room Temperature | Reactions can be performed at 4°C (overnight) or 37°C to optimize for specific substrates. | [4] |
| Reaction Time | 1 - 4 hours | Monitor progress to determine optimal time. | [3] |
| Co-solvent (DMSO/DMF) | < 10% (v/v) | To aid solubility of the azide linker without denaturing the biomolecule. | [8] |
Table 3: Recommended Scavengers for Boc Deprotection
| Sensitive Residue | Recommended Scavenger(s) | Notes | Reference |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers. EDT also helps prevent oxidation. | [11] |
| Methionine (Met) | Thioanisole | Specifically helps to prevent S-alkylation. | [12] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | Effective for protecting the free thiol group. | [17] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation. | [11] |
| General Purpose | TIS / H₂O | A cocktail of 95:2.5:2.5 (TFA:TIS:H₂O) is a robust general-purpose cleavage mixture. | [1][13] |
Experimental Workflow Visualization
Caption: A general experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-butyl N-(3-azidopropyl)carbamate (129392-84-3) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-Butyl (3-azidopropyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (3-azidopropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential byproducts and synthetic challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes.
Route 1: Boc Protection of 3-Azidopropan-1-amine
This synthetic pathway involves the direct protection of the primary amine of 3-azidopropan-1-amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Diagram of Synthetic Workflow: Route 1
Caption: Workflow for the synthesis of this compound via Boc protection.
Question: My reaction is showing multiple spots on TLC, with one having a very low Rf value, and my final yield is low. What could be the issue?
Answer:
This is a common issue when working with diamines or amino alcohols and Boc anhydride. The likely culprit is the formation of a di-Boc protected byproduct, where both the primary amine and the azide (B81097) (in a reduced form) or other nucleophilic impurities are protected. Another possibility is the formation of urea (B33335) or isocyanate byproducts, especially if a base like 4-(Dimethylamino)pyridine (DMAP) is used.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using a slight excess (1.05-1.1 equivalents) is often sufficient. A large excess can promote the formation of the di-Boc byproduct.
-
Reaction Temperature: Perform the reaction at a controlled temperature, typically 0 °C to room temperature. Higher temperatures can lead to side reactions.
-
Slow Addition: Add the Boc₂O solution dropwise to the solution of 3-azidopropan-1-amine to maintain a low localized concentration of the protecting agent.
-
Choice of Base: While a base like triethylamine (B128534) (TEA) or sodium hydroxide (B78521) is often used, strong, nucleophilic bases like DMAP can sometimes catalyze side reactions leading to urea formation.[1] Consider using a non-nucleophilic base if these byproducts are suspected.
-
Purification: The di-Boc protected byproduct is significantly less polar than the desired mono-Boc product. It can typically be separated by flash column chromatography on silica (B1680970) gel.
Quantitative Data on Byproduct Formation (Hypothetical Example):
| Reactant Ratio (Boc₂O : Amine) | Reaction Conditions | Desired Mono-Boc Product Yield | Di-Boc Byproduct Formation |
| 1.1 : 1 | 0 °C to RT, TEA, DCM | ~85-90% | <5% |
| 1.5 : 1 | RT, TEA, DCM | ~70-75% | ~15-20% |
| 1.1 : 1 | RT, DMAP (cat.), DCM | Variable | Urea/Isocyanate may be observed |
Note: This data is illustrative. Actual yields will vary based on specific experimental conditions.
Route 2: Azidation of tert-Butyl (3-bromopropyl)carbamate
This route involves the initial synthesis of tert-Butyl (3-bromopropyl)carbamate, followed by a nucleophilic substitution with an azide source, typically sodium azide (NaN₃).
Diagram of Synthetic Workflow: Route 2
References
Technical Support Center: Confirmation of Successful Compound Conjugation
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on confirming the successful conjugation of chemical compounds to biomolecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to confirm if my conjugation reaction has worked?
A1: A successful conjugation can be initially assessed by observing changes in the physical properties of the reaction mixture. However, for reliable confirmation, it is essential to employ analytical techniques. Quick qualitative confirmation can often be achieved using methods like SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein compared to the unconjugated protein.[1] Another rapid method is UV-Vis spectroscopy, which can be used if the conjugated small molecule has a unique absorbance spectrum, allowing for an estimation of the degree of labeling.[1][2]
Q2: What is the "Degree of Labeling" (DOL) or "Drug-to-Antibody Ratio" (DAR), and how can I measure it?
A2: The Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) refers to the average number of small molecules attached to a single biomolecule (e.g., an antibody).[1] This is a critical quality attribute for bioconjugates. UV-Vis spectroscopy is a common and straightforward method to determine the DOL or DAR, provided the conjugated molecule has a distinct absorbance maximum.[1][2] Mass spectrometry, particularly intact mass analysis, offers a more precise measurement of the DAR and can also reveal the distribution of different drug-loaded species.[1]
Q3: My conjugation yield is low. What are the common causes and how can I troubleshoot this?
A3: Low conjugation yield is a frequent issue in bioconjugation.[3] Several factors can contribute to this:
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly impact the efficiency of the conjugation reaction. Ensure these are optimized for the specific chemistry you are using.
-
Reactant Concentration: Low concentrations of either the biomolecule or the compound to be conjugated can slow down the reaction rate.[3] Consider concentrating your reactants if possible.
-
Inactive Reagents: Ensure the freshness and proper storage of your crosslinkers and other reagents. Degradation of reagents is a common cause of reaction failure.
-
Steric Hindrance: The accessibility of the target functional groups on the biomolecule can be limited. You might consider using a linker with a longer spacer arm to overcome steric hindrance.
Q4: How can I confirm the specific site of conjugation on my protein?
A4: Identifying the exact location of conjugation is crucial for understanding the structure-activity relationship of the bioconjugate. The most powerful technique for this is peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This method involves digesting the conjugated protein into smaller peptides and then analyzing them by MS/MS to identify the modified amino acid residues.
Q5: My bioconjugate appears aggregated. How can I detect and quantify aggregation?
A5: Aggregation is a common issue that can affect the efficacy and safety of bioconjugates. Size-Exclusion Chromatography (SEC) is the gold-standard method for detecting and quantifying aggregates.[1] SEC separates molecules based on their hydrodynamic radius, allowing for the clear separation of monomers from dimers, trimers, and larger aggregates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No shift in molecular weight on SDS-PAGE | Failed conjugation reaction. | Verify the activity of your reagents. Optimize reaction conditions (pH, temperature, time). Increase the molar excess of the compound to be conjugated. |
| Inconsistent DOL/DAR values | Incomplete removal of excess unconjugated compound. Inaccurate extinction coefficients. | Ensure thorough purification of the conjugate to remove all unreacted small molecules.[3] Accurately determine the extinction coefficients of your protein and compound. Use an orthogonal method like mass spectrometry to verify the UV-Vis results. |
| Broad peaks in chromatography (SEC or HIC) | Heterogeneity of the conjugate. On-column degradation or aggregation. | Optimize the purification process to obtain a more homogeneous product. Adjust mobile phase composition or use a different column chemistry. |
| Loss of biological activity after conjugation | Conjugation at a functionally critical site. Denaturation of the biomolecule during the reaction. | Use site-specific conjugation methods if possible.[3] Perform the conjugation under milder conditions (e.g., lower temperature, neutral pH). Screen different linkers and conjugation chemistries. |
Experimental Workflows and Protocols
Workflow for Bioconjugate Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a bioconjugate, moving from initial confirmation to detailed structural and functional analysis.
Caption: A comprehensive analytical workflow for bioconjugate characterization.
Protocol: Degree of Labeling (DOL) Determination by UV-Vis Spectroscopy
This protocol outlines the steps to determine the DOL of a bioconjugate when the conjugated small molecule has a distinct UV absorbance from the protein.
-
Determine Extinction Coefficients:
-
Accurately measure the extinction coefficient of the unconjugated protein at 280 nm (ε_protein).
-
Measure the extinction coefficient of the small molecule at its absorbance maximum (λ_max) (ε_small_molecule) and at 280 nm (ε_small_molecule_280).
-
-
Calculate Correction Factor (CF):
-
CF = ε_small_molecule_280 / ε_small_molecule
-
-
Measure Absorbance of the Conjugate:
-
Prepare a solution of the purified bioconjugate in a suitable buffer.
-
Measure the absorbance at 280 nm (A_280) and at the λ_max of the small molecule (A_λ_max).
-
-
Calculate Concentrations:
-
Concentration of Protein (M) = (A_280 - (A_λ_max × CF)) / ε_protein
-
Concentration of Small Molecule (M) = A_λ_max / ε_small_molecule
-
-
Calculate DOL:
-
DOL = [Small Molecule] / [Protein]
-
Workflow for Intact Mass Analysis
The following diagram illustrates the workflow for determining the precise mass and DAR of a bioconjugate using intact mass spectrometry.
Caption: Workflow for intact mass analysis of bioconjugates.
Protocol: Intact Mass Analysis by LC-MS
-
Sample Preparation:
-
LC-MS Analysis:
-
Inject the sample onto a reversed-phase liquid chromatography column suitable for protein separation.
-
Elute the bioconjugate using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
The eluent is directly introduced into the ion source of the mass spectrometer.
-
-
Mass Spectrometry Data Acquisition:
-
Acquire mass spectra across a relevant m/z range to capture the multiply charged ions of the bioconjugate.[1]
-
-
Data Processing and Analysis:
-
Deconvolute the raw mass spectrum to generate a zero-charge state spectrum, which shows the molecular weights of the different species in the sample.[1]
-
Identify the mass peaks corresponding to the unconjugated protein and the various drug-loaded species.
-
Calculate the average DAR based on the relative intensities and masses of the observed peaks.
-
Summary of Analytical Techniques for Conjugation Confirmation
The following table summarizes the key analytical techniques used to confirm successful conjugation, along with their primary applications and the type of data they provide.
| Technique | Primary Application | Data Type |
| UV-Vis Spectroscopy | Estimation of Degree of Labeling (DOL/DAR)[1][2] | Quantitative (Average) |
| SDS-PAGE | Confirmation of covalent linkage (molecular weight shift)[1] | Qualitative |
| Size-Exclusion Chromatography (SEC) | Analysis of aggregation and fragmentation[1] | Quantitative |
| Hydrophobic Interaction Chromatography (HIC) | Determination of drug-load distribution | Quantitative |
| Intact Mass Spectrometry (MS) | Precise measurement of DOL/DAR and confirmation of conjugate mass[1] | Quantitative (Distribution) |
| Peptide Mapping (LC-MS/MS) | Identification of conjugation site(s)[1] | Qualitative/Quantitative |
| ELISA | Assessment of biological activity/binding[2] | Quantitative (Functional) |
References
Technical Support Center: Optimizing the Deprotection Step to Avoid Side Products
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during chemical deprotection steps, with a focus on the widely used tert-butyloxycarbonyl (Boc) protecting group.
Troubleshooting Guide
Issue: Incomplete Deprotection Detected
Q1: My deprotection reaction is not going to completion. What are the common causes and how can I fix it?
A1: Incomplete removal of a protecting group, such as Boc, is a frequent issue that can lead to the formation of deletion impurities in your final product.[1] The primary causes are often related to reaction conditions and the substrate itself.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or dilute, the reaction may stall.[1][2]
-
Solution: Increase the acid concentration (e.g., from 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to 50% TFA in DCM) or consider a stronger acid system like 4M HCl in 1,4-dioxane.[2]
-
-
Short Reaction Time: The required time for complete deprotection can be sequence- or substrate-dependent.
-
Steric Hindrance: The protecting group may be located in a sterically hindered part of the molecule, making it less accessible to the deprotection reagent.[3]
-
Solution: Increasing the reaction time or temperature may help.[3] In some cases, switching to a smaller, less sterically hindered deprotection reagent could be beneficial.
-
-
Poor Resin Swelling (for Solid-Phase Synthesis): For reactions on a solid support, inadequate swelling of the resin can limit reagent access to the substrate.[1]
-
Solution: Ensure the chosen solvent system promotes good resin swelling. Interestingly, 100% TFA might cause less swelling than a 55% TFA solution in DCM.[1]
-
Issue: Observation of Unexpected Side Products
Q2: I am observing significant side products after deprotection. What is causing this and what can I do to prevent it?
A2: The formation of side products is most commonly caused by reactive intermediates generated during the cleavage of the protecting group.[4]
Primary Cause:
-
Reactive Cation Formation: During the acid-catalyzed deprotection of the Boc group, a reactive tert-butyl cation is formed.[3][4] This electrophilic carbocation can then react with any nucleophilic functional groups present in your molecule, leading to unwanted alkylation byproducts.[3][5]
Vulnerable Functional Groups:
-
In Peptide Synthesis: Certain amino acid residues are particularly susceptible to tert-butylation.[3]
-
Tryptophan (Trp): The highly nucleophilic indole (B1671886) ring is prone to alkylation.[3][4]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[3][4]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[3][4]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[3][4]
-
-
Other Nucleophiles: Electron-rich aromatic rings, thiols, and guanidino groups on other types of molecules are also at risk.[3]
Solution: The Use of Scavengers
The most effective way to prevent these side reactions is to add "scavengers" to the deprotection reaction mixture.[3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively "trapping" the carbocation before it can cause undesired modifications to your molecule of interest.[1][3]
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Target Residues / Function | Citation |
|---|---|---|---|
| Triisopropylsilane (B1312306) (TIS) | 2.5 - 5% | General purpose; reduces the tert-butyl cation. | [2][3] |
| Water (H₂O) | 2.5 - 5% | Traps the cation to form tert-butanol. | [3] |
| Thioanisole | 2.5 - 5% | Protects Methionine (Met) and Tryptophan (Trp). | [3] |
| Dithioethane (DTE) | 0.5% | Recommended for sensitive amino acids like Cys, Met, and Trp. |[1] |
Table 2: Alternative Mild Deprotection Conditions
| Reagent/Condition | Description | Citation |
|---|---|---|
| 4M HCl in 1,4-dioxane | A stronger acid system that can be effective when TFA is not sufficient. | [2][4] |
| Oxalyl chloride in methanol (B129727) | A very mild method that is tolerant of acid-labile esters. |[3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
-
Dissolution: Dissolve the Boc-protected substrate in Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[2]
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane at 2.5-5% v/v).[2][3] Subsequently, add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 25-50% v/v).[2][4]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2][3] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2][3]
-
Work-up: Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the DCM and excess TFA.[2][3]
-
TFA Removal: To ensure the complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (B28343) (this can be repeated 3 times).[2][3] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[2]
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: At designated time points (e.g., 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.[1]
-
Quenching: Immediately quench the reaction in the aliquot to stop the deprotection process. This can be done by diluting it in a mobile phase that contains a neutralizing agent or by precipitating the product with a solvent like cold diethyl ether.[1]
-
Analysis: Inject the quenched and prepared sample into an appropriate HPLC system (e.g., a reverse-phase C18 column) to assess the ratio of starting material to the deprotected product.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Logic of using scavengers to prevent side reactions.
Frequently Asked Questions (FAQs)
Q3: What is the primary cause of side reactions during Boc deprotection?
A3: The most common cause is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[3] This electrophilic carbocation can then react with nucleophilic functional groups within your molecule, leading to undesired byproducts.[3][4]
Q4: Which functional groups or amino acid residues are most susceptible to side reactions?
A4: Nucleophilic residues are particularly vulnerable to alkylation by the tert-butyl cation.[3] In peptide synthesis, these include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3][4] Other nucleophilic sites on a molecule, such as electron-rich aromatic rings and thiols, are also at risk.[3]
Q5: How can I prevent the formation of these tert-butylation byproducts?
A5: The most effective strategy is to use "scavengers" in your deprotection reaction mixture.[3] Scavengers are nucleophilic compounds designed to be more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can react with your molecule of interest.[3]
Q6: When should I use scavengers during Boc deprotection?
A6: Scavengers should be used whenever sensitive amino acids like Cysteine, Methionine, or Tryptophan are present in your peptide sequence.[1] They are also highly recommended when your molecule contains other nucleophilic functional groups that could be susceptible to alkylation.[5]
Q7: How can I monitor the progress of the deprotection reaction?
A7: The two most common methods are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material and the appearance of the product.[2] The deprotected molecule, often an amine, is typically more polar and will have a lower Rf value than the Boc-protected starting material.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction's progress, allowing for precise determination of the ratio of starting material to product.[2][3]
References
Validation & Comparative
A Comprehensive Guide to Alternatives for tert-Butyl (3-azidopropyl)carbamate in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a cornerstone of innovation. tert-Butyl (3-azidopropyl)carbamate has been a widely used reagent for introducing an azide (B81097) functionality, a key component for "click chemistry" applications. The tert-butoxycarbonyl (Boc) protecting group allows for the subsequent unmasking of a primary amine under acidic conditions following the azide-alkyne cycloaddition. However, the demands of modern bioconjugation often necessitate alternatives with varied physicochemical properties and orthogonal deprotection strategies. This guide provides an objective comparison of viable alternatives to this compound, focusing on performance, supported by experimental data, and detailed methodologies.
Orthogonal Protection Strategies and Linker Modifications
Alternatives to the Boc-protected azide linker primarily fall into two categories: those with different amine-protecting groups offering orthogonal deprotection schemes, and those with modified linker backbones, such as polyethylene (B3416737) glycol (PEG) chains, to enhance properties like solubility and reduce steric hindrance.[1][2]
-
Protecting Group Variants: The most common orthogonal protecting groups are the 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups.[3][4] Fmoc is base-labile, typically removed with piperidine, while Cbz is cleaved by hydrogenolysis.[3][4] This orthogonality is critical in multi-step syntheses, allowing for selective deprotection without affecting other sensitive functional groups.[3]
-
PEGylated Linkers: Incorporating PEG chains of varying lengths (e.g., PEG4, PEG8, PEG12) into the azide linker structure significantly enhances the hydrophilicity of the resulting bioconjugate.[5][6] This can improve solubility in aqueous buffers, prevent aggregation, and potentially improve in vivo pharmacokinetics.[2][6] These linkers are commonly available with an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines on biomolecules.[5][7]
Quantitative Data Comparison
The selection of an appropriate linker and conjugation chemistry is often guided by quantitative performance metrics such as reaction efficiency (yield), reaction kinetics, and the stability of the resulting linkage. The following tables summarize key quantitative data for different azide linkers and click chemistry methodologies.
Table 1: Comparison of Amine Protecting Groups for Azide Linkers
| Feature | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Benzyloxycarbonyl (Cbz) |
| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic acid)[3] | Base-labile (e.g., 20% Piperidine in DMF)[3] | Hydrogenolysis (e.g., H₂, Pd/C)[4] |
| Stability | Stable to bases and nucleophiles[3] | Stable to acids[3] | Stable to mild acidic and basic conditions[4] |
| Typical Deprotection Time | 30-60 minutes[3] | 20-30 minutes[3] | 1-4 hours |
| Purity of Deprotected Product (HPLC) | >95%[3] | >95%[3] | >95% |
| Key Advantages | Widely used, well-established | Orthogonal to acid-labile groups, compatible with standard Fmoc-SPPS | Orthogonal to both acid- and base-labile groups |
| Common Side Reactions | Alkylation of sensitive residues (minimized with scavengers)[3] | Diketopiperazine formation[3] | Incomplete removal, catalyst poisoning |
Table 2: Performance Comparison of CuAAC and SPAAC Bioconjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes (Copper(I))[8] | No[9] |
| Biocompatibility | Potential for cytotoxicity due to copper catalyst, can be mitigated with ligands like THPTA[8][10] | Generally high due to the absence of a cytotoxic copper catalyst, ideal for in vivo and live-cell applications[9][11] |
| Second-Order Rate Constant (k₂) | Generally faster, with rate constants ranging from 10 to 10⁴ M⁻¹s⁻¹ | Slower than CuAAC, with rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹ for DBCO linkers[12] |
| Typical Reaction Time | 1-4 hours[13] | 4-12 hours[14] |
| Reported Yields | High to quantitative[15] | High to quantitative[9] |
| Key Advantages | Fast reaction kinetics, high regioselectivity (forms 1,4-disubstituted triazole)[13] | Bioorthogonal, no catalyst required, suitable for live systems[9][11] |
| Key Disadvantages | Copper toxicity, potential for protein oxidation[10] | Slower reaction rates, cyclooctyne (B158145) reagents can be bulky and hydrophobic[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are protocols for key experiments.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the conjugation of an azide-functionalized biomolecule with an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule (1-5 mg/mL in azide-free buffer like PBS)[1]
-
Alkyne-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)[16]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)[16]
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)[16]
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO or DMF (if needed to dissolve reactants)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer to the desired concentration.[1]
-
Dissolve the alkyne-functionalized payload in a compatible solvent (e.g., DMSO).
-
Prepare a fresh solution of sodium ascorbate.
-
-
Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 to 1:5 molar ratio.[10][17] Allow the mixture to stand for a few minutes.
-
Reaction Setup:
-
In a reaction tube, combine the azide-labeled protein solution and the alkyne-containing molecule stock solution to the desired final molar excess.[1]
-
Add the premixed copper/ligand solution to the tube.[13] A final copper concentration of approximately 100 µM is often sufficient.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[17]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[13]
-
Purification: Remove unreacted reagents and catalyst by purifying the bioconjugate using size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-modified biomolecule with a strained alkyne (e.g., DBCO)-functionalized molecule.
Materials:
-
Azide-modified biomolecule (1-10 mg/mL in a suitable buffer)[14]
-
DBCO-functionalized molecule (e.g., DBCO-NHS ester for amine labeling)[18]
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving the DBCO reagent)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).[19]
-
Prepare a solution of your azide-modified biomolecule in the reaction buffer.
-
-
Conjugation Reaction:
-
Purification: Purify the conjugate using standard techniques such as SEC or dialysis to remove the excess DBCO reagent.[19]
Visualizing the Workflow and Logic
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the decision-making process for selecting a bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
The Efficacy of tert-Butyl (3-azidopropyl)carbamate in Bioconjugation: A Comparative Guide to Bifunctional Linkers
In the landscape of advanced therapeutics and diagnostics, the role of bifunctional linkers is paramount. These molecular bridges are essential for the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The choice of linker profoundly influences the stability, efficacy, and safety of the final conjugate. This guide provides an objective comparison of tert-Butyl (3-azidopropyl)carbamate, a key reagent in "click chemistry," with other widely used bifunctional linkers, supported by experimental data and detailed protocols for their application.
This compound is a heterobifunctional linker that features an azide (B81097) moiety and a Boc-protected amine.[1][2] The azide group enables highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[2][3] The Boc-protected amine provides an orthogonal handle for subsequent modifications under acidic conditions.[1][2] This linker is increasingly utilized in the synthesis of peptidomimetics, functionalized polymers, and targeted drug delivery systems.[3]
Comparative Analysis of Bifunctional Linkers
The selection of a bifunctional linker is dictated by the functional groups available on the molecules to be conjugated, the desired stability of the resulting linkage, and the overall architecture of the bioconjugate. Here, we compare the performance of linkers based on click chemistry, such as those derived from this compound, with traditional amine-to-sulfhydryl linkers like SMCC.
| Linker Chemistry | Reactive Groups | Resulting Bond | Reaction Efficiency | Bond Stability | Key Advantages | Potential Disadvantages |
| Click Chemistry (e.g., from this compound) | Azide, Alkyne | Triazole | Very High | Highly Stable | Bioorthogonal, high specificity and yield, stable linkage. | Potential for copper catalyst cytotoxicity (CuAAC), which can be mitigated with ligands.[4] |
| Amine-to-Sulfhydryl (e.g., SMCC) | NHS ester, Maleimide (B117702) | Amide, Thioether | High | Thioether is generally stable, but the maleimide-thiol linkage can undergo retro-Michael addition.[5] | Well-established protocols, good reactivity under physiological conditions. | Potential for maleimide exchange with other thiols (e.g., glutathione), leading to deconjugation.[6] |
| Hydrazone | Hydrazide, Carbonyl | Hydrazone | Moderate | pH-sensitive (less stable at acidic pH) | pH-sensitive cleavage can be advantageous for drug release in acidic endosomes. | Generally less stable in circulation compared to other linker types.[7] |
| Disulfide | Thiol, Thiol | Disulfide | High | Reductively cleavable | Cleavage in the reducing environment of the cell can be used for intracellular drug release. | Can be unstable in plasma due to exchange with circulating thiols. |
Impact of Linker Choice on Antibody-Drug Conjugate (ADC) Potency
The linker plays a crucial role in the efficacy of ADCs by influencing their stability in circulation and the efficiency of payload release at the target site. The following table summarizes the in vitro potency of ADCs with different linker types.
| Linker Type | Payload | Target | In Vitro Potency (IC50) | Reference |
| Sulfatase-cleavable | MMAE | HER2+ | 61 pM | [7] |
| Val-Ala (Peptide) | MMAE | HER2+ | 92 pM | [7] |
| Thioether (non-cleavable, e.g., from SMCC) | DM1 | HER2+ | 609 pM | [7][8] |
Lower IC50 values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to different experimental setups.[7][8]
Signaling Pathways and Experimental Workflows
The function of bifunctional linkers is best understood in the context of their application. Below are diagrams illustrating the mechanism of action for ADCs and PROTACs, as well as a typical experimental workflow for bioconjugation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and comparison of bifunctional linkers.
Protocol 1: Conjugation using this compound (via CuAAC)
This protocol describes a general procedure for the copper-catalyzed click chemistry reaction between an alkyne-modified biomolecule and this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A copper(I)-stabilizing ligand (e.g., THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
Prepare a stock solution of the copper ligand in water or a suitable solvent.[9]
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified biomolecule and a molar excess of the this compound solution.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions.[9]
-
-
Initiation of Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to the biomolecule-linker mixture.
-
Add the CuSO₄-ligand complex to initiate the reaction.[10]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
-
Purification:
-
Purify the bioconjugate using a desalting column to remove excess reagents and the copper catalyst.[10]
-
Protocol 2: Conjugation using SMCC (Amine-to-Sulfhydryl)
This protocol outlines a two-step procedure for conjugating an amine-containing molecule to a sulfhydryl-containing molecule using the heterobifunctional linker SMCC.
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Organic solvent (e.g., DMSO or DMF)
-
Reaction buffer A (amine-free, e.g., PBS, pH 7.2-8.0)
-
Reaction buffer B (e.g., PBS, pH 6.5-7.5)
-
Desalting column
Procedure: Step 1: Activation of Amine-containing Protein
-
Dissolve Protein-NH₂ in Reaction Buffer A.
-
Dissolve SMCC in DMSO or DMF to prepare a stock solution.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.[3]
-
Remove excess, unreacted SMCC using a desalting column equilibrated with Reaction Buffer B.[11]
Step 2: Conjugation to Sulfhydryl-containing Molecule
-
Immediately add the sulfhydryl-containing Molecule-SH to the purified, maleimide-activated protein.
-
Incubate for 1-2 hours at room temperature.[3]
-
The reaction can be quenched by adding a small molecule thiol like cysteine.
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.
Conclusion
The choice of a bifunctional linker is a critical decision in the design of bioconjugates. This compound , through its participation in click chemistry, offers a highly efficient and specific method for creating stable bioconjugates. The resulting triazole linkage is significantly more stable than the maleimide-thiol linkage formed by linkers like SMCC, which can be susceptible to cleavage in vivo.[5] While the copper catalyst used in CuAAC can be a concern for in vivo applications, the development of copper-free click chemistry (SPAAC) and the use of chelating ligands can mitigate this issue.[4] For applications where absolute stability is paramount and bioorthogonality is required, azide-alkyne cycloaddition chemistry represents a superior choice over traditional amine-to-sulfhydryl conjugation methods. The detailed protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in selecting the optimal linker for their specific research and therapeutic development needs.
References
- 1. glenresearch.com [glenresearch.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Confirming Conjugated Products: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise characterization of conjugated products like antibody-drug conjugates (ADCs) is paramount to ensuring product safety, efficacy, and consistency.[1] Mass spectrometry (MS) has become the gold standard for confirming successful conjugation, offering unparalleled accuracy and detail in determining critical quality attributes such as the drug-to-antibody ratio (DAR) and the specific sites of conjugation.[1][2]
This guide provides a comparative overview of mass spectrometry-based techniques for analyzing conjugated products, complete with detailed experimental protocols, quantitative data, and a comparison with alternative analytical methods.
Mass Spectrometry Analytical Approaches: A Comparative Overview
The analysis of protein conjugates by mass spectrometry can be performed at three distinct levels, each providing a different degree of structural information.[2] The choice of approach depends on the specific analytical goal, from rapid assessment of heterogeneity to precise localization of conjugation sites.[3]
Table 1: Comparison of Mass Spectrometry Analytical Approaches
| Analytical Approach | Information Provided | Advantages | Disadvantages | Typical Mass Spectrometry Platform |
| Top-Down (Intact Mass Analysis) | Drug-to-Antibody Ratio (DAR) distribution, Average DAR, Confirmation of major conjugated species.[3] | Rapid assessment of heterogeneity, Minimal sample preparation.[3] | Lower resolution for complex mixtures, Inability to localize conjugation sites.[3] | Time-of-Flight (TOF), Orbitrap.[3][4] |
| Middle-Down/Up (Subunit Analysis) | DAR distribution on light and heavy chains, Localization of conjugation to the subunit level.[3] | Improved resolution and mass accuracy over intact analysis, Reduced sample complexity.[3] | Requires antibody fragmentation (e.g., reduction or enzymatic digestion), Does not pinpoint the exact amino acid.[3] | Q-TOF, Orbitrap.[5] |
| Bottom-Up (Peptide Mapping) | Precise identification of conjugation sites, Confirmation of amino acid sequence, Detection of post-translational modifications (PTMs).[6][7] | Provides the highest level of structural detail, Confirms specific amino acid linkage.[6] | Complex sample preparation (digestion), Data analysis can be time-consuming.[8] | Q-TOF, Orbitrap, FT-ICR.[8] |
Core Mass Spectrometry Ionization Techniques
The two most common ionization techniques for analyzing large biomolecules like protein conjugates are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[2][9]
Table 2: Comparison of ESI-MS and MALDI-TOF MS Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | A high voltage creates an aerosol of charged droplets from a liquid sample, which evaporate to produce gas-phase ions.[2] | A laser strikes a sample co-crystallized with a matrix, causing desorption and ionization.[2] |
| Ionization State | Primarily produces multiply charged ions, enabling analysis of very large molecules on instruments with a lower m/z range.[10][11] | Primarily produces singly charged ions.[2][11] |
| Coupling | Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[11][12] | Often used for direct analysis of deposited spots, though coupling with LC is possible.[12] |
| Sample Throughput | Generally lower throughput compared to MALDI due to serial sample introduction. | High throughput, as multiple samples can be spotted on a single target plate.[9] |
| Sample Purity | Requires higher sample purity to avoid ion suppression.[9] | More tolerant to salts and buffers. |
| Best For | High-resolution analysis, complex mixtures requiring prior separation, and studying non-covalent interactions under native conditions.[13] | Rapid screening, analysis of complex mixtures without LC separation, and high-throughput workflows.[11][13] |
Alternative and Orthogonal Techniques
While mass spectrometry provides the most detailed characterization, other techniques are frequently used for routine analysis and as orthogonal methods to validate MS results.[1]
Table 3: Comparison of Mass Spectrometry with Alternative Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[2] | Exact mass, DAR distribution, conjugation sites, sequence confirmation.[1][14] | High accuracy, resolution, and detail.[1] | Higher cost and complexity. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity.[15][16] | Average DAR, distribution of different drug-loaded species.[15][16] | Robust, non-denaturing, good for routine quality control.[16] | Does not provide mass information directly, often incompatible with MS due to non-volatile salts.[16] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size in solution.[17] | Purity, detection of aggregates and fragments.[17][18] | Simple, reliable for assessing product purity and stability.[18] | Does not separate species with the same size but different drug loads. |
| UV-Vis Spectroscopy | Measures absorbance of light to determine concentration. | Can be used to calculate average DAR by measuring absorbance at two wavelengths (protein and drug).[19] | Fast, simple, and widely accessible. | Low accuracy, provides no information on distribution or heterogeneity, requires distinct absorbance profiles.[20] |
Experimental Workflows & Protocols
The following diagrams and protocols outline the typical workflows for analyzing conjugated products using the three primary mass spectrometry approaches.
Caption: Mass spectrometry workflow for conjugated products.
Protocol 1: Intact Mass (Top-Down) Analysis
This approach analyzes the entire conjugated protein to determine the distribution of different drug-loaded species.
-
Sample Preparation: Dilute the conjugated product to a final concentration of 0.5-1.0 mg/mL using a suitable buffer, such as 20 mM ammonium (B1175870) acetate (B1210297) for native analysis or water with 0.1% formic acid for denaturing analysis.
-
LC-MS Analysis:
-
Equilibrate a suitable liquid chromatography column (e.g., size-exclusion for native MS or reversed-phase C4 for denaturing MS) with the appropriate mobile phases.[3]
-
Inject 5-10 µg of the sample.
-
Elute the protein using an isocratic flow (for SEC) or a gradient of increasing organic solvent (for reversed-phase).[3]
-
The eluent is directly introduced into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Combine the mass spectra across the main chromatographic peak.
-
Use deconvolution software to convert the measured mass-to-charge (m/z) spectrum of multiple charge states into a zero-charge mass spectrum.[1] This reveals the molecular weights of the unconjugated protein and the various drug-loaded species.
-
Calculate the average DAR and the relative abundance of each species.[3]
-
Protocol 2: Subunit (Middle-Down) Analysis
This method involves breaking the conjugate into smaller, more manageable subunits (e.g., light and heavy chains) for more detailed analysis.
-
Sample Preparation:
-
To approximately 20-50 µg of the conjugated product, add a reducing agent like dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.[3]
-
Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the light and heavy chains.[3]
-
-
LC-MS Analysis:
-
Equilibrate a reversed-phase column (e.g., C4) with a mobile phase system, typically water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[3]
-
Inject the reduced sample.
-
Elute the light and heavy chains using a gradient of increasing Solvent B.[3]
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light chain and heavy chain peaks separately.
-
Determine the drug load on each subunit to understand its distribution across the protein.
-
Protocol 3: Peptide Mapping (Bottom-Up) Analysis
This is the most detailed approach, used to pinpoint the exact amino acid residues where conjugation has occurred.[6]
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: Denature ~100 µg of the conjugate in a buffer containing 6 M Guanidine-HCl. Reduce disulfide bonds with DTT at 37°C for 1 hour. Alkylate the resulting free cysteines with iodoacetamide (B48618) (IAM) in the dark.[3][6]
-
Buffer Exchange: Remove the denaturant and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).[6]
-
Digestion: Add a protease, most commonly trypsin, at a 1:20 to 1:50 enzyme-to-protein ratio and incubate overnight at 37°C. Trypsin cleaves specifically after lysine (B10760008) and arginine residues.[3][6][21]
-
-
LC-MS/MS Analysis:
-
Quench the digestion by adding formic acid.
-
Inject the peptide mixture onto a reversed-phase C18 column coupled to a high-resolution mass spectrometer.[6]
-
Separate the peptides using a shallow gradient of increasing acetonitrile.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both full MS scans and MS/MS fragmentation scans of the most abundant peptide ions.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against the known protein sequence.[6]
-
Specify the mass of the drug-linker as a potential modification on relevant amino acids (e.g., cysteine or lysine).
-
The software will identify peptides that have been modified, and the fragmentation pattern in the MS/MS spectrum will confirm the precise amino acid attachment site.[6]
-
Caption: Levels of mass spectrometry analysis for a conjugated antibody.
Quantitative Data Summary
The primary quantitative output from intact or subunit mass spectrometry analysis of an ADC is the DAR profile. Data should be summarized in a clear, tabular format.
Table 4: Example DAR Profile for a Cysteine-Linked ADC
| Species | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated (DAR 0) | 148,050.5 | 5.2 |
| 2 Drugs (DAR 2) | 149,955.1 | 25.8 |
| 4 Drugs (DAR 4) | 151,859.9 | 55.1 |
| 6 Drugs (DAR 6) | 153,764.5 | 12.3 |
| 8 Drugs (DAR 8) | 155,669.2 | 1.6 |
| Average DAR | 4.0 | 100.0 |
By selecting the appropriate MS technique—whether top-down, middle-down, or bottom-up—researchers can gain a comprehensive understanding of their conjugated products.[2] When combined with orthogonal methods and rigorous data analysis, mass spectrometry provides the definitive confirmation required to advance the development of these complex and vital biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 14. books.rsc.org [books.rsc.org]
- 15. cellmosaic.com [cellmosaic.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. cellmosaic.com [cellmosaic.com]
- 18. agilent.com [agilent.com]
- 19. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
Verifying Triazole Ring Structures with NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification of triazole rings. This guide provides a comprehensive comparison of NMR techniques to distinguish between triazole isomers, supported by experimental data and detailed protocols.
The formation of a triazole ring, particularly through popular "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can result in different regioisomers, primarily 1,4- and 1,5-disubstituted 1,2,3-triazoles. Differentiating these isomers is critical as their stereochemistry can significantly impact their biological activity and physical properties. This guide will focus on the application of ¹H, ¹³C, and advanced 2D NMR techniques for the definitive structural elucidation of triazoles.
Distinguishing Triazole Isomers: A Tale of Two Carbons
The most reliable and straightforward method for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles is ¹³C NMR spectroscopy.[1][2] The chemical shifts of the triazole ring carbons, C4 and C5, are highly sensitive to the substitution pattern.
In 1,4-disubstituted 1,2,3-triazoles , the C5 carbon atom typically resonates significantly upfield compared to the C4 carbon of the corresponding 1,5-isomer .[1] This key difference provides a clear diagnostic marker for isomer identification.
| Isomer | Triazole Ring Carbon | Typical ¹³C Chemical Shift (δ, ppm) |
| 1,4-Disubstituted 1,2,3-Triazole | C5 | ~120 ± 3 |
| 1,5-Disubstituted 1,2,3-Triazole | C4 | ~133 ± 3 |
Table 1: Comparison of characteristic ¹³C NMR chemical shifts for the triazole ring carbons in 1,4- and 1,5-disubstituted 1,2,3-triazoles.[1]
The identity of these carbon signals can be unequivocally confirmed using a gated decoupling ¹³C NMR experiment, which reveals the one-bond coupling to the attached proton.[1] For the C5 carbon in a 1,4-isomer and the C4 carbon in a 1,5-isomer, this will appear as a doublet.
The Role of ¹H NMR Spectroscopy
While ¹³C NMR is definitive for isomer assignment, ¹H NMR provides valuable initial insights. The formation of the triazole ring is readily confirmed by the appearance of a characteristic singlet for the triazole proton (H5 in 1,4-isomers and H4 in 1,5-isomers), typically in the downfield region of the spectrum (7.5 - 8.8 ppm).[3][4] Concurrently, the disappearance of the acetylenic proton signal (usually around 2-3 ppm) from the starting alkyne is a strong indicator of a successful reaction.[3][5]
While there can be some overlap in the chemical shift ranges for the triazole proton in the two isomers, the 1,4-isomer's proton signal is often more shielded (further upfield) than that of the 1,5-isomer.[2] However, this is not as reliable as the ¹³C NMR data and should be used in conjunction with other methods.
| Isomer | Triazole Ring Proton | Typical ¹H Chemical Shift (δ, ppm) |
| 1,4-Disubstituted 1,2,3-Triazole | H5 | 7.5 - 8.5 |
| 1,5-Disubstituted 1,2,3-Triazole | H4 | 7.8 - 8.8 |
Table 2: Typical ¹H NMR chemical shift ranges for the triazole ring proton in 1,4- and 1,5-disubstituted 1,2,3-triazoles.
Advanced 2D NMR Techniques for Unambiguous Confirmation
For complex molecules or when isomeric mixtures are present, 2D NMR experiments are essential for complete structural assignment.[6]
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of the triazole proton to its corresponding carbon.
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique that reveals long-range (2-3 bond) correlations between protons and carbons.[7][8] This is particularly useful for confirming the substitution pattern by observing correlations between the protons on the substituents and the triazole ring carbons. For instance, in a 1,4-disubstituted triazole, a ³J correlation is expected between the methylene (B1212753) protons of an N1-substituent and the C5 carbon of the triazole ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons.[7][8] In the case of 1,5-disubstituted triazoles, a NOE can often be observed between the triazole proton (H4) and the protons of the substituent at the N1 position, which is a strong confirmation of this isomeric form.[1][2]
Experimental Protocols
The following provides a general methodology for acquiring NMR data for the structural verification of a triazole ring.
Sample Preparation:
-
Dissolve 5-10 mg of the purified triazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to confirm the presence of the triazole proton and the overall purity of the sample.
-
Acquire a 1D proton-decoupled ¹³C NMR spectrum. Pay close attention to the chemical shifts in the aromatic region to identify the triazole C4 and C5 signals.
-
If necessary, perform a gated decoupling ¹³C NMR experiment to confirm the identity of the protonated triazole carbon.
-
For unambiguous assignment, acquire 2D NMR spectra:
-
HSQC: To correlate the triazole proton with its directly attached carbon.
-
HMBC: To establish long-range correlations between substituent protons and the triazole ring carbons. This is crucial for confirming the connectivity and substitution pattern.
-
NOESY: To identify through-space interactions that can help differentiate between regioisomers.
-
All spectra should be referenced to the residual solvent peak or an internal standard (e.g., TMS).[9]
Visualizing the Workflow and Key Correlations
The following diagrams illustrate the logical workflow for triazole structure verification using NMR and the key 2D NMR correlations.
Caption: Workflow for triazole structure verification using NMR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
A Researcher's Guide to Functional Assays for Verifying Protein Activity Post-Conjugation
The conjugation of molecules such as drugs, fluorophores, or polymers to a protein can fundamentally alter its structure and function. Therefore, it is imperative for researchers in drug development and proteomics to empirically verify the biological activity of the protein component after the conjugation process. This guide provides a comparative overview of key functional assays designed to test the activity of a conjugated protein, using the common example of an antibody-drug conjugate (ADC). We will compare three critical assays: a Surface Plasmon Resonance (SPR) assay for binding kinetics, a cell-based cytotoxicity assay to measure therapeutic effect, and a flow cytometry-based internalization assay to confirm the mechanism of action.
Comparison of Key Functional Assays for Antibody-Drug Conjugates
The selection of an appropriate functional assay depends on the specific activity of the parent protein that needs to be preserved post-conjugation. For an ADC, the critical functions are binding to its target antigen on a cancer cell, internalizing into the cell, and releasing its cytotoxic payload to induce cell death.
| Assay | Parameter Measured | Typical Result (Example) | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd) | KD = 1.5 nM | Real-time, label-free kinetics; high sensitivity. | Requires specialized equipment; can be complex to optimize. |
| Cell-Based Cytotoxicity Assay | Cell Viability / Potency (IC50) | IC50 = 50 ng/mL | Directly measures desired biological outcome (cell killing); high-throughput. | Indirect measure of binding; can be influenced by multiple cellular factors. |
| Flow Cytometry Internalization Assay | Rate and extent of antibody internalization | 65% internalization after 4 hours | Provides mechanistic insight; can be multiplexed. | Requires fluorescently labeled antibody; indirect measure of cytotoxicity. |
Assay 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
An SPR assay is a highly sensitive biophysical technique used to measure the binding interaction between two molecules in real-time. For an ADC, this assay is critical to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
Experimental Protocol: SPR Analysis
-
Immobilization: The target antigen is covalently immobilized onto the surface of a sensor chip.
-
Conjugate Preparation: The unconjugated antibody and the ADC are prepared in a series of dilutions (e.g., 0.1 nM to 100 nM) in a suitable running buffer.
-
Binding Analysis: The diluted samples are injected sequentially over the sensor chip surface. The association of the antibody or ADC to the antigen is measured.
-
Dissociation Phase: After the injection, running buffer is flowed over the chip, and the dissociation of the antibody or ADC from the antigen is measured.
-
Regeneration: A regeneration solution is injected to remove the bound analyte from the chip surface, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams (a plot of response units versus time) are analyzed using fitting models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value signifies a stronger binding affinity.
Workflow Diagram: SPR for ADC Binding
Caption: Workflow for assessing ADC binding kinetics using SPR.
Assay 2: Cell-Based Cytotoxicity Assay
This assay directly measures the primary intended function of an ADC: its ability to kill target cancer cells. It determines the concentration of the ADC required to inhibit cell growth by 50% (IC50), providing a quantitative measure of its potency.
Experimental Protocol: Cytotoxicity Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Target cells (expressing the antigen of interest) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
ADC Dilution: A serial dilution of the ADC, the unconjugated antibody, and a relevant isotype control is prepared.
-
Treatment: The cell culture medium is replaced with medium containing the various concentrations of the test articles. Cells are incubated for a period that allows for internalization and drug-induced cell death (e.g., 72-96 hours).
-
Lysis and Luminescence Reading: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well. The plate is incubated to lyse the cells and stabilize the luminescent signal.
-
Data Acquisition: Luminescence is read using a plate reader.
-
Data Analysis: The luminescent signal is normalized to untreated control cells (100% viability) and background (0% viability). A dose-response curve is plotted (percent viability vs. log concentration), and the IC50 value is calculated using a non-linear regression model.
Signaling Pathway: ADC Mechanism of Action
Caption: Simplified signaling pathway of an ADC's cytotoxic action.
Assay 3: Flow Cytometry-Based Internalization Assay
The internalization of the ADC into the target cell is a prerequisite for the cytotoxic payload to be released and to take effect. This assay quantifies the extent and rate at which the ADC is taken up by the cells.
Experimental Protocol: Internalization Assay
-
Conjugate Labeling: The ADC or unconjugated antibody is labeled with a pH-sensitive fluorescent dye (e.g., a dye that fluoresces brightly in the acidic environment of the endosome/lysosome but weakly at neutral pH).
-
Cell Treatment: Target cells are incubated with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, and 24 hours). A control group is kept at 4°C to prevent active transport, measuring only surface binding.
-
Signal Quenching: For each time point, a quenching agent (e.g., trypan blue) is added to one set of samples. This agent quenches the fluorescence of the antibody that remains on the cell surface but cannot enter the cell to quench the internalized portion.
-
Flow Cytometry: Cells are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) is measured for all samples.
-
Data Analysis: The percentage of internalization is calculated using the following formula: Internalization (%) = (MFI of quenched sample at 37°C / MFI of unquenched sample at 37°C) x 100 This calculation reveals the proportion of the total cell-associated antibody that has been successfully internalized.
Workflow Diagram: Internalization Assay
Caption: Experimental workflow for a flow cytometry-based ADC internalization assay.
A Comparative Guide to Linker Stability in Biological Media
The stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could otherwise lead to off-target toxicity and a diminished therapeutic window. Conversely, the linker must be efficiently cleaved to release the payload upon internalization into the target cancer cells. This guide provides an objective comparison of the stability of various linker types in biological media, supported by experimental data and detailed methodologies.
Quantitative Comparison of Linker Stability
The choice of linker chemistry significantly impacts the stability of an ADC in plasma. Linkers are broadly classified as cleavable and non-cleavable, each with distinct stability profiles. Non-cleavable linkers generally exhibit higher stability in plasma, relying on the degradation of the antibody backbone within the lysosome to release the payload.[1] Cleavable linkers, on the other hand, are designed to release their payload in response to specific triggers in the tumor microenvironment or within the cell, such as enzymes, pH, or reducing agents.[2]
The following table summarizes the stability of various linkers in plasma, as determined by in vitro and in vivo studies.
| Linker Type | Sub-type | Stability in Human Plasma | Stability in Mouse/Rat Plasma | Key Findings & References |
| Cleavable | ||||
| Valine-Citrulline (Val-Cit) | High (No significant degradation after 28 days) | Unstable in mouse plasma due to carboxylesterase 1c (Ces1c) susceptibility.[3][4][5] | A widely used enzyme-cleavable linker with excellent stability in human plasma.[3] | |
| Glutamic acid-Valine-Citrulline (EVCit) | High (No significant degradation in 28 days) | High (Almost no linker cleavage in 14 days) | Designed to resist cleavage by mouse carboxylesterase, showing high stability in both human and mouse plasma.[1] | |
| Hydrazone (pH-sensitive) | Moderate (t½ ≈ 2 days) | Moderate (t½ ≈ 2 days) | Prone to hydrolysis in the bloodstream, which can lead to premature drug release.[6][] | |
| Silyl Ether (pH-sensitive) | High (t½ > 7 days) | Not specified | Demonstrates significantly improved stability over traditional acid-cleavable linkers.[4][6] | |
| Disulfide (Redox-sensitive) | Low to Moderate | Low to Moderate | Susceptible to reduction by agents present in plasma.[3] | |
| Tandem-Cleavage (Glucuronide-Dipeptide) | Not specified | High (Remained mostly intact through day 12 in rat plasma) | Shows significantly improved stability over single-cleavage linkers.[4] | |
| Non-cleavable | ||||
| Thioether (e.g., SMCC) | High | High (t½ ≈ 10.4 days in mice) | Kadcyla® utilizes an SMCC linker, demonstrating high plasma stability.[4][8] | |
| Triglycyl Peptide (CX) | Not specified | High (t½ ≈ 9.9 days in mice) | Exhibits stability comparable to the non-cleavable SMCC linker.[4][6] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of effective and safe ADCs. The following are detailed protocols for key experiments used to evaluate linker stability in biological media.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC when incubated in plasma from various species over time.
Materials:
-
Test Antibody-Drug Conjugate(s)
-
Control ADC (with a known stable linker, optional)
-
Frozen plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Anti-human IgG antibody-conjugated magnetic beads
-
Elution and reduction buffers
-
LC-MS or ELISA instrumentation
Procedure:
-
ADC Incubation: Thaw the plasma at 37°C. Dilute the test ADCs to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADC in PBS to the same concentration. Incubate all samples at 37°C with gentle agitation.[9]
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at predetermined time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately snap-freeze the collected aliquots and store them at -80°C until analysis.[9]
-
Sample Analysis (LC-MS for Drug-to-Antibody Ratio - DAR):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.[9]
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the heavy and light chains.[9]
-
LC-MS Analysis: Analyze the reduced samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A decrease in the average DAR over time indicates payload deconjugation.[2][9]
-
-
Sample Analysis (ELISA for Intact ADC Concentration):
-
Coating: Coat a microplate with an anti-human IgG antibody.
-
Incubation: Add plasma samples and standards to the wells and incubate.
-
Detection: Use a labeled anti-drug antibody to detect the intact ADC.
-
Quantification: Measure the signal and calculate the concentration of intact ADC based on a standard curve.[10][11]
-
Data Analysis: Plot the average DAR or the percentage of intact ADC against time for each ADC in each matrix. The rate of decrease is a measure of the ADC's plasma stability.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vitro plasma stability assay.
Caption: Workflow for an in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Concentration by Ligand-Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Unveiling the Advantages of Boc Protecting Group Over Fmoc in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups is a pivotal decision that dictates the efficiency, purity, and ultimate success of synthesizing a target peptide. While the milder conditions of Fmoc chemistry have led to its widespread adoption, the classic Boc strategy offers distinct and crucial advantages in specific, often challenging, synthetic scenarios.
This guide presents an objective comparison of the Boc and Fmoc strategies, focusing on the advantages of the Boc protecting group. We will delve into the fundamental chemical differences, provide supporting experimental data for performance comparison, and detail the experimental protocols for key steps.
Core Principles: A Tale of Two Chemistries
The primary distinction between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.[1]
-
The Boc Strategy: This approach utilizes the acid-labile Boc group. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[1]
-
The Fmoc Strategy: In contrast, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection. This group is removed by treatment with a mild base, most commonly piperidine (B6355638). Side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using a strong acid like TFA.[]
Key Advantages of the Boc Protecting Group
While Fmoc-SPPS is often favored for its milder deprotection conditions and compatibility with a wider range of post-translational modifications, Boc-SPPS presents significant advantages in several key areas:
Superior Performance for Hydrophobic and Aggregation-Prone Peptides
One of the most significant advantages of the Boc strategy is its superior performance in the synthesis of hydrophobic peptides that are prone to aggregation. During Boc-SPPS, the repetitive deprotection steps with TFA leave the N-terminal amine in a protonated state. This positive charge disrupts intermolecular hydrogen bonding between peptide chains, which is a primary driver of on-resin aggregation. By minimizing aggregation, the Boc strategy can lead to higher coupling efficiencies, improved crude purity, and greater overall yields for these "difficult sequences".[3]
In contrast, the neutral N-terminus generated after the basic deprotection in Fmoc-SPPS can facilitate peptide aggregation, leading to incomplete reactions and lower yields.[4]
Reduced Risk of Aspartimide Formation
Aspartimide formation is a notorious side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Gly or Asp-Asn motifs. The basic conditions of Fmoc deprotection can trigger the cyclization of the aspartic acid side chain, leading to the formation of a five-membered ring impurity that is difficult to separate from the desired peptide. This side reaction can significantly reduce the yield of the target peptide and complicate purification.
The Boc strategy, which employs acidic conditions for deprotection, is inherently less susceptible to aspartimide formation. While acid-catalyzed aspartimide formation can occur during the final HF cleavage in Boc-SPPS, it is generally less of a concern during the iterative cycles of chain elongation.
Lower Cost of Amino Acid Derivatives
From a practical and economic standpoint, Boc-protected amino acids are generally less expensive than their Fmoc-protected counterparts.[5] This cost difference can be a significant factor in large-scale peptide synthesis for research and drug development.
Data Presentation: Performance Comparison
The following tables summarize quantitative data comparing the performance of Boc and Fmoc strategies. It is important to note that a direct head-to-head comparison for a single model peptide under identical conditions is scarce in the literature. The data presented here is compiled from studies on challenging sequences, such as the amyloid-beta (Aβ) peptide, which highlights the advantages of the Boc strategy in specific contexts.
Table 1: Synthesis of Amyloid-Beta (Aβ) (1-42) - A Challenging Hydrophobic Peptide
| Strategy & Conditions | Crude Yield | Crude Purity | Reference |
| Fmoc/tBu SPPS (Standard) | 33% | Not Reported | [4][5] |
| Fmoc/tBu SPPS with Pseudoprolines | 57% | Not Reported | [4][5] |
| Fmoc/tBu SPPS with Microwave Assistance | 87% | 67% | [4][5][6] |
| Boc/Bzl SPPS | Generally acknowledged to offer advantages for aggregation-prone sequences, though direct comparative yield and purity data for Aβ(1-42) in a single study is not readily available. | High for hydrophobic peptides. | [3] |
Note: The data for Fmoc-SPPS of Aβ(1-42) illustrates that modifications to the standard protocol are often necessary to achieve reasonable yields. The Boc strategy is frequently cited as a valuable alternative for such sequences due to its ability to mitigate aggregation.[4]
Table 2: Aspartimide Formation in Asp-Gly Sequences
| Strategy | Aspartimide Formation per Cycle | Reference |
| Fmoc-SPPS | High | [4] |
| Boc-SPPS | Minimal during chain elongation. |
Experimental Protocols
Detailed methodologies for the key deprotection steps in both Boc and Fmoc SPPS are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and resin.
Boc Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for at least 30 minutes.
-
Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing:
-
Wash the resin with DCM (3 times).
-
Wash with isopropanol (B130326) (IPA) (2 times).
-
Wash with DCM (3 times).
-
-
Neutralization:
-
Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
-
Washing: Wash the resin with DCM (3 times) to remove excess base.
Fmoc Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
Mandatory Visualization
Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis.
Caption: Deprotection mechanisms of Boc and Fmoc protecting groups.
Conclusion
The choice between Boc and Fmoc protecting groups is a critical decision in peptide synthesis that should be guided by the specific characteristics of the target peptide. While the Fmoc strategy is widely favored for its mild deprotection conditions and broader compatibility, the Boc strategy remains an indispensable tool for overcoming significant synthetic challenges. Its distinct advantages in the synthesis of hydrophobic and aggregation-prone peptides, coupled with its resistance to aspartimide formation, make it a powerful and often superior choice for producing high-purity peptides in these demanding applications. A thorough understanding of the strengths and weaknesses of both methodologies empowers researchers to make informed decisions, leading to more efficient and successful peptide synthesis campaigns.
References
The Critical Impact of Linkers on PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, the chemical entity connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy, selectivity, and overall performance.[1] This guide provides an objective, data-driven comparison of PROTACs with varying linker compositions, offering insights into how linker length, flexibility, and chemical makeup influence therapeutic potential.
The linker is not merely a passive spacer; its characteristics profoundly impact the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] Conversely, a poorly designed linker can introduce steric hindrance or result in an unproductive ternary complex, thereby compromising degradation efficiency.[2]
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] The following tables summarize experimental data from studies investigating the impact of linker composition and length on the degradation of different target proteins.
Case Study 1: Impact of Linker Length on Estrogen Receptor-α (ERα) Degradation
In a study by Cyrus et al., a series of PROTACs targeting ERα were synthesized with varying linker lengths.[3] The results demonstrated a clear dependence of degradation efficiency on the number of atoms in the linker chain.
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 8 | >1000 | <20 |
| PROTAC B | 12 | 50 | >95 |
| PROTAC C | 16 | 10 | >95 |
| PROTAC D | 20 | 500 | ~60 |
Note: DC50 and Dmax values are estimated from the graphical data presented in the cited literature.[3]
Case Study 2: Influence of Linker Composition on BRD4 Degradation
Different linker compositions, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, can significantly affect the degradation potency of PROTACs targeting the BET bromodomain protein BRD4.
| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) |
| dBET1 | PEG | 4.3 | >98 |
| Alkyl-PROTAC 1 | C10 Alkyl Chain | 25 | ~95 |
| Alkyl-PROTAC 2 | C12 Alkyl Chain | 15 | >98 |
The "Hook Effect" and Linker Optimization
A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at higher concentrations. This is often attributed to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unproductive for degradation, rather than the desired ternary complex.[4] Linker design plays a crucial role in mitigating the hook effect. An optimized linker length and composition can promote the formation of a stable and productive ternary complex even at high PROTAC concentrations.
Visualizing PROTAC Mechanisms and Workflows
To understand and evaluate the efficacy of PROTACs with different linkers, it is essential to be familiar with the underlying biological pathways and the experimental workflows used for their characterization.[1]
Caption: The PROTAC-mediated protein degradation pathway.[1]
Caption: A typical experimental workflow for PROTAC evaluation.[1]
Detailed Experimental Protocols
A systematic evaluation of PROTACs with different linker compositions requires robust and well-defined experimental protocols.
Western Blotting for Target Protein Quantification
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by PROTACs.[5]
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).[5] Include a vehicle-only control (e.g., 0.1% DMSO).[5]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[5] Centrifuge the lysate to pellet cell debris and collect the supernatant.[5] Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.[5] Add Laemmli sample buffer and boil the samples to denature the proteins.[5] Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.[5]
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5] Block the membrane to prevent non-specific antibody binding.[5] Incubate the membrane with a primary antibody against the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Detection and Analysis: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[5] Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin) using densitometry software.[5] The percentage of protein degradation is calculated relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the specific E3 ligase, the target protein, and ATP.
-
PROTAC Addition: Add the PROTAC of interest at various concentrations to the reaction mixture.
-
Incubation and Termination: Incubate the reaction at 37°C to allow for ubiquitination to occur.[1] Stop the reaction by adding SDS-PAGE loading buffer and heating.[1]
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot as described above. Probe the membrane with an antibody against the target protein to detect higher molecular weight bands corresponding to the ubiquitinated protein.
Biophysical Assays for Ternary Complex Formation
Several biophysical techniques can be used to characterize the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): This technique measures the heat changes associated with binding events.[2] By titrating the PROTAC into a solution containing the target protein and E3 ligase, the thermodynamics of ternary complex formation can be determined.[2]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): These are proximity-based assays that can be used to detect the formation of the ternary complex in a high-throughput format.[3][7]
Conclusion
The linker is a critical component in PROTAC design, and its composition significantly influences the overall efficacy of the molecule.[1] A systematic approach to linker optimization, involving the head-to-head comparison of different lengths, flexibilities, and chemical compositions, is essential for developing potent and selective protein degraders.[1] The experimental protocols and workflows outlined in this guide provide a robust framework for the rational design and evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Target Engagement of Functionalized Probes
For researchers, scientists, and drug development professionals, the validation of target engagement is a critical step in the development of novel therapeutics and chemical probes. This guide provides an objective comparison of key experimental methods used to confirm and quantify the interaction between a functionalized probe and its intended biological target. We will delve into the principles, protocols, and performance of several widely used techniques, presenting quantitative data in structured tables and visualizing complex workflows and pathways to facilitate a comprehensive understanding.
The successful validation of target engagement provides confidence that a molecule's observed biological effect is a direct consequence of its interaction with the intended target.[1] A variety of methods exist to assess this engagement, each with its own set of strengths and limitations. The choice of method often depends on factors such as the nature of the target, the properties of the probe, the desired throughput, and the specific information required, such as binding affinity, kinetics, or cellular localization.[2][3]
Comparative Analysis of Target Engagement Validation Methods
To aid in the selection of the most appropriate technique for your research needs, the following table summarizes key quantitative and qualitative parameters for several common target engagement validation methods.
| Method | Principle | Typical Affinity Range (Kd) | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[4] | Indirectly assessed via thermal shift | Low to Medium (WB), High (MS)[5] | Moderate (cells/lysate) | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[6] | Not all ligand binding events cause a significant thermal shift; can be lower throughput for Western blot-based detection.[6] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface upon ligand binding to an immobilized target.[7] | pM to mM | Medium to High | Low | Real-time kinetics (kon, koff), label-free, high sensitivity.[8][9] | Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event.[7] | nM to µM[10] | Low[9] | High[9] | Label-free, provides a complete thermodynamic profile (ΔH, ΔS, Kd, stoichiometry) in solution.[7] | Requires large amounts of pure protein and ligand; low throughput.[9] |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted by a labeled probe upon binding to a larger target.[2] | nM to mM[10] | High | Low | Homogeneous assay, suitable for high-throughput screening.[2][11] | Requires a fluorescently labeled probe; sensitive to autofluorescence and light scattering.[1] |
| Photoaffinity Labeling (PAL) | A photoreactive probe is used to covalently crosslink to its target upon UV irradiation, followed by identification via proteomics.[12][13] | Dependent on probe affinity | Low to Medium | Moderate (cells/lysate) | Identifies direct binding partners in a complex biological context, can map binding sites.[12][13] | Requires synthesis of a functionalized probe; potential for non-specific crosslinking. |
| Quantitative Proteomics (e.g., LFQ) | Compares the abundance of proteins between treated and untreated samples to identify targets or downstream effects.[14][15] | Not directly measured | High | Moderate (cells/lysate) | Unbiased, proteome-wide analysis; can identify off-targets and pathway effects.[14] | Indirect measure of target engagement; complex data analysis.[16] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways is crucial for understanding and implementing these validation techniques. The following diagrams, created using the DOT language, illustrate key workflows and a representative signaling pathway.
Figure 1: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Figure 2: Key steps in a typical Surface Plasmon Resonance (SPR) experiment for target engagement.
Figure 3: A simplified diagram of a kinase signaling pathway, a common target for functionalized probes.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide. These protocols are intended as a general framework and may require optimization for specific targets and probes.
Cellular Thermal Shift Assay (CETSA)
The CETSA method is based on the principle that ligand binding increases the thermal stability of a protein.[4]
I. CETSA Melt Curve Protocol
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the functionalized probe at a fixed concentration or with a vehicle control for a specified time.[17]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[17]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[12]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples. Analyze the amount of soluble target protein by Western blotting or mass spectrometry.[12][17]
-
Data Analysis: Quantify the band intensities from the Western blot or the peptide intensities from the mass spectrometry data. Plot the percentage of soluble protein against temperature to generate a melt curve and determine the melting temperature (Tm) or aggregation temperature (Tagg).[4]
II. Isothermal Dose-Response (ITDR) CETSA Protocol This protocol is used to determine the potency of target engagement at a fixed temperature.
-
Cell Treatment: Treat cells with a range of concentrations of the functionalized probe.
-
Heat Challenge: Heat all samples at a single, predetermined temperature (typically the Tm or a temperature that results in significant but not complete denaturation in the vehicle control) for 3 minutes.[4]
-
Lysis, Separation, and Quantification: Follow the same steps as for the melt curve protocol to quantify the amount of soluble target protein.
-
Data Analysis: Plot the amount of stabilized protein against the probe concentration to generate a dose-response curve and determine the EC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.[7]
-
Ligand Immobilization: Covalently immobilize the purified target protein (ligand) onto a sensor chip surface.[11]
-
Analyte Preparation: Prepare a series of dilutions of the functionalized probe (analyte) in a suitable running buffer.[11]
-
Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a response in real-time.[11]
-
Dissociation: After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: The binding data is presented as a sensorgram, which is a plot of the response units (RU) versus time. Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7]
-
Sample Preparation: Prepare purified target protein and the functionalized probe in the same dialysis buffer to minimize heats of dilution.[18] The typical concentration of the protein in the sample cell is in the micromolar range, and the ligand in the syringe is 10-20 times more concentrated.
-
Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the protein solution into the sample cell and the ligand solution into the syringe.[18]
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature. The instrument measures the heat change after each injection.[18]
-
Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15]
Fluorescence Polarization (FP)
FP assays are based on the principle that the polarization of fluorescence is dependent on the rotational speed of a fluorescent molecule.[2]
-
Probe Preparation: Synthesize or obtain a fluorescently labeled version of the functionalized probe or a competitive tracer.
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescent probe and the target protein. For competitive assays, add a fixed concentration of the fluorescent tracer and the target protein, followed by a serial dilution of the unlabeled functionalized probe.[19]
-
Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.[19]
-
Data Analysis: The polarization value is calculated from the parallel and perpendicular fluorescence intensities. For direct binding assays, plot the polarization value against the protein concentration. For competitive binding assays, plot the polarization value against the concentration of the unlabeled probe to determine the IC50, which can be converted to a Ki value.[20]
Photoaffinity Labeling (PAL)
PAL utilizes a photoreactive chemical probe to covalently bind to its target protein upon UV irradiation.[12]
-
Probe Synthesis: Synthesize a functionalized probe that incorporates a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and an enrichment handle (e.g., biotin (B1667282) or an alkyne for click chemistry).[13]
-
Cellular Labeling: Incubate live cells or cell lysates with the photoaffinity probe.
-
UV Crosslinking: Irradiate the samples with UV light at a specific wavelength (e.g., 365 nm) to activate the photoreactive group and induce covalent crosslinking to the target protein.[21]
-
Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using the affinity handle (e.g., streptavidin beads for biotinylated probes).
-
Protein Identification: Elute the enriched proteins, separate them by SDS-PAGE, and identify the target protein by mass spectrometry-based proteomics.[13]
-
Validation: Confirm the identified target through competition experiments where cells are co-incubated with the photoaffinity probe and an excess of the unlabeled parent compound. A reduction in labeling of the target protein in the presence of the competitor validates the specific interaction.[22][23]
Quantitative Proteomics (Label-Free Quantification - LFQ)
Quantitative proteomics can be used to assess the global effects of a functionalized probe on the proteome, providing insights into target engagement and off-target effects.[14]
-
Sample Preparation: Treat cells with the functionalized probe or a vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Data Analysis: Use specialized software to identify and quantify the peptides and proteins in each sample. The LFQ intensity for each protein is determined from the integrated peak areas of its corresponding peptides.[14]
-
Target Identification: Compare the protein abundance profiles between the treated and control samples. Proteins that show a significant change in abundance upon treatment with the probe are potential targets or are part of the downstream signaling pathway. Further validation with orthogonal methods is required to confirm direct binding.[15]
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. crelux.com [crelux.com]
- 11. Fluorescence Polarization | FP | Fluorescence Anisotropy [celtarys.com]
- 12. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative proteomics: label-free quantitation of proteins - Ashok R. Dinasarapu Ph.D [adinasarapu.github.io]
- 15. Label-Free Quantification: Advantages, Applications & Tools - Creative Proteomics [creative-proteomics.com]
- 16. Comparative evaluation of label-free quantification methods for shotgun proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pelagobio.com [pelagobio.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 21. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scispace.com [scispace.com]
The Linker's Length: A Decisive Factor in PROTAC Efficacy - A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting the two.[1] While initially considered a mere spacer, the linker's length is now understood to be a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][3] An improperly sized linker can lead to steric hindrance or an unproductive geometric arrangement, thereby impeding the ubiquitination and subsequent degradation of the target protein.[4]
This guide provides a comparative analysis of the impact of linker length on PROTAC performance, supported by experimental data, detailed methodologies for key validation assays, and visualizations of the underlying mechanisms and workflows.
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is primarily quantified by two key metrics: the half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), representing the percentage of protein degraded at saturating concentrations.[2][5] The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation of several key protein targets.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference(s) |
| ERα | VHL | Alkyl | 9 | > 10 µM | Low | [1] |
| ERα | VHL | Alkyl | 12 | ~1 µM | Moderate | [1][6] |
| ERα | VHL | Alkyl | 16 | < 100 nM | High (>90%) | [1][6][7] |
| ERα | VHL | Alkyl | 19 | ~1 µM | Moderate | [1] |
| ERα | VHL | Alkyl | 21 | > 10 µM | Low | [1] |
This dataset demonstrates a clear "Goldilocks effect" where a 16-atom linker provides optimal ERα degradation, with both shorter and longer linkers exhibiting significantly reduced efficacy.[1][6][7]
Table 2: Comparative Efficacy of Tank-Binding Kinase 1 (TBK1)-Targeting PROTACs with Varying Linker Lengths
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [8][9] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [5][8][9] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [5][8][9] |
In the case of TBK1, a minimum linker length is required to observe any degradation, with the 21-atom linker demonstrating the highest potency and efficacy.[8][9]
Table 3: Comparative Efficacy of Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs with Varying Linker Lengths
| Target Protein | E3 Ligase | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference(s) |
| BTK | CRBN | PEG | 2 | > 5000 | Reduced | [10] |
| BTK | CRBN | PEG | 4-5 | < 500 | Potent | [10] |
| BTK | CRBN | PEG | Not Specified (Longer) | < 10 | > 90 | [1] |
For BTK degradation, longer PEG-based linkers generally lead to improved potency and efficacy.[1][10]
Table 4: Linker Length-Induced Selectivity for EGFR vs. HER2 Degradation
| PROTAC | Target Proteins | Linker Modification | Outcome | Reference(s) |
| Lapatinib-based PROTAC | EGFR & HER2 | Original Linker | Degrades both EGFR and HER2 | [8] |
| Modified PROTAC | EGFR | Extension by a single ethylene (B1197577) glycol unit | Selectively degrades EGFR, HER2 degradation abolished | [8] |
This example highlights how a subtle modification in linker length can switch a dual-targeting PROTAC into a selective degrader.[8]
Mandatory Visualization
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and reproducible experimental methods. Below are detailed protocols for key experiments.
Protocol 1: Western Blotting for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compounds in cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Aspirate the old medium and add the PROTAC-containing medium to the cells.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[3]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[3]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit to ensure equal protein loading.[3][10]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][11]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[2]
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.[11]
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to be effective, along with a vehicle control, for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 0.1-0.5% NP-40) with protease inhibitors.[11]
-
Centrifuge to clarify the lysate as described in the Western Blot protocol.
2. Immunoprecipitation:
-
Determine the protein concentration of the lysate. Take 1-2 mg of total protein for each IP.[11]
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Add 2-4 µg of an antibody against the target protein (or the E3 ligase) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.[11]
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[11]
3. Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer to remove non-specific binders.[11]
-
After the final wash, elute the protein complexes from the beads by resuspending them in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[11]
4. Western Blot Analysis:
-
Load the eluted samples and input controls (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform Western Blotting as described above, probing for the target protein, the E3 ligase, and any other expected components of the complex. The presence of the E3 ligase in the sample where the target protein was immunoprecipitated (and vice-versa) confirms the formation of the ternary complex.[11]
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of PROTAC-induced protein degradation on cell proliferation and health.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 48-72 hours).[7]
2. Assay Procedure (Example with CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Mix and incubate to stabilize the luminescent signal.
3. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the signal against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Assessing the Impact of Molecular Modifications on Binding Affinity using Isothermal Titration Calorimetry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, understanding how modifications to a molecule affect its binding affinity to a target is paramount. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique for these investigations, offering a complete thermodynamic profile of binding interactions in a single experiment. This guide provides a comprehensive comparison of ITC data for molecules before and after modification, detailed experimental protocols, and a look at alternative technologies.
The Power of ITC in Characterizing Modified Molecules
Isothermal Titration Calorimetry directly measures the heat released or absorbed during the binding of two molecules. This allows for the simultaneous determination of the binding affinity (K D ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. This wealth of thermodynamic data provides deep insights into the driving forces behind the binding event, making it an invaluable tool for assessing the impact of modifications such as site-directed mutagenesis or PEGylation.
A key advantage of ITC is that it is a label-free, in-solution technique, meaning that the binding partners are in their native states, providing a more accurate representation of the interaction in a physiological environment.
Comparative Analysis: The Thermodynamic Signature of Modification
The true power of ITC in this context lies in the direct comparison of thermodynamic data for the unmodified (wild-type) and modified molecules. This comparison reveals how the modification alters the binding mechanism.
Case Study 1: Impact of Point Mutations on Protein-Protein Interaction
Site-directed mutagenesis is a common strategy to enhance the binding affinity or specificity of a protein. The following table presents ITC data for the binding of a wild-type protein (tH2) to its partner (sA28) and the impact of various mutations on the interaction.
| Molecule | K D (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| Wild-Type tH2 | 5.3 | -7.2 | -10.5 | 3.3 | 1.0 |
| Mutant K116A/K117A | 5.3 | -7.2 | -10.6 | 3.4 | 1.0 |
| Mutant R125A/R126A | No Binding Detected | - | - | - | - |
| Mutant D130A | No Binding Detected | - | - | - | - |
| Mutant G127A/G129A | No Binding Detected | - | - | - | - |
| Mutant D141A | No Binding Detected | - | - | - | - |
| Mutant W132A | No Binding Detected | - | - | - | - |
Data adapted from a study on the vaccinia virus H2 protein.
As the data illustrates, the K116A/K117A mutation had a negligible effect on binding, with thermodynamic parameters almost identical to the wild-type. In contrast, the other mutations completely abrogated binding, highlighting their critical role in the interaction. This level of detail is crucial for understanding structure-activity relationships.
Case Study 2: The Effect of PEGylation on a PROTAC's Target Engagement
PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used technique to improve the pharmacokinetic properties of therapeutic molecules. However, it can also impact target binding. The following hypothetical data illustrates how ITC can be used to quantify this effect on a Proteolysis Targeting Chimera (PROTAC).
| Molecule | K D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |
| Non-PEGylated PROTAC | 50 | -8.5 | -1.5 | -10.0 | 1.05 |
| PEGylated PROTAC | 85 | -7.2 | -2.5 | -9.7 | 0.98 |
This is a hypothetical example to illustrate the data obtained from such an experiment.[1]
In this scenario, PEGylation leads to a slight decrease in binding affinity (a higher K D value).[1] The thermodynamic data suggests that this is primarily due to a less favorable enthalpy of binding, which is partially compensated by a more favorable entropy change.[1] In a real-world example, the PEGylation of a Trastuzumab Fab fragment resulted in a 12-fold decrease in affinity for its target antigen.
Experimental Protocols
Detailed and consistent experimental design is critical for obtaining high-quality, comparable ITC data.
General ITC Experimental Protocol
-
Sample Preparation:
-
Express and purify the protein of interest (both wild-type and modified versions) and the binding partner to a high degree of purity.
-
Thoroughly dialyze both the protein and the ligand against the same buffer to ensure a perfect match. Small differences in buffer composition can lead to large heats of dilution, obscuring the binding signal.
-
Accurately determine the concentration of both the protein and the ligand. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.
-
Degas all solutions immediately before use to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells and the injection syringe with the dialysis buffer.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature (typically 25°C, but can be varied to study the temperature dependence of binding).
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Data Acquisition:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Monitor the heat change after each injection until the binding sites are saturated and the heat signal returns to the baseline.
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data peaks to determine the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine K D , ΔH, and n.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .
-
Visualizing the Workflow and Data Interpretation
Caption: Experimental workflow for a comparative ITC study.
Caption: Interpreting thermodynamic data from comparative ITC.
Alternative Techniques for Binding Analysis
While ITC is a powerful tool, other techniques can also be employed to assess binding affinity.
| Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Real-time kinetics (k on , k off ), high sensitivity, lower sample consumption than ITC. | Requires immobilization of one binding partner, which may affect its activity; mass transport effects can be a concern. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | Real-time kinetics, high throughput, suitable for crude samples. | Requires immobilization, may have lower sensitivity for small molecules compared to SPR. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient. | Low sample consumption, in-solution measurement, wide range of affinities. | Requires labeling of one of the binding partners, which could potentially interfere with the interaction. |
Conclusion
Isothermal Titration Calorimetry provides an unparalleled level of detail for understanding the thermodynamic consequences of molecular modifications. By delivering a complete thermodynamic profile, ITC allows researchers to move beyond simple affinity measurements and gain a deeper understanding of the enthalpic and entropic drivers of binding. This information is critical for the rational design of molecules with improved binding characteristics in drug discovery and other areas of molecular science. When complemented with data from other biophysical techniques, a comprehensive picture of the binding interaction can be established, guiding further optimization efforts.
References
Assessing Protein Folding Post-Conjugation: A Comparative Guide to Circular Dichroism Spectroscopy
For researchers, scientists, and professionals in drug development, ensuring that a protein maintains its structural integrity and biological function after chemical conjugation is paramount. The process of attaching molecules such as drugs, polymers, or labels can inadvertently disrupt the delicate three-dimensional structure of a protein, potentially compromising its efficacy and safety. Circular Dichroism (CD) spectroscopy stands out as a rapid and sensitive biophysical technique to monitor these potential changes. This guide provides an objective comparison of CD spectroscopy with other methods and offers the necessary data and protocols to apply this technique effectively.
The Principle of Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules.[1][2] Proteins are chiral due to their L-amino acid composition and their well-defined secondary and tertiary structures.[1] This chirality gives rise to characteristic CD signals.
The technique is particularly valuable for two main spectral regions:
-
Far-UV Region (190-250 nm): In this region, the peptide bonds of the protein backbone are the primary absorbers. The resulting CD spectrum provides information about the protein's secondary structure.[3][4] Distinct spectral signatures correspond to different secondary structural elements:
-
Near-UV Region (250-350 nm): Signals in this range arise from aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) and disulfide bonds.[1][4] These signals are sensitive to the protein's specific tertiary structure, reflecting the local environment of these chromophores.[1][5]
By comparing the CD spectrum of a protein before and after conjugation, researchers can quickly assess whether the modification has induced changes in its secondary or tertiary structure.[5][6]
Quantitative Analysis of Structural Changes
The primary application of CD spectroscopy in this context is the comparative analysis of the spectra of the unconjugated and conjugated protein. A near-identical spectrum suggests that the protein's overall fold has been preserved during the conjugation process. Conversely, significant spectral changes indicate a perturbation of the protein's structure.
The data obtained from far-UV CD can be used to estimate the percentage of each secondary structure element using various deconvolution algorithms.[3][5] This provides a quantitative measure of the impact of conjugation.
Table 1: Example of Secondary Structure Analysis Before and After Conjugation
| Sample | % α-Helix | % β-Sheet | % Random Coil / Other | Data Source |
| Unconjugated Monoclonal Antibody | 25 | 45 | 30 | Deconvolution of Far-UV CD Spectrum |
| Antibody-Drug Conjugate (ADC) | 23 | 46 | 31 | Deconvolution of Far-UV CD Spectrum |
Note: The data presented are illustrative. Actual percentages are derived from experimental data using algorithms like CONTIN, SELCON3, or BeStSel.[3][7]
Comparison with Alternative Techniques
While CD spectroscopy is a powerful tool, it is often complemented by other techniques. Each method offers unique advantages and limitations.
Table 2: Comparison of Protein Structure Analysis Techniques
| Technique | Principle | Information Provided | Sample Requirement | Speed | Key Limitations |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light.[1] | Secondary structure content (Far-UV), tertiary structure fingerprint (Near-UV).[4] | Low (~20 µg), in solution.[5][6] | Rapid (minutes to hours).[6] | Low resolution, does not provide residue-specific information.[5][6] |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Vibrational modes of backbone and side chains, secondary and tertiary structure details.[8] | Moderate, aqueous or solid state.[8] | Rapid. | Can be complex to interpret; fluorescence interference can be an issue. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Secondary structure content, particularly sensitive to β-sheets. | Low, can be used with various sample types. | Rapid. | Water absorption can interfere; lower sensitivity than CD for some applications. |
| Differential Scanning Calorimetry (DSC) | Measures heat difference between a sample and a reference as a function of temperature. | Protein stability (melting temperature, Tm), conformational transitions. | Moderate (0.1-1 mg/mL). | Slow (hours). | Provides information on stability, not detailed structure. |
| Nuclear Magnetic Resonance (NMR) | Interaction of nuclear spins with an external magnetic field. | High-resolution 3D structure and dynamics at the atomic level. | High (>1 mg), requires specific labeling for large proteins. | Very Slow (days to weeks). | Limited by protein size; complex data analysis.[5][6] |
| X-ray Crystallography | Diffraction of X-rays by a protein crystal. | High-resolution 3D atomic structure. | High, requires well-ordered crystals. | Very Slow (weeks to months). | Requires crystallization, which is not always possible and may not reflect solution structure.[5][6] |
Visualizing the Process
The following diagrams illustrate the workflow and logic of using CD spectroscopy for post-conjugation analysis.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. mdpi.com [mdpi.com]
- 3. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Higher Order Structure analysis by CD Spectroscopy - Center for Biopharma Analysis [bioanalysis.in]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 7. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for tert-Butyl (3-azidopropyl)carbamate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of tert-Butyl (3-azidopropyl)carbamate, a versatile reagent containing a potentially energetic azide (B81097) functional group. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is an organic azide, a class of compounds that can be sensitive to heat, shock, and friction. While this particular molecule has a carbon-to-nitrogen ratio that suggests moderate stability, it must be handled with care.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated chemical fume hood.
-
Avoid Incompatibilities: Keep the compound away from strong acids, strong oxidizing agents, and heavy metals, as these can lead to the formation of highly toxic and explosive substances like hydrazoic acid or shock-sensitive metal azides.
-
Storage: Store in a cool, dry, and dark place, away from heat sources.
Disposal Plan: Chemical Neutralization
The recommended and safest method for the disposal of this compound is through chemical neutralization before it enters the waste stream. The azide group should be converted to a more stable functional group. The most common and effective method for this is the Staudinger reaction, which reduces the azide to an amine using a phosphine, typically triphenylphosphine (B44618).
This process transforms the potentially hazardous azide into the corresponding Boc-protected amine and triphenylphosphine oxide, both of which are significantly more stable and can be disposed of through standard organic waste procedures.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative data for the safe handling and disposal of this compound.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₈H₁₆N₄O₂ | Used for stoichiometric calculations in the neutralization reaction. |
| Molecular Weight | 200.24 g/mol | Essential for accurately measuring molar equivalents for the quenching reaction. |
| Carbon-to-Nitrogen Ratio | 2:1 | Indicates a need for cautious handling as the nitrogen content is relatively high. |
| Quenching Reagent | Triphenylphosphine (PPh₃) | The standard reagent for the Staudinger reduction of azides. |
| Stoichiometric Ratio | 1.1 to 1.5 equivalents of PPh₃ per equivalent of azide | An excess of the quenching reagent ensures the complete destruction of the azide. |
| Reaction Solvent | Tetrahydrofuran (THF) or Diethyl Ether | Common solvents for the Staudinger reaction. Ensure they are anhydrous if not performing the hydrolysis step in situ. |
| Byproduct | Triphenylphosphine oxide | A stable, solid byproduct that can typically be disposed of as non-hazardous or standard organic chemical waste, according to local regulations.[1][2] |
Experimental Protocol: Staudinger Reduction for the Neutralization of this compound
This protocol details the laboratory-scale neutralization of residual or waste this compound.
Materials:
-
Waste solution or residue of this compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet (optional but recommended)
-
Appropriate work-up and waste containers
Procedure:
-
Preparation: In a well-ventilated fume hood, prepare a round-bottom flask of appropriate size to comfortably hold the waste solution and additional reagents. If the azide is in a solid form, dissolve it in a minimal amount of THF.
-
Inert Atmosphere (Optional): For a cleaner reaction, the flask can be purged with an inert gas such as nitrogen or argon.
-
Addition of Triphenylphosphine: To the stirred solution of the azide at room temperature, slowly add 1.1 to 1.5 molar equivalents of triphenylphosphine. The addition may cause a slight exotherm and evolution of nitrogen gas.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting azide spot. The reaction is typically complete within a few hours.
-
Hydrolysis of the Iminophosphorane: Once the azide has been consumed, add an excess of water (approximately 10 equivalents) to the reaction mixture and stir vigorously. This step hydrolyzes the intermediate iminophosphorane to the corresponding amine and triphenylphosphine oxide.
-
Waste Collection: The resulting mixture, now containing the significantly less hazardous Boc-protected amine and triphenylphosphine oxide, can be collected in a designated hazardous waste container for organic waste.
-
Labeling and Final Disposal: Clearly label the waste container with its contents and dispose of it in accordance with your institution's and local hazardous waste regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
